Biotin-PEG3-SH
Description
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Structure
2D Structure
Properties
Molecular Formula |
C18H33N3O5S2 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C18H33N3O5S2/c22-16(19-5-6-24-7-8-25-9-10-26-11-12-27)4-2-1-3-15-17-14(13-28-15)20-18(23)21-17/h14-15,17,27H,1-13H2,(H,19,22)(H2,20,21,23)/t14-,15-,17-/m0/s1 |
InChI Key |
QTWUUKJOPWRRPP-ZOBUZTSGSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCS)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCS)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Biotin-PEG3-SH - Structure, Properties, and Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the structure, chemical properties, and common applications of Biotin-PEG3-SH. It includes detailed experimental protocols and visual diagrams to facilitate its use in research and development.
Core Concepts: Structure and Chemical Properties
This compound is a heterobifunctional linker composed of a biotin moiety, a three-unit polyethylene glycol (PEG) spacer, and a terminal sulfhydryl (-SH) group. The biotin group provides high-affinity binding to avidin and streptavidin, making it an excellent tool for bioconjugation and affinity labeling. The PEG spacer enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the conjugated molecule. The terminal thiol group allows for covalent conjugation to various substrates, such as maleimide-functionalized proteins or gold surfaces.
Chemical Structure
The structure of this compound consists of a biotin head group, a flexible triethylene glycol linker, and a reactive thiol tail.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C18H33N3O5S2 | [1][2] |
| Molecular Weight | 435.6 g/mol | [1][2] |
| CAS Number | 1244028-52-1 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF. | |
| Storage Conditions | Store at -20°C, protect from moisture. |
Applications and Experimental Protocols
This compound is a versatile reagent with a broad range of applications in biotechnology and drug development. Its unique properties make it suitable for:
-
Bioconjugation: Covalent attachment of biotin to proteins, peptides, and other biomolecules.
-
Surface Modification: Functionalization of surfaces, such as gold nanoparticles and biosensors.
-
Targeted Drug Delivery: As a component of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.
-
Immunoassays: Development of sensitive detection methods.
Experimental Protocol: Thiol-Maleimide Bioconjugation of a Protein
This protocol details the conjugation of this compound to a maleimide-activated protein. This is a common method for biotinylating proteins with available cysteine residues or after introducing thiol groups.
Materials:
-
This compound
-
Maleimide-activated protein
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed.
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the maleimide-activated protein in degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Mix gently and incubate at room temperature for 2 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
-
Quench the Reaction: Add the quenching reagent to the reaction mixture to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted maleimide groups.
-
Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the biotinylation of the protein using techniques such as HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, mass spectrometry, or a streptavidin-HRP based dot blot.
Visualizing Workflows and Pathways
Bioconjugation Workflow
The following diagram illustrates the key steps in the bioconjugation of a maleimide-activated protein with this compound.
PROTAC Mechanism of Action
Biotin-PEG linkers are integral components in the design of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC, where a linker connects a target protein ligand and an E3 ligase ligand, leading to the degradation of the target protein.
References
Mechanism of action of Biotin-PEG3-SH as a linker
An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG3-SH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterobifunctional linker integral to modern bioconjugation, diagnostics, and targeted drug delivery. It uniquely combines three functional moieties: a biotin group for high-affinity binding to streptavidin systems, a terminal sulfhydryl (thiol) group for covalent conjugation to target molecules, and a tri-polyethylene glycol (PEG3) spacer. This guide elucidates the core mechanism of action of this compound, provides quantitative data on its properties and reactivity, details comprehensive experimental protocols for its use, and illustrates key chemical and biological workflows.
Core Components and Functionality
The utility of this compound arises from the distinct roles of its three components. The synergy between the specific, high-affinity biotin interaction and the stable, covalent thiol conjugation makes this linker a versatile tool for bridging biological and chemical entities.
-
Biotin Moiety : A vitamin (B7) that forms one of the strongest known non-covalent biological interactions with the proteins avidin and streptavidin (Ka ≈ 1015 M-1).[1] This interaction is widely exploited for detection, purification, and immobilization of biotinylated molecules.[2]
-
Thiol (Sulfhydryl, -SH) Group : A reactive nucleophile that serves as the covalent anchor point. It demonstrates high chemoselectivity toward specific functional groups, most notably maleimides, allowing for precise conjugation to proteins, surfaces, or drug molecules under mild physiological conditions.[3]
-
PEG3 Spacer : A short, hydrophilic chain of three repeating ethylene glycol units. This spacer enhances the aqueous solubility of the linker and its conjugates, reduces aggregation, and provides a flexible, 15.9 Å spacer arm to minimize steric hindrance between the conjugated molecule and the biotin-streptavidin binding interaction.[3][4]
Mechanism of Action: Thiol-Maleimide Conjugation
The primary mechanism for covalent bond formation using this compound involves the reaction of its terminal thiol group with a maleimide-functionalized molecule. This reaction proceeds via a chemoselective Michael addition.
The process begins with the deprotonation of the thiol (-SH) to its more nucleophilic thiolate anion (-S⁻) form. This thiolate then attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This nucleophilic attack results in the formation of a stable, covalent thioether bond. The reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., lysine residues).
Quantitative Data
Physicochemical Properties
The properties of the this compound linker are summarized below. This data is essential for calculating molar quantities for conjugation reactions and understanding the linker's physical characteristics.
| Property | Value | Reference(s) |
| Molecular Weight | 435.6 g/mol | |
| CAS Number | 1244028-52-1 | |
| Chemical Formula | C18H33N3O5S2 | |
| Purity | Typically >95-98% | |
| Spacer Arm Length | ~15.9 Å | Calculated |
| Solubility | Soluble in Water, DMSO, DMF | |
| Storage (Solid) | -20°C for up to 3 years, protected from moisture |
Reaction Parameters for Thiol-Maleimide Conjugation
Successful conjugation depends on careful control of several key experimental parameters.
| Parameter | Recommended Condition / Value | Rationale & Considerations | Reference(s) |
| pH | 6.5 - 7.5 | Optimal range for selective reaction with thiols. Below pH 6.5, the reaction slows. Above pH 7.5, competitive reaction with amines increases, and the maleimide ring becomes susceptible to hydrolysis, rendering it unreactive. | |
| Stoichiometry (Maleimide:Thiol) | 2:1 to 20:1 | A molar excess of the maleimide-containing partner is common for protein labeling (10-20x). For smaller molecules or nanoparticles, a lower excess (e.g., 2:1 to 5:1) may be optimal to avoid steric hindrance and multiple conjugations. | |
| Reaction Time | 30 min to 2 hours at Room Temp (or Overnight at 4°C) | Kinetics are rapid for small molecules (>65% completion in 5 min). For larger proteins, longer incubation is advised. Time-course experiments are recommended for optimization. | |
| Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine) recommended | If reducing disulfide bonds to generate free thiols, TCEP is preferred as it is non-thiol-based and does not need to be removed prior to adding the maleimide reagent. If DTT is used, it must be removed completely (e.g., via desalting column) before conjugation. | |
| Chelating Agents | 1-5 mM EDTA | Include in buffers to sequester divalent metal ions, which can catalyze the oxidation of free thiols to non-reactive disulfide bonds. | |
| Stability of Conjugate | Generally stable; can undergo retro-Michael reaction in the presence of excess free thiols (e.g., glutathione) over 20-80 hours. | The thioether bond is considered stable under typical physiological conditions. However, it can be slowly reversible in highly reducing environments, a property that can be exploited for controlled release applications. |
Experimental Protocols
Protocol: Labeling a Maleimide-Activated Protein
This protocol provides a general workflow for conjugating this compound to a protein that has been functionalized with maleimide groups.
Materials:
-
Maleimide-activated protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2).
-
This compound powder.
-
Anhydrous DMSO.
-
Reaction Buffer: Phosphate-Buffered Saline (100 mM sodium phosphate, 150 mM NaCl), pH 7.2, degassed and supplemented with 5 mM EDTA.
-
Quenching Solution: 1 M Cysteine•HCl.
-
Purification: Zeba™ Spin Desalting Column (7K MWCO) or equivalent for size-exclusion chromatography.
Procedure:
-
Prepare Protein: Ensure the maleimide-activated protein is fully dissolved in the Reaction Buffer at a known concentration (e.g., 1-5 mg/mL). If the protein was stored with thiol-containing agents, they must be removed prior to this step.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). The linker is susceptible to oxidation, so fresh preparation is critical.
-
Initiate Conjugation: Add the required volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., a 10-fold molar excess of thiol over maleimide). Mix gently by pipetting.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Quench Reaction (Optional): To consume any unreacted maleimide groups on the protein, add a quenching solution (e.g., cysteine) to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
Purify Conjugate: Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions for centrifugation or gravity flow.
-
Characterize and Store: Determine the concentration of the purified biotinylated protein. Store the final conjugate at 4°C or -20°C as appropriate for the protein's stability.
Protocol: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotin incorporation. It relies on the displacement of the HABA dye from the avidin-HABA complex by the biotin on the labeled protein, causing a measurable decrease in absorbance at 500 nm.
Materials:
-
Purified biotinylated protein sample.
-
HABA/Avidin premixed reagent or kit.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.
-
Cuvettes or a 96-well clear microplate.
Procedure (Microplate Format):
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin reagent mixture in 0.1 M sodium phosphate buffer (pH 7.0) according to the kit manufacturer's instructions.
-
Assay Setup:
-
Add 180 µL of the HABA/Avidin solution to two wells of a 96-well plate.
-
Add 20 µL of buffer (the same buffer as the protein sample) to one well. This is the HABA/Avidin blank (A500, HABA/Avidin).
-
Add 20 µL of the purified biotinylated protein sample to the second well. This is the sample reading (A500, Sample).
-
-
Incubate and Read: Mix the plate gently on a shaker for 30-60 seconds. Read the absorbance of both wells at 500 nm.
-
Calculate Biotin Concentration:
-
Calculate the change in absorbance: ΔA500 = A500, HABA/Avidin - A500, Sample.
-
Calculate the concentration of biotin [Biotin] using the Beer-Lambert law: [Biotin] (in M) = (ΔA500 × Dilution Factor) / (ε × pathlength)
-
ε (Molar Extinction Coefficient of HABA/Avidin complex at 500 nm, pH 7.0): 34,000 M-1cm-1
-
Pathlength (b): Typically 0.5 cm for a 200 µL volume in a standard 96-well plate.
-
Dilution Factor: 10 (since 20 µL of sample was added to 180 µL of reagent).
-
-
-
Calculate Moles of Biotin per Mole of Protein:
-
Moles Biotin / Mole Protein = [Biotin] / [Protein]
-
The protein concentration [Protein] (in M) must be determined independently (e.g., by A280 measurement or BCA assay).
-
Conclusion
This compound is a powerful and versatile heterobifunctional linker whose mechanism of action is centered on the robust and selective thiol-maleimide conjugation chemistry. By understanding its component functions, controlling key reaction parameters, and employing standardized protocols for synthesis and analysis, researchers can effectively leverage this reagent for a wide range of applications. Its use in creating specific bioconjugates is fundamental to advancing areas from basic biological research and diagnostics to the development of sophisticated therapeutics like antibody-drug conjugates and PROTACs.
References
Synthesis pathway for Biotin-PEG3-SH
An in-depth technical guide on the synthesis of Biotin-PEG3-SH, designed for researchers, scientists, and drug development professionals. This document outlines the synthetic pathway, provides detailed experimental protocols, summarizes quantitative data, and includes visualizations of the chemical processes.
The synthesis of this compound is a two-step process. The first step involves the synthesis of an amine-functionalized biotin-PEG linker, which is then converted to the final thiol-containing product in the second step. This strategy allows for a controlled and efficient synthesis, yielding a high-purity product suitable for various bioconjugation applications.
The overall synthesis workflow is depicted below:
Caption: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Biotin-PEG3-amine
This step involves the reaction of an activated biotin derivative, Biotin-NHS ester, with a diamine-functionalized polyethylene glycol linker. The use of a large excess of the diamine linker minimizes the formation of the di-biotinylated product.
Reaction Scheme:
Caption: Reaction of Biotin-NHS with diamino-PEG3 to form Biotin-PEG3-amine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | CAS Number |
| Biotin-N-hydroxysuccinimide ester (Biotin-NHS) | 341.38 | 3399-15-9 |
| 1,11-Diamino-3,6,9-trioxaundecane (H2N-PEG3-NH2) | 220.30 | 4241-33-4 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 68-12-2 |
| Triethylamine (TEA) | 101.19 | 121-44-8 |
| Diethyl ether | 74.12 | 60-29-7 |
| Silica gel for column chromatography | - | - |
| Dichloromethane (DCM) | 84.93 | 75-09-2 |
| Methanol (MeOH) | 32.04 | 67-56-1 |
Procedure:
-
Dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve a 10-fold molar excess of 1,11-Diamino-3,6,9-trioxaundecane in anhydrous DMF.
-
Slowly add the Biotin-NHS ester solution to the diamine solution with constant stirring at room temperature.
-
Add triethylamine (2 equivalents) to the reaction mixture to act as a base.
-
Allow the reaction to proceed for 12-16 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the DMF under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether and collect the solid by filtration.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to isolate the mono-biotinylated product, Biotin-PEG3-amine.[1]
Characterization of Biotin-PEG3-amine:
| Property | Value |
| Molecular Formula | C18H34N4O5S |
| Molecular Weight | 418.6 g/mol |
| CAS Number | 359860-27-8 |
| Purity (Typical) | ≥95% |
| Appearance | White to off-white solid |
| Solubility | DMF, DMSO, Ethanol, PBS (pH 7.2) |
Step 2: Synthesis of this compound from Biotin-PEG3-amine
This step involves the conversion of the terminal primary amine of Biotin-PEG3-amine to a thiol group. A common and efficient method for this transformation is the use of 2-iminothiolane (Traut's Reagent).[2][3][4][5]
Reaction Scheme:
Caption: Reaction of Biotin-PEG3-amine with 2-iminothiolane to yield this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | CAS Number |
| Biotin-PEG3-amine | 418.6 | 359860-27-8 |
| 2-Iminothiolane hydrochloride (Traut's Reagent) | 137.63 | 4781-83-3 |
| Phosphate-buffered saline (PBS), pH 8.0 | - | - |
| Degassed, deionized water | 18.02 | 7732-18-5 |
| Desalting column (e.g., Sephadex G-25) | - | - |
Procedure:
-
Dissolve Biotin-PEG3-amine (1 equivalent) in PBS (pH 8.0) to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of 2-iminothiolane hydrochloride in degassed, deionized water. A 10 to 20-fold molar excess of Traut's reagent over Biotin-PEG3-amine is recommended.
-
Add the 2-iminothiolane solution to the Biotin-PEG3-amine solution with gentle mixing.
-
Incubate the reaction at room temperature for 1 hour. The reaction should be performed under an inert atmosphere (e.g., by purging with nitrogen or argon) to prevent oxidation of the newly formed thiol group.
-
Remove the excess, unreacted 2-iminothiolane and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable degassed buffer (e.g., PBS with 1-5 mM EDTA).
-
The fractions containing the thiolated product, this compound, are collected. The presence of the free thiol can be confirmed using Ellman's reagent.
Characterization of this compound:
| Property | Value |
| Molecular Formula | C18H33N3O5S2 |
| Molecular Weight | 435.6 g/mol |
| CAS Number | 1244028-52-1 |
| Purity (Typical) | ≥95% |
| Appearance | White solid or oil |
| Solubility | Soluble in aqueous buffers, DMF, DMSO |
Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Biotin-NHS | C14H19N3O5S | 341.38 | 3399-15-9 |
| H2N-PEG3-NH2 | C10H24N2O3 | 220.30 | 4241-33-4 |
| Biotin-PEG3-amine | C18H34N4O5S | 418.6 | 359860-27-8 |
| 2-Iminothiolane·HCl | C4H10ClNS | 137.63 | 4781-83-3 |
| This compound | C18H33N3O5S2 | 435.6 | 1244028-52-1 |
Table 2: Typical Reaction Conditions
| Reaction Step | Key Reagents | Solvent | Temperature | Duration | Molar Ratio (Reagent:Substrate) |
| Amine Coupling | Biotin-NHS, H2N-PEG3-NH2, TEA | DMF | Room Temp. | 12-16 h | 1:10 (Biotin-NHS:Diamine) |
| Thiolation | Biotin-PEG3-amine, 2-Iminothiolane | PBS pH 8.0 | Room Temp. | 1 h | 10-20:1 (Traut's:Amine) |
Concluding Remarks
This technical guide provides a comprehensive overview of a reliable and reproducible synthesis pathway for this compound. The two-step approach, involving the initial synthesis of Biotin-PEG3-amine followed by thiolation, allows for good control over the reaction and facilitates the purification of the final product. The provided protocols are based on established chemical principles and can be adapted by researchers for their specific needs. Proper handling and storage of the reagents, particularly the moisture-sensitive Biotin-NHS and the readily oxidizable thiol-containing compounds, are crucial for successful synthesis. The final this compound product is a versatile reagent for a wide range of applications in bioconjugation, drug delivery, and diagnostics.
References
- 1. Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Biotin-PEG3-SH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG3-SH in aqueous buffers. Understanding these core physicochemical properties is paramount for the successful design and implementation of assays, bioconjugation strategies, and drug delivery systems that utilize this versatile linker. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of key concepts to facilitate a deeper understanding.
Executive Summary
This compound is a valuable heterobifunctional linker that combines the high-affinity binding of biotin to avidin and streptavidin with a flexible, hydrophilic polyethylene glycol (PEG) spacer and a reactive thiol group. Its utility in various biotechnological applications is critically dependent on its behavior in aqueous media. This guide consolidates information regarding its solubility and stability, offering practical insights for researchers. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from data on similar short-chain PEG-thiol compounds and fundamental chemical principles to provide a robust framework for its use.
Solubility of this compound
The PEGylated nature of this compound confers good intrinsic solubility in aqueous solutions. The three ethylene glycol units enhance its hydrophilicity, making it compatible with a variety of biological buffers.
Quantitative Solubility Data
Based on available technical data for similar Biotin-PEG-Thiol compounds, a general solubility profile can be established. It is crucial to note that solubility can be influenced by factors such as temperature, pH, and the presence of salts.
| Solvent/Buffer | Reported Solubility | Notes |
| Water | ≥ 10 mg/mL[1] | Forms a clear solution. |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL[1] | Common solvent for stock solutions. |
| Dimethylformamide (DMF) | Soluble[2] | Often used for conjugation reactions. |
| Phosphate-Buffered Saline (PBS) | Expected to be high | The hydrophilic PEG chain suggests good solubility in common biological buffers.[2] |
| TRIS Buffer | Expected to be high | Similar to PBS, good solubility is anticipated. |
| MES Buffer | Expected to be high | Good solubility is expected in this acidic to neutral buffer. |
Note: The quantitative data is based on a representative "Biotin PEG Thiol" product and should be considered as a general guideline for this compound.
Factors Influencing Solubility
-
PEG Chain Length: The short PEG3 linker significantly enhances aqueous solubility compared to non-PEGylated biotin-thiol linkers.
-
pH: The solubility of this compound is generally high across a wide pH range relevant to most biological experiments (pH 4-9).
-
Temperature: Solubility in aqueous buffers is typically sufficient at standard laboratory temperatures (4°C to 37°C).
-
Ionic Strength: While high salt concentrations can sometimes "salt out" PEGylated compounds, the short PEG3 chain makes this less of a concern under typical buffer conditions.
Stability of this compound in Aqueous Buffers
The stability of this compound in aqueous solutions is primarily governed by the chemical reactivity of the terminal thiol group. The amide and ether linkages within the molecule are generally stable under physiological conditions.
Primary Degradation Pathway: Thiol Oxidation
The most significant route of degradation for this compound in aqueous buffers is the oxidation of the thiol (-SH) group. This can lead to the formation of disulfides (dimerization) or further oxidation to sulfinic and sulfonic acids, rendering the linker inactive for conjugation to maleimides or noble metal surfaces.
Figure 1. Primary degradation pathway of this compound via thiol oxidation.
Factors Influencing Stability
-
pH: The rate of thiol oxidation is highly pH-dependent. The thiol group is more susceptible to oxidation at neutral to alkaline pH (pH > 7) due to the increased formation of the more reactive thiolate anion (-S⁻). At acidic pH, the protonated thiol is more stable.
-
Presence of Oxygen: Dissolved oxygen is a primary oxidant. De-gassing buffers can significantly improve the stability of this compound solutions.
-
Metal Ions: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze thiol oxidation. The use of metal chelators such as EDTA in buffers can mitigate this effect.
-
Temperature: Higher temperatures will accelerate the rate of oxidation. For long-term storage, frozen conditions are recommended.
-
Light Exposure: While not the primary factor, prolonged exposure to light can contribute to the generation of reactive oxygen species in the buffer, indirectly promoting oxidation.
Recommended Storage and Handling
-
Solid Form: Store the lyophilized powder at -20°C, protected from moisture and light.
-
Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO or DMF. Aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Aqueous Solutions: For immediate use, prepare fresh solutions in de-gassed, cold buffers. If short-term storage of aqueous solutions is necessary, keep them on ice and use within a few hours. For enhanced stability in aqueous solutions, consider using a buffer at a slightly acidic pH (e.g., pH 6.0-6.5) and adding a small amount of a reducing agent like DTT or TCEP, if compatible with the downstream application.
Experimental Protocols
To ensure the quality and reactivity of this compound for an experiment, its solubility and stability can be empirically determined.
Protocol for Determining Aqueous Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Equilibrate the suspension at the desired temperature (e.g., 25°C) for several hours (e.g., 4-6 hours) with intermittent mixing to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect a known volume of the supernatant, avoiding disturbance of the pellet.
-
Determine the concentration of this compound in the supernatant. As the compound lacks a strong chromophore, this can be achieved indirectly. A common method is to perform a functional assay, such as the Ellman's test, to quantify the concentration of the thiol group. Alternatively, a biotin-binding assay using HABA (4'-hydroxyazobenzene-2-carboxylic acid) displacement from avidin can be employed. For more precise quantification, HPLC with a suitable detector (e.g., ELSD or CAD) can be used.
-
Figure 2. Experimental workflow for determining the aqueous solubility of this compound.
Protocol for Assessing Stability in Aqueous Buffer
-
Sample Preparation:
-
Prepare a solution of this compound of known concentration (e.g., 1-5 mg/mL) in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
To investigate the effect of pH, prepare parallel solutions in buffers with different pH values (e.g., pH 6.0, 7.4, and 8.5).
-
aliquot the solutions into several sealed vials for analysis at different time points.
-
-
Incubation:
-
Store the vials at a specific temperature (e.g., 4°C, 25°C, or 37°C). Protect the samples from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition for analysis.
-
-
Quantification of Remaining Active Compound:
-
The primary method for assessing stability is to quantify the remaining free thiol content. This can be done using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically.
-
For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detection: Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal for quantification. A mass spectrometer (MS) can also be used for identification of the parent compound and any degradation products.
-
-
The percentage of remaining this compound at each time point is calculated relative to the concentration at time zero.
-
Figure 3. Experimental workflow for assessing the stability of this compound.
Conclusion
This compound exhibits good solubility in aqueous buffers, a critical attribute for its application in biological systems. However, its stability is primarily limited by the susceptibility of the thiol group to oxidation, a process that is accelerated by higher pH, the presence of oxygen, and catalytic metal ions. By understanding these characteristics and employing appropriate handling and storage procedures, researchers can effectively utilize this compound to achieve reliable and reproducible results in their bioconjugation and detection applications. For critical applications, it is highly recommended to empirically verify its solubility and stability under the specific experimental conditions to be used.
References
An In-depth Technical Guide to Biotin-PEG3-SH Linker Chemistry: Principles and Applications
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core principles, chemistry, and applications of the Biotin-PEG3-SH linker, a versatile tool in bioconjugation and drug development. We will delve into the unique properties of its constituent components, the mechanics of its reactivity, and provide practical guidance for its use in experimental settings.
Core Principles of the this compound Linker
The this compound linker is a heterobifunctional crosslinker composed of three key moieties: a biotin group, a polyethylene glycol (PEG) spacer, and a terminal sulfhydryl (thiol) group. This combination of components imparts a unique set of properties that make it highly valuable for a range of applications in life sciences and medicine.[1][][3]
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. This strong, non-covalent interaction is widely exploited for detection, purification, and immobilization of biotinylated molecules.[4][5]
-
Polyethylene Glycol (PEG) Spacer: The PEG3 spacer consists of three repeating ethylene glycol units. This hydrophilic chain enhances the water solubility of the linker and the resulting conjugate, which can prevent aggregation of labeled proteins. The flexibility of the PEG spacer also minimizes steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin.
-
Sulfhydryl (Thiol) Group (-SH): This terminal functional group is highly reactive towards specific chemical moieties, most notably maleimides. This reactivity allows for the covalent and site-specific attachment of the linker to proteins, peptides, and other molecules.
The strategic combination of these three components allows for the specific and efficient labeling of target molecules, enhancing their utility in a variety of downstream applications, from basic research to the development of targeted therapeutics.
The Chemistry of Bioconjugation
The primary application of the this compound linker lies in its ability to covalently attach biotin to a target molecule. This is most commonly achieved through the reaction of its terminal thiol group with a maleimide-functionalized target.
Thiol-Maleimide Michael Addition
The reaction between a thiol and a maleimide is a cornerstone of bioconjugation chemistry. It proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring. This reaction is highly efficient and selective for thiols under mild conditions, typically at a pH range of 6.5 to 7.5. At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues in proteins. The result is a stable thioether bond, effectively linking the biotin-PEG3 moiety to the target molecule. This type of reaction is often considered a form of "click chemistry" due to its high yield, selectivity, and mild reaction conditions.
Figure 1: Thiol-Maleimide Ligation Workflow.
Disulfide Bond Formation
Alternatively, the thiol group of the this compound linker can participate in disulfide bond formation. This occurs through the oxidation of two thiol groups (one from the linker and one from another molecule, such as a cysteine residue in a protein) to form a disulfide (-S-S-) bridge. This type of linkage is cleavable under reducing conditions, which can be advantageous in applications where the release of the biotin label is desired.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the components and reactions of the this compound linker.
| Parameter | Value | Reference |
| Biotin-Streptavidin Interaction | ||
| Dissociation Constant (Kd) | ~10-14 to 10-15 M | |
| Thiol-Maleimide Reaction | ||
| Optimal pH Range | 6.5 - 7.5 | |
| Reaction Rate (Thiol vs. Amine at pH 7) | ~1,000 times faster for thiols | |
| Physicochemical Properties | ||
| Molecular Weight of this compound | 435.6 g/mol |
Table 1: Key Quantitative Parameters
| Property | Description | Benefit |
| High Affinity | The extremely low dissociation constant of the biotin-streptavidin interaction ensures a very stable and long-lasting bond. | Enables robust and sensitive detection and purification. |
| High Selectivity | The thiol-maleimide reaction is highly specific for sulfhydryl groups within the optimal pH range. | Allows for site-specific labeling of proteins at cysteine residues. |
| Enhanced Solubility | The hydrophilic PEG spacer increases the water solubility of the linker and the resulting conjugate. | Reduces the risk of aggregation and precipitation of labeled biomolecules. |
| Reduced Steric Hindrance | The flexible PEG spacer positions the biotin moiety away from the conjugated molecule. | Facilitates unobstructed binding of biotin to streptavidin. |
Table 2: Qualitative Benefits of this compound Linker Properties
Experimental Protocols
The following are generalized protocols for the use of this compound in protein labeling and purification. These should be optimized for specific applications.
Protein Labeling with this compound via Thiol-Maleimide Chemistry
This protocol outlines the steps for labeling a protein containing a maleimide group with this compound.
Materials:
-
Maleimide-activated protein in an amine-free buffer (e.g., PBS), pH 7.0-7.5
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., free cysteine or DTT)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the maleimide-activated protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a quenching reagent in slight excess to the this compound to react with any unreacted linker.
-
Purification: Remove excess, unreacted this compound and quenching reagent by gel filtration or dialysis.
References
An In-Depth Technical Guide to the Thiol-Reactive Chemistry of Biotin-PEG3-SH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biotin-PEG3-SH is a heterobifunctional linker that plays a crucial role in bioconjugation, enabling the specific attachment of biotin to molecules containing thiol-reactive groups, most notably maleimides. This guide provides a comprehensive overview of the core thiol-reactive chemistry of this compound, including its synthesis, purification, and characterization. A detailed examination of the thiol-maleimide reaction mechanism, kinetics, and stability of the resulting thioether bond is presented. Furthermore, this document offers detailed experimental protocols for conjugation, purification, and characterization, alongside troubleshooting guidance. The inclusion of structured data tables and visual diagrams aims to provide researchers, scientists, and drug development professionals with a practical and in-depth resource for utilizing this compound in their work.
Introduction to this compound
This compound is a versatile reagent comprised of three key functional components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent interactions in nature.[1] This property is widely exploited for detection, purification, and immobilization applications in various biological assays.[2]
-
Polyethylene Glycol (PEG) Spacer (PEG3): A three-unit PEG linker enhances the aqueous solubility of the molecule and the resulting conjugate.[3] The PEG spacer also provides a flexible arm that minimizes steric hindrance between the biotin moiety and the conjugated molecule, facilitating efficient binding to avidin or streptavidin.[4]
-
Thiol Group (-SH): Also known as a sulfhydryl or mercapto group, this is a potent nucleophile that reacts with high specificity towards certain electrophilic functional groups, making it an excellent tool for targeted bioconjugation.[5]
The primary application of this compound lies in its ability to biotinylate molecules containing thiol-reactive functionalities. The most common reaction partner is a maleimide group, which reacts with the thiol to form a stable covalent thioether bond. This specific and efficient conjugation chemistry is a cornerstone of modern bioconjugation techniques, including the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various diagnostic and research probes.
Synthesis, Purification, and Characterization
Synthesis of this compound
Step 1: Synthesis of Biotin-PEG3-Amine Intermediate
This step involves the reaction of an activated biotin derivative, such as Biotin-NHS ester, with a large excess of a diamine-functionalized PEG linker. The use of a significant molar excess of the diamine is crucial to favor the formation of the mono-biotinylated product over the di-biotinylated species.
Step 2: Conversion of the Terminal Amine to a Thiol
The terminal primary amine of the Biotin-PEG3-Amine intermediate can be converted to a thiol group through various established methods. One common approach is the reaction with N-acetyl-homocysteine thiolactone. This reaction results in the formation of a new amide bond and the exposure of a free thiol group.
Purification
Purification of the final this compound product and its subsequent bioconjugates is critical to remove unreacted starting materials, by-products, and excess reagents. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is highly effective for purifying this compound and its conjugates, as the biotin and PEG components confer distinct hydrophobic and hydrophilic properties. C18 columns are frequently used for the analysis of peptides and their conjugates.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to remove small molecule impurities from larger bioconjugates, such as biotinylated proteins.
Characterization
The identity and purity of this compound and its conjugates should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized this compound and its conjugates, verifying the successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR can be used to confirm the chemical structure of the synthesized this compound, ensuring the presence of the biotin, PEG, and thiol moieties.
Thiol-Reactive Chemistry
The utility of this compound is centered around the reactivity of its terminal thiol group.
The Thiol-Maleimide Reaction
The reaction between a thiol and a maleimide is a Michael addition reaction, where the nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient maleimide double bond. This reaction is highly specific for thiols under mild conditions and proceeds rapidly to form a stable succinimidyl thioether linkage.
Reaction Kinetics and Optimal Conditions
The thiol-maleimide reaction is known for its fast kinetics, often being described as a "click" reaction due to its efficiency and specificity. Several factors influence the reaction rate:
-
pH: The reaction is most efficient in the pH range of 6.5 to 7.5. Below this range, the thiol group is protonated, reducing its nucleophilicity and slowing the reaction. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which competes with the thiol addition, and the reactivity of amines towards the maleimide increases.
-
Temperature: The reaction is typically carried out at room temperature or 4°C.
-
Reactant Concentrations: The reaction rate is dependent on the concentration of both the thiol and the maleimide. Using a molar excess of one reactant can drive the reaction to completion.
| Thiol Compound | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Cysteine | ~1000 | 7.0 | 25 | General knowledge |
| Glutathione | ~500 | 7.4 | 37 | |
| 4-mercaptophenylacetic acid | Varies with conditions | 7.4 | 37 |
Stability of the Thioether Bond
The thioether bond formed between a thiol and a maleimide is generally considered stable. However, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols, such as glutathione, which is abundant in the intracellular environment. This can lead to the exchange of the biotin-PEG linker to other thiol-containing molecules, a phenomenon known as "payload migration" in the context of ADCs.
The stability of the thioether linkage can be influenced by several factors:
-
Hydrolysis of the Succinimide Ring: The succinimide ring of the thioether adduct can undergo hydrolysis to form a more stable succinamic acid. This ring-opened form is no longer susceptible to the retro-Michael reaction.
-
Local Chemical Environment: The stability of the thioether bond can be influenced by the local microenvironment at the conjugation site on a protein.
The following table summarizes the stability of maleimide conjugates under different conditions.
| Conjugate | Condition | Half-life / Stability | Reference |
| N-ethylmaleimide-cysteine | Incubation with glutathione | Half-lives of 20 to 80 hours | |
| Trastuzumab-Maleimide (LC-V205C) | Incubation in human plasma at 37°C | ~80% intact after 72h | |
| Trastuzumab-Maleimide (Fc-S396C) | Incubation in human plasma at 37°C | ~20% intact after 72h |
Experimental Protocols
Protocol for Conjugation of this compound to a Maleimide-Activated Protein
This protocol provides a general procedure for labeling a protein containing a maleimide group with this compound.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (degassed)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M β-mercaptoethanol or N-acetylcysteine
-
Purification column (e.g., desalting column or SEC column)
Procedure:
-
Prepare the Protein Solution: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.
-
Quench the Reaction: Add a quenching reagent to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by SEC, eluting with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of biotinylation using methods such as the HABA assay or by mass spectrometry.
Protocol for Purification of Biotinylated Protein by HPLC
Materials:
-
Biotinylated protein solution
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 for RP-HPLC or a SEC column)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Filter the biotinylated protein solution through a 0.22 µm filter.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for protein).
-
-
Fraction Collection: Collect the fractions corresponding to the biotinylated protein peak.
-
Solvent Removal: Remove the organic solvent from the collected fractions, typically by lyophilization.
Visualization of Workflows and Pathways
Diagram of this compound Synthesis Pathway
Caption: Proposed synthesis pathway for this compound.
Diagram of Thiol-Maleimide Conjugation Workflow
Caption: Experimental workflow for thiol-maleimide conjugation.
Diagram of Thioether Bond Instability Pathways
References
- 1. Biotin-PEG3-Azide | C18H32N6O5S | CID 60146223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional Biotin-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional biotin-PEG linkers are a class of chemical tools vital in modern biotechnology and drug development. These linkers consist of three key components: a biotin moiety for high-affinity binding to avidin or streptavidin, a polyethylene glycol (PEG) spacer of varying length, and a reactive functional group for covalent attachment to a target molecule. This unique combination of features allows for the specific and stable linkage of biotin to a wide range of biomolecules, including proteins, peptides, and nucleic acids. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate while minimizing steric hindrance. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with heterobifunctional biotin-PEG linkers.
Core Concepts
The utility of heterobifunctional biotin-PEG linkers is rooted in the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin. This interaction is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), making it nearly irreversible under typical physiological conditions.
The heterobifunctional nature of these linkers allows for a two-step, controlled conjugation process. One end of the linker possesses a reactive group that forms a stable covalent bond with a specific functional group on the target molecule (e.g., a primary amine on a protein). The other end features the biotin molecule, which can then be used for detection, purification, or targeted delivery through its interaction with avidin or streptavidin.
The Role of the PEG Spacer
The polyethylene glycol (PEG) spacer is a critical component that imparts several advantageous properties to the linker and the final conjugate:
-
Increased Solubility: PEG is a hydrophilic polymer that significantly enhances the aqueous solubility of the biotinylated molecule, which is particularly beneficial for hydrophobic targets.[1][2]
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, physically separating the biotin moiety from the conjugated molecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the relatively deep binding pocket of avidin or streptavidin.[3][4]
-
Enhanced Stability and Biocompatibility: PEGylation, the process of attaching PEG chains, is known to improve the stability of biomolecules and reduce their immunogenicity. This is a crucial feature for in vivo applications.
-
Minimized Non-specific Binding: The hydrophilic nature of PEG helps to prevent non-specific binding of the conjugate to surfaces or other biomolecules.
The length of the PEG spacer can be varied to fine-tune these properties for specific applications. Longer PEG chains generally offer greater solubility and flexibility, while shorter chains may be preferred in applications where a smaller overall size of the conjugate is desired.
Data Presentation
Physicochemical Properties of PEG Linkers
The physical dimensions of the PEG spacer play a significant role in the functionality of the biotin-PEG linker. The following table summarizes the calculated contour length and Flory radius for PEG linkers of various molecular weights.
| Molecular Weight (Daltons) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |
| 88 | 2 | 0.6 | 0.5 |
| 484 | 11 | 3.1 | 1.2 |
| 2000 | 45 | 12.7 | 2.8 |
| 3500 | 80 | 22.3 | 3.9 |
| 5000 | 114 | 31.8 | 4.8 |
| 7500 | 170 | 47.7 | 6.1 |
| 15000 | 341 | 95.5 | 9.3 |
| 30000 | 682 | 190.9 | 14.0 |
| 60000 | 1364 | 381.8 | 21.3 |
Data adapted from Ma, Z., et al. (2014). TCR Triggering by pMHC Ligands Tethered on Surfaces via Poly(Ethylene Glycol) Depends on Polymer Length. PLOS ONE.
Biotin-Streptavidin Interaction Kinetics
The strength and specificity of the biotin-streptavidin interaction are fundamental to the application of biotin-PEG linkers. The following table presents key kinetic parameters for this interaction.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ M | |
| Association Rate Constant (kon) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | |
| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ |
Experimental Protocols
General Protocol for Protein Biotinylation using an NHS-Ester-Activated Biotin-PEG Linker
This protocol provides a general procedure for the biotinylation of a protein containing primary amines (e.g., lysine residues) using a Biotin-PEG-NHS ester.
Materials:
-
Protein to be biotinylated
-
Biotin-PEG-NHS ester (e.g., Biotin-PEG4-NHS)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column prior to biotinylation.
-
-
Biotin-PEG-NHS Solution Preparation:
-
Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze, so it is crucial to use a dry solvent and prepare the solution fresh.
-
-
Biotinylation Reaction:
-
Add a 10- to 50-fold molar excess of the Biotin-PEG-NHS solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted Biotin-PEG-NHS ester.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent and reaction byproducts by using a desalting column or by dialyzing the sample against an appropriate buffer (e.g., PBS).
-
-
Determination of Biotin Incorporation (Optional):
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The interaction of a biotinylated molecule with avidin/streptavidin.
Caption: A typical workflow for protein biotinylation using a heterobifunctional biotin-PEG linker.
Conclusion
Heterobifunctional biotin-PEG linkers are indispensable tools in the fields of life sciences and drug development. Their unique architecture, combining the high-affinity biotin-avidin interaction with the beneficial properties of a PEG spacer, enables a wide range of applications, from simple detection and purification to the development of sophisticated targeted therapeutics. The ability to modulate the length and chemical nature of the PEG spacer provides a powerful means to optimize the performance of biotinylated conjugates for specific applications. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively utilize these versatile linkers in their scientific endeavors.
References
An In-depth Technical Guide to Exploring Protein-Protein Interactions with Biotin-PEG3-SH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG3-SH, a versatile chemical tool for the covalent labeling and subsequent analysis of protein-protein interactions (PPIs). We will delve into its chemical properties, core applications, detailed experimental protocols, and its role in advanced drug discovery methodologies such as PROTACs.
Introduction to this compound
The study of protein-protein interactions is fundamental to understanding complex cellular processes in both health and disease.[1] this compound is a heterobifunctional chemical probe designed to facilitate the investigation of these interactions. It consists of three key components:
-
Biotin: A small vitamin with an exceptionally high and specific affinity for avidin and streptavidin proteins, enabling robust capture and immobilization of labeled molecules.[1]
-
PEG3 (Polyethylene Glycol) Linker: A short, hydrophilic spacer that enhances the water solubility of the entire molecule and the labeled protein. This flexible linker minimizes steric hindrance, allowing the biotin moiety to efficiently bind to streptavidin even when conjugated to a large protein.[1][2]
-
Sulfhydryl (-SH) Group: A thiol group that provides a reactive handle for specific conjugation. This group can readily react with maleimides, iodoacetyl groups, or other thiol-reactive functionalities that can be engineered into a protein of interest, typically at a cysteine residue, allowing for site-specific labeling.[2]
This combination makes this compound an excellent reagent for creating "bait" proteins to identify and isolate their binding partners from complex biological mixtures.
Chemical Properties and Specifications
Understanding the physicochemical properties of this compound is crucial for its effective application in experimental design.
| Property | Value | Reference |
| Chemical Formula | C18H33N3O5S2 | |
| Molecular Weight | 435.6 g/mol | |
| CAS Number | 1244028-52-1 | |
| Appearance | Solid | |
| Solubility | Soluble in Water, DMSO, DMF | |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
Core Application: Pull-Down Assays for PPI Discovery
The primary application of this compound is in pull-down assays, an in vitro technique used to confirm the existence of a PPI and to identify novel interaction partners. The workflow involves using a biotinylated "bait" protein to capture its "prey" from a cell lysate.
This protocol outlines the key steps for using this compound to isolate interacting proteins.
A. Preparation and Labeling of the Bait Protein
-
Objective: To covalently attach this compound to the purified "bait" protein. This protocol assumes the bait protein has been engineered with a maleimide group.
-
Protein Preparation: Dissolve the purified, maleimide-activated bait protein in an appropriate amine-free buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-5 mg/mL.
-
Probe Preparation: Immediately before use, dissolve this compound in DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted probe by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a suitable storage buffer like PBS. The biotinylated protein is now ready for use.
B. Immobilization and Pull-Down
-
Objective: To use the biotinylated bait to capture prey proteins.
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a wash/binding buffer (e.g., PBS with 0.1% Tween-20). Equilibrate the beads by washing them three times with the buffer, using a magnetic stand to separate the beads from the supernatant.
-
Immobilization: Add the biotinylated bait protein to the equilibrated streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin to bind to the streptavidin.
-
Blocking (Optional but Recommended): To prevent non-specific binding to any remaining open sites on the streptavidin beads, add a blocking buffer containing free biotin and wash the beads.
-
Binding: Add the cell lysate (containing the "prey" proteins) to the beads with the immobilized bait protein. Incubate for 1-3 hours at 4°C with gentle rotation to allow the bait and prey proteins to interact.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with cold wash/binding buffer to remove non-specifically bound proteins.
C. Elution and Analysis
-
Objective: To release the prey protein from the bait and identify it.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer. This can be a low-pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) or a buffer containing a high concentration of denaturant (e.g., SDS-PAGE sample buffer). Neutralize the low-pH eluate immediately with a high-pH buffer (e.g., 1M Tris, pH 8.5).
-
Analysis: The eluted proteins can be analyzed by:
-
Western Blot: To verify the presence of a known interacting partner.
-
Mass Spectrometry: For the unbiased identification and quantification of novel interacting partners.
-
Quantitative Data Presentation
When coupled with quantitative mass spectrometry, this method can provide valuable data on the relative abundance of interacting proteins under different conditions. The results are typically presented in a table format.
Table 1: Illustrative Quantitative Proteomics Data from a Pull-Down Experiment (This is hypothetical data for illustrative purposes)
| Protein ID (Prey) | Gene Name | Peptide Count (Bait) | Peptide Count (Control) | Fold Change (Bait vs. Control) | p-value |
| P06213 | EGFR | 52 | 2 | 26.0 | 1.2e-5 |
| P62993 | GRB2 | 35 | 1 | 35.0 | 4.5e-6 |
| P42336 | STAT3 | 28 | 3 | 9.3 | 8.1e-4 |
| Q07817 | GAB1 | 19 | 0 | - | 2.2e-3 |
| P04637 | TP53 | 2 | 1 | 2.0 | 0.45 |
Control refers to a parallel experiment performed with beads lacking the bait protein.
Advanced Application: PROTAC Drug Discovery
This compound also serves as a versatile linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
In this context, the this compound linker can be used to connect a ligand that binds to the target protein with another ligand that recruits the E3 ligase, initiating the degradation cascade.
Visualizing PPIs in a Signaling Context
The identification of a novel PPI is often the first step. The next is to understand its functional significance within a broader cellular pathway.
This diagram illustrates how an interaction between a receptor and an adaptor protein, potentially identified using a this compound-based pull-down assay, can initiate a downstream signaling cascade that ultimately alters gene expression.
Conclusion
This compound is a powerful and adaptable tool for researchers studying protein-protein interactions. Its defined chemical structure, featuring a specific thiol-reactive group, a hydrophilic spacer, and a high-affinity biotin tag, enables robust and specific labeling of proteins. When integrated into pull-down assays and coupled with modern analytical techniques like mass spectrometry, it provides an effective platform for the discovery and validation of PPIs, offering critical insights into cellular biology and paving the way for novel therapeutic strategies.
References
The Trinity of Targeted Protein Degradation: A Technical Guide to Biotin-PEG3-SH in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This technical guide provides an in-depth exploration of the fundamental principles of utilizing Biotin-PEG3-SH, a versatile linker, in PROTAC development. We will delve into its unique structural components—a biotin handle for detection and purification, a polyethylene glycol (PEG) spacer for optimizing solubility and ternary complex formation, and a reactive sulfhydryl (SH) group for conjugation. This guide will furnish researchers with the necessary knowledge to effectively design, synthesize, and evaluate PROTACs incorporating this linker, complete with detailed experimental protocols and data interpretation strategies.
Introduction: The PROTAC Revolution
Conventional small molecule drugs typically function through occupancy-driven pharmacology, inhibiting the activity of a target protein. In contrast, PROTACs act catalytically to induce the degradation of the target protein, offering several potential advantages, including the ability to target previously "undruggable" proteins, enhanced potency, and a more durable pharmacological effect.[1]
The general mechanism of PROTAC action is a cyclical process involving the formation of a key ternary complex.
The Role of this compound in PROTAC Design
This compound is a trifunctional linker that offers distinct advantages in the development and evaluation of PROTACs.
-
Biotin: This high-affinity ligand for streptavidin and avidin serves as a powerful tool for the purification of the synthesized PROTAC and for various biochemical assays, such as pull-down experiments to confirm target engagement.[2]
-
PEG3 (Polyethylene Glycol, 3 units): The PEG spacer is hydrophilic, which can improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[3] The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]
-
SH (Sulfhydryl): The terminal thiol group provides a reactive handle for covalent conjugation to a warhead or an E3 ligase ligand, typically through a maleimide or haloacetyl group.[5]
Synthesis of a PROTAC using this compound
The synthesis of a PROTAC using this compound typically involves a convergent strategy where the target-binding moiety (warhead) and the E3 ligase ligand are synthesized separately and then coupled to the bifunctional linker. The sulfhydryl group of this compound is nucleophilic and readily reacts with electrophilic functional groups like maleimides to form a stable thioether bond.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide illustrative data on how linker composition and length can impact PROTAC performance.
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | PEG | 21 | 3 | >90 | |
| BRD4 | Alkyl | 15 | 2.2 | 97 | |
| BRD4 | PEG4 | 16 | 1.8 | >95 | |
| HDAC3 | PEG | 13 | 440 | 77 |
Table 1: Impact of Linker Composition and Length on PROTAC Efficacy.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Permeability (10⁻⁶ cm/s) |
| BRD4-PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 0.8 |
| BRD4-PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 1.5 |
| BRD4-PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 2.1 |
Table 2: Influence of PEG Linker on Physicochemical Properties and Permeability of BRD4-Targeting PROTACs.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of PROTACs synthesized with this compound.
PROTAC Synthesis: Thiol-Maleimide Conjugation
This protocol describes the conjugation of this compound to a maleimide-functionalized warhead.
Materials:
-
This compound
-
Maleimide-functionalized warhead
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
Procedure:
-
Dissolve the maleimide-functionalized warhead (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product is then purified by reverse-phase HPLC to yield the desired biotinylated intermediate.
-
The identity and purity of the product should be confirmed by high-resolution mass spectrometry (HRMS) and NMR.
Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with the PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Biotin-Streptavidin Pull-Down Assay for Target Engagement
This protocol uses the biotin handle on the PROTAC to confirm its interaction with the target protein.
Materials:
-
Cell lysate from cells expressing the target protein
-
Biotinylated PROTAC
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them three times with binding/wash buffer.
-
PROTAC Immobilization: Incubate the washed beads with the biotinylated PROTAC for 30 minutes at room temperature to allow for binding.
-
Pull-Down:
-
Add the cell lysate to the PROTAC-bound beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the PROTAC to bind to the target protein.
-
Wash the beads three times with binding/wash buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using elution buffer and boiling.
-
Analyze the eluate by Western blotting using an antibody against the target protein.
-
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This proximity-based assay monitors the formation of the ternary complex in real-time within living cells.
Materials:
-
HEK293T cells
-
Expression vectors for the target protein fused to NanoLuc® luciferase (Target-NLuc) and the E3 ligase fused to HaloTag® (HaloTag-E3).
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the Target-NLuc and HaloTag-E3 expression vectors.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Assay:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the BRET ratio indicates the formation of the ternary complex.
Signaling Pathway Analysis
PROTAC-mediated degradation of a target protein is expected to modulate the downstream signaling pathways in which the protein is involved. For example, degradation of BRD4, a transcriptional co-activator, leads to the downregulation of oncogenes like MYC. The degradation of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, inhibits downstream signaling cascades, including the NF-κB and MAPK pathways.
References
Biotin-PEG3-SH for Surface Plasmon Resonance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles of Surface Plasmon Resonance (SPR) and the application of Biotin-PEG3-SH as a surface chemistry for the immobilization of biomolecules. It is intended for researchers, scientists, and professionals in drug development who are utilizing SPR for the characterization of biomolecular interactions.
Core Concepts of Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[1][2][3] The principle of SPR is based on the excitation of surface plasmons—coherent oscillations of electrons on the surface of a thin metal film, typically gold—by an incident light source.[4][5]
At a specific angle of incidence, known as the resonance angle, the light energy is absorbed by the electrons on the metal surface, resulting in a decrease in the intensity of the reflected light. This resonance is highly sensitive to changes in the refractive index at the interface between the metal surface and the surrounding medium. When a biomolecule (the analyte) in a solution binds to another biomolecule (the ligand) immobilized on the sensor surface, there is an accumulation of mass, which in turn causes a change in the local refractive index. This change in refractive index alters the resonance angle, which is detected in real-time and is proportional to the amount of bound analyte.
The output of an SPR experiment is a sensorgram, which is a plot of the response (in Resonance Units, RU) versus time. The sensorgram provides kinetic information about the interaction, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity.
The Role of this compound in SPR
In SPR experiments, the immobilization of the ligand onto the sensor chip surface is a critical step. An ideal immobilization strategy should be stable, reproducible, and should present the ligand in a biologically active orientation. This compound is a heterobifunctional linker that is exceptionally well-suited for this purpose, particularly for gold sensor surfaces.
The molecule consists of three key components:
-
Biotin: A vitamin that exhibits an extraordinarily high affinity and specificity for the proteins avidin and streptavidin (KD ≈ 10⁻¹⁵ M). This interaction is one of the strongest non-covalent bonds known in nature, making it an excellent tool for stably capturing biotinylated molecules onto a streptavidin-coated surface.
-
PEG3 (Triethylene Glycol Spacer): A short, hydrophilic polyethylene glycol linker. The PEG spacer serves multiple purposes. It enhances the solubility of the molecule in aqueous buffers commonly used in SPR experiments. It also provides a flexible spacer arm that extends the biotin moiety away from the sensor surface, minimizing steric hindrance and allowing for more efficient binding of the biotin to streptavidin and subsequent interaction of the immobilized ligand with the analyte.
-
SH (Thiol Group): The thiol group forms a strong and stable covalent bond with gold surfaces through a process known as self-assembly. This allows for the direct functionalization of bare gold sensor chips, creating a robust and well-defined surface chemistry.
The use of this compound in conjunction with a streptavidin-coated sensor chip offers a "capture-based" immobilization strategy. This approach provides a highly oriented and uniform presentation of the biotinylated ligand, which is crucial for obtaining high-quality kinetic data.
Experimental Workflows and Signaling Pathways
General Experimental Workflow for SPR using this compound
The following diagram illustrates a typical workflow for an SPR experiment involving the immobilization of a biotinylated ligand onto a streptavidin-coated sensor chip, which has been prepared using a gold surface functionalized with a self-assembled monolayer of thiol-containing molecules like this compound.
Caption: A generalized workflow for an SPR experiment using a this compound functionalized surface.
Logical Relationship of this compound Components
The following diagram illustrates the functional relationship between the different components of the this compound linker in the context of an SPR experiment.
Caption: Functional relationships of the this compound linker in an SPR setup.
Experimental Protocols
Preparation of a Self-Assembled Monolayer (SAM) on a Gold Sensor Chip
This protocol is adapted from methods describing the formation of SAMs on gold surfaces.
Materials:
-
Bare gold sensor chips
-
This compound
-
Thiol-PEG (e.g., mPEG-SH) for creating a mixed monolayer to control ligand density
-
Absolute Ethanol
-
Nitrogen gas stream
-
Clean glass vials
Procedure:
-
Cleaning: Thoroughly clean the gold sensor chips. This can be done using piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV/ozone treatment. After cleaning, rinse extensively with ultrapure water and then with absolute ethanol. Dry the chips under a gentle stream of nitrogen.
-
Thiol Solution Preparation: Prepare a 1 mM total thiol solution in absolute ethanol. To control the density of the biotin on the surface, a mixture of this compound and a non-biotinylated thiol-PEG can be used. For example, a 1:10 ratio of this compound to mPEG-SH will result in a lower density of biotin on the surface.
-
SAM Formation: Immerse the clean, dry gold sensor chips in the thiol solution in a clean glass vial. Allow the self-assembly to proceed for at least 18 hours at room temperature in a dark, vibration-free environment.
-
Rinsing and Drying: After incubation, remove the sensor chips from the thiol solution and rinse thoroughly with absolute ethanol to remove any non-specifically adsorbed thiols. Dry the chips under a gentle stream of nitrogen. The functionalized sensor chips are now ready for use in the SPR instrument.
Immobilization of a Biotinylated Ligand and Kinetic Analysis
This protocol outlines the general steps for immobilizing a biotinylated ligand onto a streptavidin-coated sensor chip and performing a kinetic analysis.
Materials:
-
Streptavidin-coated sensor chip (either commercially available or prepared as in 4.1 followed by streptavidin immobilization)
-
Biotinylated ligand
-
Analyte
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (if applicable, e.g., 10 mM Glycine-HCl, pH 1.5)
Procedure:
-
System Priming: Prime the SPR instrument with the running buffer to ensure a stable baseline.
-
Streptavidin Immobilization (if not using a pre-coated chip):
-
Activate the carboxyl groups on a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject a solution of streptavidin (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Biotinylated Ligand Capture:
-
Inject the biotinylated ligand over the streptavidin-coated surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture. The amount of ligand captured can be controlled by adjusting the concentration and injection time.
-
-
Kinetic Analysis:
-
Association: Inject a series of concentrations of the analyte over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min). Monitor the binding in real-time as an increase in the SPR signal.
-
Dissociation: After the association phase, switch back to the flow of running buffer to monitor the dissociation of the analyte from the ligand. This is observed as a decrease in the SPR signal.
-
Regeneration: If the interaction is reversible, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection. Note that due to the high strength of the biotin-streptavidin interaction, the ligand itself will remain immobilized.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (e.g., a streptavidin surface with no captured ligand) to correct for bulk refractive index changes and non-specific binding.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).
-
Quantitative Data
The following table summarizes typical kinetic parameters for the biotin-streptavidin interaction and an example of a protein-protein interaction studied using a biotinylated ligand on a streptavidin sensor chip.
| Interacting Molecules | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) | Reference |
| Biotin - Streptavidin | ~1 x 10⁷ | ~1 x 10⁻⁶ | ~1 x 10⁻¹³ | |
| Biotinylated Th10-39 - Human α-thrombin | 3.5 x 10⁶ | 3.9 x 10⁻² | 10.9 x 10⁻⁹ (10.9 nM) |
Note: The kinetic parameters for specific interactions will vary depending on the molecules being studied, the buffer conditions, and the temperature.
Conclusion
This compound is a powerful tool for the functionalization of gold sensor surfaces in SPR-based studies of biomolecular interactions. The combination of a stable gold-thiol bond, the flexibility and hydrophilicity of the PEG spacer, and the high-affinity biotin-streptavidin capture mechanism provides a robust and reliable method for immobilizing ligands in a controlled and biologically relevant manner. This in-depth guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their SPR experiments, leading to high-quality kinetic data for a wide range of applications in basic research and drug development.
References
- 1. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. scispace.com [scispace.com]
- 4. Principle and Application of Surface Plasmon Resonance - Creative Proteomics [creative-proteomics.com]
- 5. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biotin-Streptavidin Interaction with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biotin-streptavidin interaction, with a particular focus on the crucial role of Polyethylene Glycol (PEG) linkers in modulating this high-affinity bond. This document delves into the quantitative aspects of the interaction, offers detailed experimental protocols for its characterization, and provides visual representations of the underlying molecular processes and experimental workflows.
Core Concepts: The Unrivaled Affinity of Biotin and Streptavidin
The interaction between biotin (Vitamin B7) and the tetrameric protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest known non-covalent biological interactions, characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range (10-14 to 10-15 M)[1][2]. This near-irreversible binding is driven by a combination of hydrogen bonds, van der Waals forces, and the burial of a significant hydrophobic surface area upon complex formation. Each streptavidin monomer can bind one biotin molecule, allowing a single streptavidin tetramer to bind up to four biotinylated molecules[2]. This remarkable affinity and specificity have made the biotin-streptavidin system an indispensable tool in a vast array of biotechnological applications, including immunoassays, affinity chromatography, targeted drug delivery, and biosensor development[3][4].
The Role of PEG Linkers: Optimizing the Interaction
While the intrinsic affinity of biotin for streptavidin is exceptionally high, the practical application of this system, particularly in surface-based assays and targeted therapies, can be hampered by steric hindrance. When a biotinylated molecule is attached to a surface or a large biomolecule, the biotin binding pocket of streptavidin may not be readily accessible. This is where Polyethylene Glycol (PEG) linkers play a pivotal role.
PEG is a hydrophilic and flexible polymer that can be incorporated as a spacer between biotin and the molecule of interest. The inclusion of a PEG linker offers several key advantages:
-
Reduced Steric Hindrance: The flexible PEG chain extends the biotin moiety away from the surface or carrier molecule, making it more accessible to the binding pockets of streptavidin.
-
Enhanced Solubility: PEGylation increases the hydrophilicity of biotinylated molecules, which can be particularly beneficial for poorly soluble proteins or small molecules.
-
Improved Bioavailability and Reduced Immunogenicity: In therapeutic applications, PEGylation can increase the in vivo circulation time and reduce the immunogenicity of the conjugated molecule.
The length of the PEG linker is a critical parameter that can be optimized to maximize binding efficiency. While longer linkers can further reduce steric hindrance, excessively long chains may introduce their own spatial interference or lead to a decrease in binding due to conformational effects.
Quantitative Analysis of the Biotin-Streptavidin Interaction with PEG Linkers
The kinetics of the biotin-streptavidin interaction, including the association rate constant (k_on_) and the dissociation rate constant (k_off_), can be significantly influenced by the presence and length of a PEG linker. Surface Plasmon Resonance (SPR) is a powerful technique for quantifying these parameters in real-time.
Below is a summary of available quantitative data comparing the association rates of biotinylated lipids with different PEG spacer lengths binding to avidin (a protein with similar biotin-binding properties to streptavidin).
| Linker Type | Spacer Arm Length (nm) | Association Rate (k_on_) (M-1min-1) | Dissociation Constant (K_D_) |
| Biotinyl-Cap-PE | 0.9 | 1.1 ± 0.3 x 106 | Not Reported |
| Maleimide-PEG2-biotin | 2.9 | Not Reported | Not Reported |
| Maleimide-PEG11-biotin | 5.9 | 1.1 ± 0.2 x 107 | Not Reported |
Data extracted from a study on avidin binding to functionalized lipid bilayers. The data shows a tenfold increase in the association rate with a longer PEG linker at low functionalization percentages, highlighting the role of the spacer in improving accessibility.
It is important to note that the equilibrium dissociation constant (K_D_) for PEGylated biotins with avidin has been shown to increase to approximately 10-8 M as the molecular weight of the PEG linker increases, compared to the 10-15 M for the biotin-avidin complex. This indicates that while the on-rate may be improved, the overall affinity can be modulated by the PEG chain.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for key experiments used to characterize the biotin-streptavidin interaction with PEG linkers.
Protein Biotinylation using Biotin-PEG-NHS Ester
This protocol describes the covalent attachment of a biotin-PEG linker to a protein via an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Biotin-PEGn-NHS ester (n = number of PEG units)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., Tris-HCl)
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Biotin-PEG-NHS Solution Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the Biotin-PEG-NHS solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted Biotin-PEG-NHS reagent using a desalting column or by dialysis against PBS.
-
Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Surface Plasmon Resonance (SPR) Analysis of Biotin-Streptavidin-PEG Interaction
This protocol outlines the steps for immobilizing streptavidin on an SPR sensor chip and analyzing the binding of a biotinylated molecule with a PEG linker.
Materials:
-
SPR instrument and a sensor chip (e.g., CM5 chip)
-
Streptavidin
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Activation reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide)
-
Deactivation solution: 1 M ethanolamine-HCl, pH 8.5
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)
-
Biotinylated analyte with PEG linker
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of EDC and NHS for 7 minutes.
-
-
Streptavidin Immobilization:
-
Inject a solution of streptavidin (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
-
Deactivation:
-
Inject the ethanolamine-HCl solution to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the biotinylated analyte with the PEG linker in running buffer.
-
Inject the analyte solutions over the streptavidin-coated surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase in real-time as an increase in the SPR signal (Resonance Units, RU).
-
-
Dissociation:
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the streptavidin surface.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_D_).
-
Atomic Force Microscopy (AFM) for Single-Molecule Force Spectroscopy
This protocol describes the preparation of an AFM tip and substrate for measuring the unbinding force of a single biotin-streptavidin interaction, often involving a PEG linker to provide flexibility.
Materials:
-
AFM instrument
-
Silicon nitride AFM probes
-
Mica substrate
-
Streptavidin solution (e.g., 50 µg/mL in PBS)
-
Biotin-terminated PEG linker for AFM tip functionalization
-
Buffer solution (e.g., PBS)
Procedure:
-
Substrate Preparation:
-
Cleave a mica substrate to obtain a fresh, atomically flat surface.
-
Deposit a drop of the streptavidin solution onto the mica and incubate for approximately 20 minutes to allow for adsorption.
-
Rinse the substrate with buffer solution to remove unbound streptavidin.
-
-
AFM Tip Functionalization:
-
Functionalize the AFM tip with a biotin-terminated PEG linker according to established protocols. This provides a flexible tether for the biotin molecule.
-
-
Force Spectroscopy Measurement:
-
Mount the functionalized tip in the AFM and immerse it in the buffer solution containing the streptavidin-coated substrate.
-
Bring the tip into contact with the surface to allow for the formation of a biotin-streptavidin bond.
-
Retract the tip from the surface at a constant velocity.
-
Record the cantilever deflection as a function of the piezo-displacement to generate a force-distance curve. The rupture of the biotin-streptavidin bond will be observed as a distinct "unbinding" event in the retraction curve.
-
-
Data Analysis:
-
Analyze multiple force-distance curves to generate a histogram of unbinding forces. The peaks in the histogram will correspond to the rupture forces of single or multiple biotin-streptavidin bonds.
-
Visualizing the Processes: Diagrams and Workflows
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Molecular Interaction of Biotin-PEG with Streptavidin
Caption: Biotin-PEG molecule binding to a streptavidin subunit.
Experimental Workflow for Protein Biotinylation
Caption: Workflow for protein biotinylation with a PEG linker.
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR analysis of biotin-streptavidin binding.
Conclusion
The biotin-streptavidin interaction, augmented by the strategic use of PEG linkers, remains a cornerstone of modern biotechnology and drug development. Understanding the quantitative effects of PEGylation and employing robust experimental protocols are paramount for harnessing the full potential of this powerful molecular tool. This guide provides a foundational understanding and practical methodologies for researchers and scientists working in this exciting field. Further research into the systematic variation of PEG linker length and its impact on the complete kinetic profile (k_on_, k_off_, and K_D_) will continue to refine and expand the applications of this remarkable biological interaction.
References
Biotin-PEG3-SH: A Versatile Tool for Advancing Biotechnology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-SH is a heterobifunctional crosslinker that has emerged as a pivotal tool in biotechnology, offering a versatile solution for the precise modification and targeting of biomolecules. This guide provides a comprehensive overview of its core applications, supported by technical data and experimental insights. At its core, this compound comprises three key components: a biotin moiety for high-affinity binding to avidin and streptavidin, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive thiol (-SH) group for covalent conjugation. This unique combination of features enables its use in a wide array of sophisticated biotechnological applications, from targeted drug delivery to sensitive diagnostic assays.
The biotin group provides an exceptionally strong and specific non-covalent interaction with avidin and streptavidin, forming the basis for numerous detection and purification systems.[1] The PEG spacer, a flexible chain of three ethylene glycol units, confers several advantageous properties. It enhances the water solubility of the molecule and any biomolecule it is conjugated to, which can prevent aggregation of labeled proteins.[2][3] Furthermore, the PEG linker acts as a spacer arm that minimizes steric hindrance, allowing the biotin moiety to efficiently bind to avidin or streptavidin.[1][] The terminal sulfhydryl (thiol) group provides a reactive handle for covalent attachment to various molecules. This thiol group can readily react with maleimides, haloacetyl groups, or pyridyl disulfides to form stable thioether bonds.
Core Applications in Biotechnology
The unique structural features of this compound underpin its utility in a multitude of biotechnological applications. These applications leverage the specific functionalities of its constituent parts to achieve targeted labeling, delivery, and detection.
Bioconjugation and Protein Labeling
This compound is extensively used for the biotinylation of proteins, antibodies, and peptides. The thiol group allows for site-specific conjugation to cysteine residues on a protein or to other thiol-containing molecules. This is particularly advantageous as it allows for a more controlled and uniform labeling compared to reagents that target more abundant functional groups like primary amines. The resulting biotinylated proteins can then be used in a variety of downstream applications, including immunoassays, affinity chromatography, and cellular imaging. The PEG spacer in these conjugates helps to maintain the biological activity of the labeled protein by reducing aggregation and potential immunogenic effects.
Targeted Drug Delivery
The principle of biotin-receptor-mediated targeting is a promising strategy in drug delivery, particularly for cancer therapy. Many cancer cells overexpress biotin receptors on their surface. By conjugating a therapeutic agent to this compound, the resulting complex can be selectively delivered to these cancer cells, thereby increasing the therapeutic efficacy and reducing off-target side effects. The PEG component in this system further enhances the pharmacokinetic properties of the drug conjugate by increasing its circulation time and stability in vivo.
Immunoassays and Diagnostics
The high affinity of the biotin-streptavidin interaction is a cornerstone of many sensitive immunoassays, such as enzyme-linked immunosorbent assays (ELISAs). This compound can be used to label antibodies or antigens, which can then be captured on a streptavidin-coated surface. The PEG spacer enhances the accessibility of the biotin group for binding to streptavidin, leading to improved assay sensitivity. This approach is also utilized in the development of diagnostic biosensors, where the specific capture of biotinylated targets on a sensor surface can be translated into a detectable signal.
Biosensor Development
This compound plays a crucial role in the functionalization of biosensor surfaces. The thiol group can be used to immobilize the molecule onto gold surfaces, a common material used in various biosensing platforms like surface plasmon resonance (SPR) and graphene field-effect transistors (GFETs). Once immobilized, the biotin moiety can be used to capture streptavidin, which then serves as a versatile scaffold for the attachment of biotinylated recognition elements such as antibodies or nucleic acid probes. This strategy allows for the development of highly sensitive and specific biosensors for the detection of a wide range of analytes.
PROTAC Technology
A more recent and advanced application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be used as a linker in the synthesis of PROTACs, connecting the target-binding ligand to the E3 ligase-binding ligand.
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound and related compounds, providing a basis for experimental design and application.
| Property | Value | Source |
| This compound | ||
| Molecular Weight | 435.6 g/mol | |
| Chemical Formula | C18H33N3O5S2 | |
| Biotin-PEG3-amine | ||
| Molecular Weight | 418.55 g/mol | |
| Chemical Formula | C18H34N4O5S | |
| Purity | ≥95% | |
| CAS Number | 359860-27-8 | |
| Biotin-PEG3-NHS ester | ||
| Molecular Weight | 544.62 g/mol | |
| Chemical Formula | C23H36N4O9S | |
| CAS Number | 1253286-56-4 | |
| Biotin-PEG3-maleimide | ||
| Molecular Weight | 569.67 g/mol | |
| Chemical Formula | C25H39N5O8S | |
| Purity | ≥ 95% (NMR) | |
| CAS Number | 1431618-70-0 |
Experimental Protocols
General Protocol for Protein Biotinylation using a Maleimide-Reactive Biotin-PEG Reagent
This protocol provides a general guideline for labeling proteins containing free thiol groups with a maleimide-functionalized biotin-PEG reagent, which is analogous to the reactivity of the thiol on this compound with a maleimide-functionalized protein.
Materials:
-
Protein to be labeled (containing free sulfhydryl groups)
-
Biotin-PEGn-Maleimide
-
Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 6.5-7.5
-
Anhydrous DMSO or DMF to dissolve the biotin reagent
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds
-
Purification column (e.g., Sephadex G-25) or ultrafiltration device
-
Sodium azide and BSA for storage
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 50-100 µM (e.g., 7.5-15 mg/mL for IgG).
-
(Optional) Reduction of Disulfide Bonds: To increase the number of available thiol groups, disulfide bonds within the protein can be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for approximately 30 minutes at room temperature. It is recommended to perform this and the subsequent labeling step in an inert gas atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.
-
Prepare the Biotin-PEGn-Maleimide Stock Solution: Immediately before use, dissolve the Biotin-PEGn-Maleimide in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the labeling reaction.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEGn-Maleimide to the protein solution. The optimal molar ratio may need to be determined empirically. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purification of the Biotinylated Protein: Remove the excess, unreacted biotin reagent by gel filtration (e.g., using a Sephadex column) or by dialysis/ultrafiltration.
-
Determine the Degree of Labeling: The extent of biotin incorporation can be estimated using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Storage: Add a stabilizing agent like BSA and a preservative like sodium azide to the purified biotinylated protein solution and store at 4°C or -20°C.
Visualizations
Biotin-Streptavidin Interaction Workflow
Caption: Workflow of this compound mediated labeling and detection.
Thiol-Maleimide Conjugation Chemistry
Caption: Reaction scheme for thiol-maleimide conjugation.
Targeted Drug Delivery Concept
Caption: Biotin-mediated targeted drug delivery to cancer cells.
References
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation using Thiol-Reactive Biotin-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein bioconjugation is a cornerstone technique in modern biological research and drug development, enabling the precise labeling of proteins with probes for detection, purification, and targeted delivery. This document provides a detailed protocol for the biotinylation of proteins using a thiol-reactive biotinylation reagent, Biotin-PEG3-Maleimide. This method leverages the specific and efficient reaction between a maleimide group and a free sulfhydryl (thiol) group on a protein, typically from a cysteine residue, to form a stable thioether bond.[1][2][3] The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugated biotin, thereby preserving the biological activity of the protein and improving accessibility for streptavidin binding.[4][5]
These application notes are designed to guide researchers through the entire workflow, from protein preparation and conjugation to purification and characterization of the biotinylated product. The provided protocols and data will facilitate the successful implementation of this versatile bioconjugation strategy in various applications, including immunoassays, affinity purification, and the development of targeted therapeutics.
Principle of the Method
The bioconjugation process is based on the highly selective Michael addition reaction between the maleimide group of Biotin-PEG3-Maleimide and the thiol group of a cysteine residue on the protein. This reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, while minimizing side reactions with other amino acid residues such as lysine. The resulting thioether linkage is highly stable under physiological conditions. For proteins where cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols for conjugation.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| Biotin-PEG3-Maleimide | Vector Labs | CCT-1029 |
| Protein with free thiol groups | - | - |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | 77720 |
| Phosphate Buffered Saline (PBS), pH 7.2 | - | - |
| Dimethyl sulfoxide (DMSO), anhydrous | - | - |
| Desalting columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | 89882 |
| Streptavidin-agarose resin | Thermo Fisher Scientific | 20347 |
| HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay Kit | Thermo Fisher Scientific | 28005 |
| Bovine Serum Albumin (BSA) | - | - |
| Sodium Azide | - | - |
Experimental Protocols
Protein Preparation and Disulfide Bond Reduction (if necessary)
This protocol is for proteins that have their cysteine residues in the form of disulfide bonds and require reduction to generate free thiols.
-
Protein Solution Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS) to a concentration of 1-10 mg/mL. Buffers containing thiols, such as DTT or 2-mercaptoethanol, should be avoided in the final conjugation step.
-
Reduction of Disulfide Bonds:
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution. TCEP is recommended as it does not contain a thiol and does not need to be removed before conjugation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
If using a thiol-containing reducing agent like DTT, it must be removed by dialysis or using a desalting column before proceeding to the next step.
-
Biotinylation of Protein with Biotin-PEG3-Maleimide
-
Prepare Biotin-PEG3-Maleimide Stock Solution: Immediately before use, dissolve Biotin-PEG3-Maleimide in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add the Biotin-PEG3-Maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein. The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if the biotin reagent is light-sensitive.
-
Purification of Biotinylated Protein
It is crucial to remove unreacted Biotin-PEG3-Maleimide to prevent interference in downstream applications.
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS to separate the biotinylated protein from excess, unreacted biotinylation reagent. Follow the manufacturer's instructions for the specific column being used.
-
Dialysis: Alternatively, the biotinylated protein can be purified by extensive dialysis against PBS at 4°C with multiple buffer changes.
Quantification of Degree of Biotinylation (DoB)
The Degree of Biotinylation (moles of biotin per mole of protein) can be determined using various methods. The HABA assay is a common colorimetric method.
-
HABA/Avidin Assay:
-
Use a commercial HABA assay kit and follow the manufacturer's protocol.
-
This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.
-
The change in absorbance is proportional to the amount of biotin in the sample. A standard curve can be generated using known concentrations of free biotin to determine the concentration of biotin in the protein sample.
-
-
Calculation of DoB:
-
Determine the protein concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay or absorbance at 280 nm).
-
Calculate the molar concentration of both the protein and the incorporated biotin.
-
The Degree of Biotinylation is the ratio of the molar concentration of biotin to the molar concentration of the protein.
-
Data Presentation
The following tables provide representative data for thiol-maleimide conjugation reactions. The actual results may vary depending on the protein and specific reaction conditions.
Table 1: Influence of Maleimide:Protein Molar Ratio on Conjugation Efficiency
| Maleimide:Protein Molar Ratio | Target Protein | Conjugation Efficiency (%) | Reaction Conditions |
| 5:1 | Nanobody | 58 ± 12 | 2 hours, RT, PBS pH 7.4 |
| 10:1 | IgG | ~70-80 | 2 hours, RT, PBS pH 7.2 |
| 20:1 | General Proteins | >90 | 2 hours, RT, PBS pH 7.2 |
Data is representative and compiled from typical thiol-maleimide conjugation literature.
Table 2: Typical Degree of Biotinylation (DoB) for Different Proteins
| Protein | Molar Mass (kDa) | Biotinylation Reagent | DoB (moles biotin/mole protein) |
| Bovine Serum Albumin (BSA) | 66.5 | Biotin-PEG-Maleimide | 1-3 |
| Immunoglobulin G (IgG) | 150 | Biotin-PEG-Maleimide | 2-5 |
| Streptavidin | 52.8 | Biotin-PEG-Maleimide | 1-2 |
Values represent typical ranges and should be optimized for specific applications.
Mandatory Visualizations
Caption: Workflow for protein biotinylation.
Caption: Thiol-Maleimide reaction schematic.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | Incomplete reduction of disulfide bonds. | Increase TCEP concentration or incubation time. Ensure protein is fully denatured if cysteines are buried. |
| Hydrolysis of maleimide group. | Prepare Biotin-PEG3-Maleimide solution immediately before use. Maintain reaction pH between 6.5 and 7.5. | |
| Presence of thiol-containing substances in the buffer. | Use thiol-free buffers for the conjugation reaction. | |
| Protein Precipitation | High degree of biotinylation leading to aggregation. | Reduce the molar excess of Biotin-PEG3-Maleimide. Optimize the reaction time. |
| Protein instability under reaction conditions. | Perform the conjugation at 4°C. Add stabilizing agents if compatible with the reaction. | |
| Inaccurate DoB Measurement | Incomplete removal of free biotin. | Ensure thorough purification using desalting columns or dialysis. |
| Interference from other substances in the HABA assay. | Use a protein-specific standard curve or an alternative quantification method like mass spectrometry. |
Applications
Biotinylated proteins are utilized in a wide array of applications in research and drug development:
-
Immunoassays: Biotinylated antibodies are widely used in ELISA, Western blotting, and immunohistochemistry for signal amplification and enhanced detection sensitivity.
-
Affinity Purification: The high-affinity interaction between biotin and streptavidin is employed to purify biotinylated proteins or their binding partners from complex mixtures.
-
Targeted Drug Delivery: Biotin can be used as a targeting ligand to deliver drugs or imaging agents to cells that overexpress biotin receptors, such as many cancer cells.
-
Protein-Protein Interaction Studies: Biotinylation is a key tool in techniques like pull-down assays and surface plasmon resonance (SPR) to study molecular interactions.
-
Cellular Imaging: Biotinylated proteins, in conjunction with fluorescently labeled streptavidin, are used for visualizing cellular components and processes.
References
Application Notes and Protocols for Thiol-Specific Antibody Biotinylation using Biotin-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including immunoassays, affinity purification, and cell sorting. While traditional biotinylation methods target primary amines (lysine residues), this can sometimes compromise antibody function if these residues are located in the antigen-binding site.
A more site-specific approach involves the labeling of free sulfhydryl (-SH) groups. Antibodies, particularly of the IgG class, possess inter-chain disulfide bonds in their hinge region that can be selectively reduced to generate reactive thiols. These thiols can then be targeted by maleimide-activated biotin reagents, offering a more controlled and potentially less disruptive method of biotinylation.
This document provides a detailed, step-by-step guide for the biotinylation of antibodies using a thiol-reactive Biotin-PEG3-Maleimide reagent. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility of the conjugate and minimizes steric hindrance, ensuring optimal accessibility of the biotin moiety for streptavidin binding.
Principle of the Method
The thiol-specific biotinylation of antibodies is a two-step process. First, the antibody's inter-chain disulfide bonds are gently reduced to create free sulfhydryl groups. Subsequently, the reduced antibody is reacted with a maleimide-functionalized biotin reagent. The maleimide group reacts specifically with the sulfhydryl group via a Michael addition reaction to form a stable thioether bond, resulting in a biotinylated antibody.
Quantitative Data Summary
The degree of biotinylation, or the number of biotin molecules per antibody, is a critical parameter that can influence the performance of the conjugate in downstream applications. This can be controlled by adjusting the molar ratios of the reducing agent and the biotinylation reagent to the antibody. The following table provides a summary of typical conditions and expected outcomes.
| Molar Ratio of TCEP to Antibody | Molar Ratio of Biotin-PEG3-Maleimide to Antibody | Expected Degree of Biotinylation (Biotins per Antibody) | Notes |
| 10-fold excess | 10-fold excess | 2 - 4 | A good starting point for most applications, balancing labeling efficiency with maintaining antibody integrity. |
| 10-fold excess | 20-fold excess | 4 - 6 | Higher biotinylation can enhance signal amplification but may increase the risk of antibody aggregation. |
| 20-fold excess | 20-fold excess | 6 - 8 | May be suitable for applications requiring very high sensitivity, but requires careful optimization to avoid compromising antibody function. |
| 5-fold excess | 10-fold excess | 1 - 3 | Lower degree of labeling, which might be preferable for certain applications where minimal modification is crucial. |
Experimental Protocols
Materials and Reagents
-
Purified antibody (IgG) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.4). The buffer must be free of primary amines (e.g., Tris) and thiols.
-
Biotin-PEG3-Maleimide
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.2-7.4, degassed.
-
Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol in PBS.
-
Purification/Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Biotin Quantification Assay Kit (e.g., HABA assay)
Step 1: Antibody Reduction
This step reduces the disulfide bonds in the antibody's hinge region to generate free sulfhydryl groups.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in degassed Reaction Buffer.
-
In a microcentrifuge tube, add the purified antibody.
-
Add the TCEP stock solution to the antibody solution to achieve a final 10- to 20-fold molar excess of TCEP over the antibody.
-
Flush the tube with an inert gas (e.g., nitrogen or argon) to minimize re-oxidation of the thiols.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
Step 2: Preparation of Biotin-PEG3-Maleimide Solution
-
Allow the vial of Biotin-PEG3-Maleimide to equilibrate to room temperature before opening.
-
Prepare a stock solution of Biotin-PEG3-Maleimide (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Vortex to ensure complete dissolution.
Step 3: Biotinylation Reaction
-
Immediately after the antibody reduction, add the Biotin-PEG3-Maleimide stock solution to the reduced antibody solution. The recommended molar ratio of biotin reagent to antibody is typically between 10- and 20-fold excess.[1]
-
Gently mix the reaction solution.
-
Flush the tube with an inert gas and seal.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
Step 4: Quenching the Reaction (Optional but Recommended)
-
To stop the conjugation reaction and cap any unreacted maleimide groups, add the Quenching Solution to a final concentration of 1-10 mM.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Biotinylated Antibody
It is crucial to remove excess, unreacted Biotin-PEG3-Maleimide and the quenching reagent from the biotinylated antibody.
-
Equilibrate a desalting column according to the manufacturer's instructions with PBS, pH 7.4.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge the column (if using a spin column) or collect the eluate according to the manufacturer's protocol. The biotinylated antibody will be in the eluate.
Step 6: Quantification of Biotin Incorporation (Degree of Biotinylation)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward method to estimate the degree of biotinylation.[2]
-
Follow the instructions provided with your HABA assay kit.
-
Briefly, the absorbance of a HABA-avidin solution is measured at 500 nm.[2]
-
The biotinylated antibody sample is then added, which displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm.[2]
-
The change in absorbance is proportional to the amount of biotin in the sample.[2]
-
The degree of biotinylation can be calculated using the provided formulas, taking into account the protein concentration.
For a more precise determination of the degree of biotinylation, mass spectrometry can be employed.
Step 7: Storage of Biotinylated Antibody
Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. For long-term storage, it is recommended to add a cryoprotectant such as glycerol to a final concentration of 50% and to aliquot the antibody to avoid repeated freeze-thaw cycles.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no biotinylation | Incomplete reduction of disulfide bonds. | Ensure the TCEP solution is freshly prepared and used in a sufficient molar excess. Increase incubation time or temperature for the reduction step. |
| Oxidation of free thiols before conjugation. | Use degassed buffers and flush the reaction vessel with inert gas. Include a chelating agent like EDTA in the reaction buffer to prevent metal-catalyzed oxidation. | |
| Hydrolysis of the maleimide group. | Prepare the Biotin-PEG3-Maleimide solution immediately before use in an anhydrous solvent. Ensure the reaction pH is between 6.5 and 7.5 for optimal maleimide reactivity. | |
| Antibody aggregation/precipitation | Over-biotinylation. | Reduce the molar ratio of the Biotin-PEG3-Maleimide to the antibody. |
| Inappropriate buffer conditions. | Ensure the antibody is in a suitable buffer and at an appropriate concentration. | |
| High background in downstream applications | Incomplete removal of excess biotin. | Ensure thorough purification of the biotinylated antibody using an appropriate desalting column. |
| Non-specific binding of the antibody. | Optimize blocking steps and washing procedures in your specific immunoassay protocol. |
Application Example: Immunoprecipitation of EGFR
Biotinylated antibodies are powerful tools for immunoprecipitation (IP), allowing for the efficient capture of target proteins and their interacting partners. The strong biotin-streptavidin interaction provides a robust method for isolating protein complexes from cell lysates.
Experimental Workflow: Immunoprecipitation using a Biotinylated Antibody
Caption: A typical workflow for immunoprecipitation using a biotinylated antibody.
Signaling Pathway Example: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and becomes autophosphorylated on tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, such as Grb2, which in turn recruit other signaling molecules like Sos, leading to the activation of downstream pathways like the Ras-MAPK cascade, ultimately regulating cell proliferation, survival, and differentiation.
A biotinylated anti-EGFR antibody can be used to immunoprecipitate EGFR from cell lysates to study its phosphorylation status or to identify interacting proteins (co-immunoprecipitation).
Caption: Simplified EGFR signaling pathway and the principle of immunoprecipitation.
Logical Relationship: Thiol-Maleimide Conjugation
The core of this protocol is the specific and stable chemical reaction between the thiol groups on the reduced antibody and the maleimide group of the biotin reagent.
Caption: The chemical steps involved in thiol-specific antibody biotinylation.
References
Application Notes and Protocols for Cell Surface Protein Labeling Using Biotin-PEG3-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins is fundamental to understanding cellular signaling, cell-to-cell communication, and the identification of novel therapeutic targets. Biotin-PEG3-SH is a thiol-reactive biotinylation reagent designed for the specific labeling of cell surface proteins that possess free sulfhydryl groups, typically found in cysteine residues. This reagent features a biotin moiety for high-affinity capture with streptavidin, a flexible polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal sulfhydryl (-SH) group that can be used for specific conjugation chemistries, although in the context of this document, we will focus on its application as a labeling reagent for protein thiols.
The selective labeling of cell surface proteins with this compound enables a variety of downstream applications, including the isolation and identification of specific membrane proteins, the study of protein trafficking and internalization, and quantitative analysis of changes in the cell surface proteome in response to various stimuli.
Principle of Thiol-Reactive Labeling
This compound reacts with free sulfhydryl groups (-SH) on cysteine residues of cell surface proteins. Since the intracellular environment is generally reducing, many cell surface proteins have their cysteine residues in the oxidized state, forming disulfide bonds (-S-S-). To effectively label these proteins with a thiol-reactive reagent, a mild reduction step is often necessary to expose the free thiols. This targeted approach allows for the specific labeling of a subset of cell surface proteins, which can be advantageous over less specific amine-reactive labeling methods.
Key Applications
-
Proteomic Profiling of the Cell Surface: Isolate and identify cell surface proteins using streptavidin-based affinity purification followed by mass spectrometry.
-
Analysis of Protein Dynamics: Study protein internalization, recycling, and degradation in response to ligand binding or other cellular signals.
-
Investigation of Receptor Signaling: Elucidate the composition of receptor complexes and their dynamic changes during signal transduction.
-
Drug Target Discovery: Identify and validate novel cell surface drug targets in various disease models.
Data Presentation
Quantitative data from cell surface protein labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Data from a Quantitative Proteomics Experiment
| Protein ID | Gene Name | Fold Change (Treated vs. Control) | p-value | Function |
| P02768 | ALB | 1.2 | 0.045 | Transport |
| P06727 | EGFR | 3.5 | 0.001 | Receptor Tyrosine Kinase |
| P35228 | SLC2A1 | 0.8 | 0.032 | Glucose Transporter |
| Q08380 | ITGB1 | 2.1 | 0.005 | Integrin |
Table 2: Optimization of this compound Labeling Conditions
| This compound (mM) | Incubation Time (min) | Reducing Agent (TCEP) (mM) | Labeling Efficiency (%) | Cell Viability (%) |
| 0.5 | 30 | 1 | 65 ± 5 | >95 |
| 1 | 30 | 1 | 82 ± 4 | >95 |
| 2 | 30 | 1 | 91 ± 3 | >90 |
| 1 | 15 | 1 | 70 ± 6 | >95 |
| 1 | 60 | 1 | 85 ± 4 | >90 |
| 1 | 30 | 0.5 | 75 ± 5 | >95 |
| 1 | 30 | 2 | 88 ± 3 | >90 |
Experimental Protocols
Protocol 1: Cell Surface Protein Labeling with this compound
This protocol describes the labeling of cell surface proteins on adherent cells.
Materials:
-
This compound (Store at -20°C, protected from moisture)[1][2]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, ice-cold
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (a mild reducing agent)
-
Quenching Buffer: PBS containing 10 mM L-cysteine
-
Cell culture medium
-
Adherent cells cultured to 80-90% confluency
Procedure:
-
Cell Preparation:
-
Place the cell culture plate on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any serum proteins.
-
-
Reduction of Disulfide Bonds (Optional but Recommended):
-
Prepare a fresh solution of TCEP in ice-cold PBS at a final concentration of 1-5 mM. The optimal concentration should be determined empirically for your cell type.
-
Add the TCEP solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes on ice.[3]
-
Aspirate the TCEP solution and wash the cells twice with ice-cold PBS.
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final working concentration of 0.5-2 mM in ice-cold PBS. The optimal concentration should be determined for each cell type and experimental goal.
-
Add the this compound solution to the cells, ensuring complete coverage.
-
Incubate for 30 minutes on ice with gentle rocking.
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells three times with ice-cold Quenching Buffer.
-
Incubate the final wash for 5-10 minutes on ice to ensure complete quenching of any unreacted this compound.
-
-
Downstream Processing:
-
The labeled cells are now ready for downstream applications such as cell lysis, protein extraction, and affinity purification.
-
Protocol 2: Affinity Purification of Biotinylated Cell Surface Proteins
This protocol describes the isolation of biotinylated proteins using streptavidin-agarose beads.
Materials:
-
Biotinylated cells (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing 50 mM DTT)
Procedure:
-
Cell Lysis:
-
Add ice-cold Lysis Buffer to the plate of biotinylated cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification:
-
Transfer the supernatant to a new tube.
-
Add pre-washed streptavidin-agarose beads to the lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Aspirate the supernatant.
-
Wash the beads three to five times with Wash Buffer.
-
-
Elution:
-
After the final wash, aspirate the supernatant.
-
Add Elution Buffer to the beads.
-
Boil the sample for 5-10 minutes to elute the biotinylated proteins.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins for analysis by SDS-PAGE and Western blotting or mass spectrometry.
-
Visualization of Workflows and Pathways
References
Application Notes: Biotin-PEG3-SH in Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone technique for the detection and quantification of analytes such as proteins, peptides, and hormones. The sensitivity and specificity of an ELISA are paramount, and the use of the biotin-streptavidin system is a widely adopted method for signal amplification.[1][2][3] Biotin-PEG3-SH is a specialized biotinylation reagent that offers distinct advantages in the preparation of detection reagents for high-performance immunoassays.
This document provides detailed application notes and protocols for the use of thiol-reactive biotinylation, specifically utilizing a Biotin-PEG3 linker, in the context of a sandwich ELISA.
The Role of this compound Chemistry
This compound is a heterobifunctional linker composed of three parts:
-
Biotin: A small vitamin with an exceptionally high affinity for streptavidin and avidin proteins. This interaction is one of the strongest non-covalent bonds known in nature and is the foundation for signal amplification in many immunoassays.[4][5]
-
PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic 3-unit polyethylene glycol chain. The PEG spacer imparts several beneficial properties:
-
Increased Hydrophilicity: Reduces the aggregation of labeled proteins, improving their solubility and stability in aqueous buffers.
-
Reduced Steric Hindrance: The spacer arm physically separates the biotin molecule from the antibody, minimizing interference with the antibody's antigen-binding site and improving the accessibility of biotin to streptavidin.
-
Minimized Non-Specific Binding: PEG is known to be biologically inert and can reduce non-specific interactions, leading to lower background signals and an improved signal-to-noise ratio.
-
-
-SH (Sulfhydryl/Thiol) Group: A reactive group that forms a stable thioether bond with maleimide groups. This allows for the site-specific conjugation of biotin to proteins, particularly at cysteine residues.
While this compound itself can be used to conjugate to a protein that has been pre-activated with a maleimide group, a more common and direct laboratory workflow involves using a Biotin-PEG3-Maleimide reagent to label the native or reduced thiol groups on an antibody. This document will focus on the latter, more standard protocol.
Advantages of Thiol-Reactive PEGylated Biotinylation in ELISA
Utilizing a maleimide-activated Biotin-PEG linker for antibody conjugation offers several advantages over traditional amine-reactive (e.g., NHS-ester) biotinylation:
-
Site-Specific Conjugation: IgG antibodies have a limited number of accessible thiol groups, typically in the hinge region after mild reduction of disulfide bonds. This allows for more controlled, site-specific labeling away from the antigen-binding (Fab) regions, better-preserving antibody activity.
-
Preservation of Antibody Function: Amine-reactive NHS esters target lysine residues, which are often distributed across the antibody surface, including the antigen-binding sites. Modifying these can lead to a loss of binding affinity. Thiol-reactive chemistry avoids this potential issue.
-
Enhanced Sensitivity: The combination of the PEG spacer and the robust biotin-streptavidin amplification system leads to a significant increase in assay sensitivity compared to direct or non-amplified indirect ELISA formats. Studies have shown that the biotin-streptavidin system can enhance sensitivity by several folds.
Data Presentation: Performance Enhancement with PEG-Biotin System
The following table summarizes quantitative data from various studies, illustrating the performance benefits of using a biotin-streptavidin amplification system, particularly with PEGylated reagents, in immunoassays.
| Parameter Measured | Comparison System | Result | Reference Study Finding |
| Assay Sensitivity (LOD) | Biotin-Streptavidin System vs. No Amplification | ~4-fold Improvement | A study demonstrated a four-fold enhancement in the limit of detection (LOD) for a target analyte when using a biotinylated antibody with streptavidin compared to a non-biotinylated antibody in a biosensor assay. |
| Signal Intensity (Absorbance) | 8pG Cell-Based Microplate with PEG-Biotin vs. Polystyrene Plate | ~4.5-fold Higher Absorbance | In a sandwich ELISA for detecting PEG-conjugated IFN-α, the use of a biotin-conjugated anti-PEG antibody on a novel cell-based microplate resulted in a 4.5-fold higher absorbance signal compared to a traditional polystyrene plate, indicating significantly more efficient antigen capture and detection. |
| Assay Sensitivity (LOD) | Modified Biotin-Streptavidin Sandwich ELISA vs. ic-ELISA | 15-fold Lower Detection Limit | A novel sandwich ELISA employing a modified biotin-streptavidin amplification system for histamine detection achieved a limit of detection of 5.86 ng/mL, which was 15 times more sensitive than an indirect competitive ELISA (ic-ELISA). |
| Signal-to-Noise Ratio | Labeled Biotin vs. Native Biotin in SPR | >100-fold Increase in Signal-to-Noise | While not an ELISA, a Surface Plasmon Resonance (SPR) study showed that a dye-labeled biotin produced a signal-to-noise ratio of approximately 100, whereas native biotin at a much higher concentration produced no detectable signal, demonstrating the dramatic signal enhancement possible with modified biotin reagents. |
Diagrams and Visualizations
Conjugation Chemistry
The diagram below illustrates the chemical reaction between a reduced thiol group (-SH) on an antibody's cysteine residue and the maleimide group of Biotin-PEG3-Maleimide, forming a stable thioether bond.
Caption: Thiol-reactive conjugation of Biotin-PEG3-Maleimide to an antibody.
Experimental Workflow: Antibody Biotinylation
This workflow outlines the key steps for preparing a biotinylated detection antibody using thiol-reactive chemistry.
Caption: Workflow for antibody biotinylation via thiol-reactive chemistry.
Sandwich ELISA Principle
The diagram below illustrates the binding cascade of a sandwich ELISA utilizing a Biotin-PEG3 conjugated detection antibody.
Caption: Signal amplification cascade in a Biotin-Streptavidin sandwich ELISA.
Experimental Protocols
Protocol 1: Biotinylation of Detection Antibody with Biotin-PEG3-Maleimide
This protocol describes the conjugation of a maleimide-activated biotin-PEG reagent to an IgG antibody by first reducing the antibody's disulfide bonds.
Materials:
-
Purified IgG Antibody (e.g., goat anti-target protein)
-
Biotin-PEG3-Maleimide
-
Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Quenching Solution (Optional): 1 M Cysteine or 2-Mercaptoethanol
Procedure:
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 1-5 mg/mL.
-
Buffer exchange the antibody into the Reaction Buffer. Ensure the buffer is free of primary amines (like Tris) and other thiol-containing compounds.
-
-
Antibody Reduction:
-
Add TCEP to the antibody solution to a final concentration that is a 10- to 20-fold molar excess over the antibody.
-
Incubate for 30-60 minutes at room temperature with gentle mixing. This step reduces the disulfide bonds in the antibody's hinge region, exposing free sulfhydryl (-SH) groups.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical as excess TCEP will react with the maleimide reagent.
-
-
Biotinylation Reaction:
-
Immediately before use, dissolve the Biotin-PEG3-Maleimide in DMSO to a concentration of 10 mM.
-
Add the dissolved Biotin-PEG3-Maleimide to the reduced, desalted antibody solution. A 10- to 20-fold molar excess of the biotin reagent over the antibody is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, you can add a quenching reagent like cysteine to a final concentration of 1-2 mM to react with any excess maleimide reagent. Incubate for 15 minutes.
-
-
Purification of Biotinylated Antibody:
-
Remove non-reacted Biotin-PEG3-Maleimide by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Storage:
-
Store the purified biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. Adding a stabilizer like BSA (0.1%) and a preservative like sodium azide (0.02%) is recommended for long-term storage.
-
Protocol 2: Sandwich ELISA using Biotin-PEG3 Labeled Antibody
This protocol provides a general procedure for a sandwich ELISA using the biotinylated antibody prepared above.
Materials:
-
ELISA plates (96-well)
-
Capture Antibody (unlabeled, specific for the analyte)
-
Biotin-PEG3 Labeled Detection Antibody (from Protocol 1)
-
Analyte Standard and Samples
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer/Assay Diluent: PBS with 1% BSA and 0.05% Tween-20
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution: 2 N H₂SO₄
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in Coating Buffer to a final concentration of 1-10 µg/mL.
-
Add 100 µL of the diluted capture antibody to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of your analyte standard in Assay Diluent.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the Biotin-PEG3 labeled detection antibody in Assay Diluent to an optimized concentration (typically 0.1-1 µg/mL).
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions (e.g., 1:5,000 to 1:20,000).
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with Wash Buffer to ensure all unbound enzyme is removed.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a plate reader within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the average zero standard optical density from all readings.
-
Plot the standard curve (absorbance vs. concentration) and determine the concentration of the analyte in the samples by interpolation.
-
References
- 1. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive sandwich ELISA using a modified biotin-streptavidin amplified system for histamine detection in fish, prawn and crab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. Custom Protein-Biotin Conjugation Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Biotin-PEG3-SH in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoprecipitation (IP) is a powerful technique for isolating a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This method is crucial for studying protein-protein interactions, post-translational modifications, and protein expression levels. The use of biotinylated antibodies in conjunction with streptavidin-coated beads offers a highly specific and efficient method for capturing the antibody-antigen complex, significantly improving the purity of the isolated protein.
This document provides detailed application notes and protocols for the use of Biotin-PEG3-SH in immunoprecipitation experiments. This compound is a biotinylation reagent with a terminal sulfhydryl (-SH) group, a polyethylene glycol (PEG) spacer, and a biotin moiety. This reagent allows for the site-specific biotinylation of antibodies through thiol-reactive chemistry, offering several advantages over traditional amine-reactive biotinylation methods.
Key Advantages of Site-Specific Biotinylation with this compound:
-
Preservation of Antibody Function: By targeting sulfhydryl groups, typically generated by the reduction of disulfide bonds in the antibody's hinge region, the antigen-binding sites are less likely to be modified, thus preserving the antibody's functionality.
-
Increased Solubility: The hydrophilic PEG3 linker enhances the water solubility of the biotinylated antibody, reducing the risk of aggregation.[1]
-
Reduced Steric Hindrance: The PEG spacer arm provides a flexible linker between the antibody and the biotin molecule, minimizing steric hindrance and ensuring efficient binding of the biotin to streptavidin.
-
Controlled Biotinylation: Thiol-maleimide chemistry allows for a more controlled and site-specific biotinylation compared to the more random labeling of lysine residues with NHS-ester chemistry.
Signaling Pathway: MAP Kinase Cascade
Immunoprecipitation is frequently used to study components of signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) cascade is a key pathway involved in cell proliferation, differentiation, and survival.[2][3] A common application of IP is to isolate a specific kinase from this pathway, such as MEK or ERK, to identify its interacting partners or assess its activity.
Caption: Simplified MAP Kinase signaling pathway, a common target for IP studies.
Experimental Protocols
This section provides a comprehensive protocol for the use of this compound in immunoprecipitation, from antibody preparation to the analysis of the immunoprecipitated protein.
Part 1: Site-Specific Biotinylation of Antibody with this compound
This protocol describes the conjugation of this compound to a maleimide-activated antibody.
Materials:
-
Purified antibody (IgG)
-
Maleimide activation reagent (e.g., SMCC)
-
This compound
-
Reducing agent (e.g., DTT or TCEP)
-
Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5
-
Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column
Procedure:
-
Antibody Reduction (Optional, if starting with a non-maleimide-activated antibody):
-
To generate free sulfhydryl groups, the antibody's hinge-region disulfide bonds can be selectively reduced.
-
Dissolve the antibody in reaction buffer to a concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with reaction buffer.
-
-
Maleimide Activation of Antibody (if not using a pre-activated antibody):
-
Immediately after desalting, add a 20-fold molar excess of the maleimide activation reagent (e.g., SMCC) to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess SMCC using a desalting column equilibrated with reaction buffer.
-
-
Conjugation of this compound to Maleimide-Activated Antibody:
-
Dissolve this compound in DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the maleimide-activated antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
To quench any unreacted maleimide groups, add a quenching solution to a final concentration of 1-5 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Quantification of Biotinylation:
Part 2: Immunoprecipitation using Biotinylated Antibody
This protocol outlines the steps for performing immunoprecipitation using the biotinylated antibody prepared in Part 1.
Materials:
-
Cell lysate containing the target protein
-
Biotinylated antibody
-
Streptavidin-coated magnetic beads or agarose resin
-
IP Lysis/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0, or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Experimental Workflow:
References
- 1. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. promega.com [promega.com]
- 4. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 5. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis using a Biotin-PEG3-SH Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of Proteolysis-Targeting Chimeras (PROTACs) utilizing a Biotin-PEG3-SH linker. PROTACs are innovative heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. The modular nature of PROTACs, consisting of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization of their biological activity.
The this compound linker offers several advantages in PROTAC development. The polyethylene glycol (PEG) component enhances solubility and can improve cell permeability, while the terminal thiol (-SH) group allows for specific and efficient conjugation to a suitably functionalized binding partner, typically through a maleimide-thiol reaction. The integrated biotin moiety serves as a versatile handle for purification, detection, and various biochemical and analytical assays, such as assessing target engagement and performing pull-down experiments.
Principle of PROTAC Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Figure 1: General mechanism of action for a PROTAC.
Experimental Protocols
The synthesis of a PROTAC using a this compound linker is a modular process. A common and efficient strategy involves the reaction of the thiol group on the linker with a maleimide-functionalized binding partner (either the POI ligand or the E3 ligase ligand).
Protocol 1: Synthesis of a Maleimide-Functionalized Ligand
This protocol describes the functionalization of a ligand (containing a primary amine) with a maleimide group using a commercially available crosslinker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Materials:
-
Ligand with a primary amine (POI or E3 ligase ligand)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add TEA or DIPEA (2.0-3.0 eq) to the solution.
-
In a separate vial, dissolve SMCC (1.1 eq) in anhydrous DMF.
-
Add the SMCC solution dropwise to the ligand solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be used directly in the next step or purified by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Thiol-Maleimide Ligation to Synthesize the PROTAC
This protocol details the conjugation of the maleimide-functionalized ligand with the this compound linker.
Materials:
-
Maleimide-functionalized ligand (from Protocol 1)
-
This compound
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.0-7.5, or 10-100 mM Tris or HEPES buffer)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF (if needed for solubility)
-
Reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the maleimide-functionalized ligand (1.0 eq) in the degassed reaction buffer. If solubility is an issue, a minimal amount of DMSO or DMF can be used as a co-solvent.
-
Dissolve this compound (1.2 eq) in the degassed reaction buffer.
-
Add the this compound solution to the solution of the maleimide-functionalized ligand with gentle stirring under an inert atmosphere.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.
-
Upon completion, purify the crude PROTAC using preparative HPLC.
Protocol 3: Purification and Characterization of the Final PROTAC
Purification:
-
The final PROTAC is typically purified by reverse-phase preparative HPLC. A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.
-
Fractions containing the pure product are collected, combined, and lyophilized to yield the final PROTAC as a solid.
Characterization:
-
LC-MS: To confirm the molecular weight and purity of the final PROTAC.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the structure of the PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the PROTAC.
Figure 2: Experimental workflow for PROTAC synthesis and evaluation.
Data Presentation
The following tables provide representative quantitative data for the synthesis and characterization of PROTACs. Note that these are example values and actual results may vary depending on the specific ligands and reaction conditions.
Table 1: Representative Synthesis Yields and Purity
| Step | Reaction | Typical Yield (%) | Typical Purity (by LC-MS, %) |
| 1 | Maleimide Functionalization of Ligand | 60 - 85 | >90 (crude) |
| 2 | Thiol-Maleimide Ligation | 50 - 80 | >95 (after HPLC) |
| Overall | Overall Synthesis | 30 - 68 | >98 |
Table 2: Example Characterization Data for a Biotinylated PROTAC
| Analysis Method | Parameter | Expected Result | Example Value |
| LC-MS | [M+H]+ | Calculated Molecular Weight | 987.45 |
| Purity | Area under the curve | >98% at 254 nm | |
| HRMS | [M+H]+ | Calculated Exact Mass | 987.4512 |
| Measured Exact Mass | 987.4509 | ||
| 1H NMR | Chemical Shifts (ppm) | Consistent with proposed structure | Peaks corresponding to ligand, linker, and biotin moieties |
Logical Relationships of PROTAC Components
The successful design of a PROTAC relies on the careful selection and connection of its three key components. The this compound linker plays a crucial role in bridging the POI ligand and the E3 ligase ligand, with the biotin tag providing additional functionality.
Figure 3: Logical relationships of the PROTAC components.
Application Notes and Protocols for Biotin-PEG3-SH in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-SH is a versatile heterobifunctional linker molecule integral to the development of high-affinity chromatography columns. This reagent features a biotin moiety for strong and specific binding to avidin or streptavidin, a sulfhydryl (-SH) group for covalent attachment to thiol-reactive surfaces, and a hydrophilic polyethylene glycol (PEG) spacer. The PEG linker enhances water solubility, reduces steric hindrance, and minimizes non-specific protein binding, thereby improving the performance of the affinity matrix.[1][2]
The sulfhydryl group of this compound reacts specifically with maleimide-activated supports at a neutral pH (6.5-7.5) to form a stable thioether bond. This covalent immobilization strategy ensures minimal ligand leakage, a critical factor for robust and reproducible affinity purification. Once the biotin ligand is immobilized, the column can be saturated with streptavidin, which has four high-affinity binding sites for biotin. This streptavidin-coated matrix can then be used to capture biotinylated target molecules, such as proteins, antibodies, or nucleic acids, from complex biological samples.
Key Advantages
-
High Specificity and Affinity: The biotin-streptavidin interaction is one of the strongest non-covalent biological interactions known, ensuring highly specific capture of target molecules.
-
Stable Ligand Immobilization: Covalent attachment of this compound to the support matrix via a stable thioether bond minimizes ligand leaching.
-
Reduced Non-Specific Binding: The hydrophilic PEG spacer arm reduces non-specific interactions between the matrix and other proteins in the sample.[1]
-
Versatility: This system can be used to purify any biotinylated molecule.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the preparation and use of biotinylated affinity columns. These values are representative and can be influenced by the specific support matrix, ligand, and experimental conditions.
| Parameter | Typical Value | Unit | Notes |
| Ligand Density (this compound) | 5 - 15 | µmol/mL of resin | For maleimide-activated agarose.[3] |
| Streptavidin Binding Capacity | >120 | nmol/mL of resin | For free biotin on streptavidin-agarose.[4] |
| Biotinylated Protein Binding Capacity | 1.2 - >10 | mg/mL of resin | Dependent on the size and biotinylation degree of the protein. |
| Elution Recovery (Competitive Elution) | 40 - 60% | % | Using excess free biotin. |
| Elution Recovery (Denaturing Conditions) | >90% | % | May denature the target protein. |
Experimental Protocols
Protocol 1: Immobilization of this compound on Maleimide-Activated Agarose
This protocol describes the covalent attachment of this compound to a maleimide-activated agarose resin to create a biotinylated affinity matrix.
Materials:
-
Maleimide-Activated Agarose (e.g., 4% beaded agarose)
-
This compound
-
Coupling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Wash Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Blocking Buffer: 50 mM L-cysteine in Coupling Buffer
-
Storage Buffer: Phosphate-Buffered Saline (PBS) with 0.02% Sodium Azide
Procedure:
-
Resin Preparation: Equilibrate the required volume of maleimide-activated agarose slurry by washing with 10 column volumes (CV) of Coupling Buffer.
-
This compound Solution Preparation: Dissolve this compound in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Coupling Reaction: Add the this compound solution to the equilibrated resin. Use a 1.5 to 2-fold molar excess of this compound relative to the maleimide groups on the resin. Incubate for 2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Washing: Wash the resin with 10-15 CV of Wash Buffer to remove unreacted this compound.
-
Blocking Unreacted Maleimide Groups: Add Blocking Buffer to the resin and incubate for 1 hour at room temperature to quench any remaining reactive maleimide groups.
-
Final Wash: Wash the resin with 10 CV of Wash Buffer.
-
Storage: Resuspend the biotinylated agarose in Storage Buffer and store at 4°C.
Protocol 2: Preparation of Streptavidin Affinity Column
This protocol details the loading of the biotinylated agarose with streptavidin to create the final affinity chromatography column.
Materials:
-
Biotinylated Agarose (from Protocol 1)
-
Streptavidin
-
Binding/Wash Buffer: PBS, pH 7.4
-
Column and accessories
Procedure:
-
Column Packing: Pack a suitable chromatography column with the biotinylated agarose resin.
-
Equilibration: Equilibrate the column with 10 CV of Binding/Wash Buffer.
-
Streptavidin Loading: Dissolve streptavidin in Binding/Wash Buffer at a concentration of 1-2 mg/mL. Apply the streptavidin solution to the column at a slow flow rate (e.g., 0.2-0.5 mL/min) to allow for efficient binding. The amount of streptavidin to load should be in slight excess of the biotin binding capacity of the resin.
-
Washing: Wash the column with 10-20 CV of Binding/Wash Buffer to remove any unbound streptavidin.
-
Column Ready for Use: The streptavidin affinity column is now ready for the purification of biotinylated target molecules.
Protocol 3: Affinity Purification of a Biotinylated Protein
This protocol outlines the capture and elution of a biotinylated target protein using the prepared streptavidin affinity column.
Materials:
-
Streptavidin Affinity Column (from Protocol 2)
-
Clarified biological sample containing the biotinylated target protein
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer (choose one):
-
Competitive Elution (Mild): 2-10 mM Biotin in Binding/Wash Buffer.
-
Denaturing Elution (Harsh): 0.1 M Glycine-HCl, pH 2.5-2.8 or 8 M Guanidine-HCl, pH 1.5.
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for denaturing elution)
Procedure:
-
Sample Preparation: Ensure the sample is clear by centrifugation or filtration to prevent clogging the column.
-
Column Equilibration: Equilibrate the streptavidin affinity column with 10 CV of Binding/Wash Buffer.
-
Sample Application: Load the clarified sample onto the column at a flow rate that allows for sufficient residence time for the biotinylated target to bind to the streptavidin.
-
Washing: Wash the column with 10-20 CV of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline, to remove non-specifically bound proteins.
-
Elution:
-
Competitive Elution: Apply the competitive elution buffer to the column and collect fractions. This method is preferred when the native conformation of the target protein needs to be maintained.
-
Denaturing Elution: Apply the denaturing elution buffer and collect fractions into tubes containing Neutralization Buffer to immediately neutralize the pH. This method is highly efficient but may denature the target protein.
-
-
Analysis: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE, Western blotting, or activity assays.
-
Column Regeneration and Storage:
-
After competitive elution, the column can often be regenerated by washing with a high salt buffer followed by the Binding/Wash Buffer.
-
After denaturing elution, thorough washing with 10-20 CV of the elution buffer followed by extensive washing with Binding/Wash Buffer is required. Store the column in Storage Buffer at 4°C.
-
Visualizations
Caption: Workflow for creating and using a this compound based affinity column.
Caption: Chemical and biological interactions in the affinity chromatography system.
References
- 1. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellmosaic.com [cellmosaic.com]
- 4. goldbio.com [goldbio.com]
Application Notes and Protocols for Labeling Oligonucleotides with Biotin-PEG3-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin labeling is a cornerstone technique in molecular biology, enabling the detection, purification, and immobilization of nucleic acids. The high-affinity, non-covalent interaction between biotin and streptavidin (or avidin) provides a versatile and robust tool for a multitude of applications. The incorporation of a Polyethylene Glycol (PEG) spacer, such as PEG3, between the biotin molecule and the oligonucleotide is crucial. This flexible linker minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin, especially when the oligonucleotide is bound to another molecule or a surface.
This document provides detailed protocols for the labeling of thiol-modified oligonucleotides with a maleimide-activated Biotin-PEG3 derivative. The primary method described herein is the maleimide-thiol reaction, which forms a stable thioether bond, offering high selectivity and efficiency under mild reaction conditions.
Principle of the Method
The labeling strategy is based on the reaction between a thiol (-SH) group on the oligonucleotide and a maleimide group on the Biotin-PEG3 reagent. The maleimide group acts as a Michael acceptor and rapidly reacts with the free thiol on the oligonucleotide to form a stable covalent thioether linkage. This reaction is highly specific for thiols at a pH range of 6.5-7.5.
Quantitative Data Summary
The efficiency and yield of the biotinylation reaction and subsequent purification can be influenced by several factors, including the length and sequence of the oligonucleotide, the scale of the synthesis, and the chosen purification method. The following tables provide a summary of expected outcomes based on published data and typical experimental results.[1][2]
Table 1: Expected Yield and Purity of Biotinylated Oligonucleotides
| Synthesis Scale (µmol) | Oligonucleotide Length | Purification Method | Expected Final Yield (%)[1] | Expected Purity (%) |
| 1 | 20-mer | RP-HPLC | 10 - 20 | >85% |
| 1 | 50-mer | RP-HPLC | 5 - 15 | >85% |
| 1 | 95-mer | Dual Purification | 7 - 16[1] | 90 - 99%[1] |
| 10 | 20-mer | RP-HPLC | 15 - 25 | >85% |
| 10 | 50-mer | PAGE | 10 - 20 | >95% |
Table 2: Influence of Purification Method on Final Product Quality
| Purification Method | Principle | Typical Purity | Recommended For |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >85% | Oligonucleotides < 50 bases, high-throughput applications. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | >95% | Long oligonucleotides (>50 bases), applications requiring very high purity. |
| Ion-Exchange HPLC (IEX-HPLC) | Separation based on charge. | >90% | Purification of oligonucleotides with complex modifications. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the biotinylation of a thiol-modified oligonucleotide.
Materials and Reagents
-
5'- or 3'-Thiol-modified oligonucleotide
-
Biotin-PEG3-Maleimide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Nuclease-free water
-
Purification columns (e.g., Sephadex G-25, RP-HPLC, or PAGE)
-
Spectrophotometer (for quantification)
-
Mass Spectrometer (for analysis)
-
HPLC system
Protocol 1: Biotinylation of Thiol-Modified Oligonucleotide
This protocol is optimized for a 1 µmol scale reaction. Adjust volumes accordingly for different scales.
1. Preparation of Thiol-Modified Oligonucleotide:
-
Dissolve the lyophilized thiol-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Reduction of Disulfide Bonds (if necessary): Thiol-modified oligonucleotides can form disulfide bonds during storage. To ensure a free thiol for conjugation, a reduction step is recommended.
-
To 100 µL of the 1 mM oligonucleotide solution, add a 10-fold molar excess of TCEP from a freshly prepared 10 mM stock solution in nuclease-free water.
-
Incubate at room temperature for 30 minutes. The reduced oligonucleotide is now ready for conjugation. It is not necessary to remove the TCEP before proceeding with the maleimide reaction.
-
2. Preparation of Biotin-PEG3-Maleimide Solution:
-
Allow the vial of Biotin-PEG3-Maleimide to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh before each use.
3. Conjugation Reaction:
-
In a microcentrifuge tube, combine the 100 µL of the reduced thiol-modified oligonucleotide solution with a 20-fold molar excess of the 10 mM Biotin-PEG3-Maleimide solution.
-
Mix gently by pipetting.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
4. Purification of the Biotinylated Oligonucleotide:
-
It is crucial to remove unconjugated Biotin-PEG3-Maleimide and any side products.
-
Size-Exclusion Chromatography (for initial cleanup):
-
Equilibrate a Sephadex G-25 column with PBS buffer (pH 7.2).
-
Load the reaction mixture onto the column.
-
Elute with PBS buffer. The first colored fraction (if the biotin reagent is colored) or the first UV-absorbing fraction corresponds to the biotinylated oligonucleotide.
-
-
High-Performance Liquid Chromatography (HPLC) for High Purity:
-
For applications requiring high purity, RP-HPLC is the recommended method.
-
Use a C18 column and a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate).
-
Monitor the elution profile by UV absorbance at 260 nm. The biotinylated oligonucleotide will have a different retention time compared to the unlabeled oligonucleotide.
-
Collect the fractions corresponding to the desired product peak.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
For very long oligonucleotides or when the highest purity is needed, denaturing PAGE can be used.
-
The biotinylated oligonucleotide will migrate differently than the unlabeled one. The band corresponding to the product can be excised, and the oligonucleotide can be recovered by crush and soak methods.
-
5. Analysis and Quantification:
-
Quantification: Determine the concentration of the purified biotinylated oligonucleotide by measuring the absorbance at 260 nm (A260) using a spectrophotometer.
-
Mass Spectrometry: Confirm the successful conjugation by analyzing the molecular weight of the final product using ESI-MS or MALDI-TOF mass spectrometry. The measured mass should correspond to the theoretical mass of the oligonucleotide plus the mass of the Biotin-PEG3-Maleimide moiety.
Visualizations
Experimental Workflow```dot
Caption: Inhibition of NF-κB signaling by a biotinylated decoy oligonucleotide.
References
Preparation of Biotinylated Liposomes Using Thiol-Maleimide Conjugation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for the preparation of biotinylated liposomes through the covalent conjugation of a thiol-functionalized biotin derivative (Biotin-PEG3-SH) to pre-formed liposomes displaying maleimide groups on their surface. This method leverages the highly efficient and specific Michael addition reaction between a maleimide and a sulfhydryl group, forming a stable thioether bond. This technique is a cornerstone in the development of targeted drug delivery systems, diagnostic reagents, and tools for molecular biology applications. The protocols herein cover the formulation of maleimide-functionalized liposomes, the conjugation reaction with this compound, and the subsequent purification and characterization of the final biotinylated product.
Introduction
Liposomes are versatile, self-assembled vesicular carriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents make them ideal vehicles for drug delivery. Surface modification of liposomes with targeting ligands, such as biotin, allows for specific interaction with cells or tissues that express corresponding receptors, like avidin or streptavidin. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, making it a powerful tool for pre-targeting strategies in therapeutic and diagnostic applications.
The conjugation strategy described here involves a two-step process. First, liposomes are prepared incorporating a lipid derivatized with a maleimide group (e.g., DSPE-PEG-Maleimide). These maleimide-functionalized liposomes serve as a reactive scaffold. Second, a biotin molecule with a thiol (-SH) reactive group, this compound, is added. The thiol group reacts specifically with the maleimide to form a stable covalent bond, effectively tethering the biotin moiety to the liposome surface. The polyethylene glycol (PEG) spacer in both the maleimide-lipid and the biotin derivative provides a hydrophilic shield, which can help to reduce non-specific protein binding and prolong circulation times in vivo.
Materials and Reagents
-
Lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or Hydrogenated Soy PC (HSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG(2000)-Maleimide)
-
-
Biotin Reagent:
-
This compound
-
-
Solvents:
-
Chloroform
-
Methanol
-
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HEPES buffer (10 mM, pH 7.0)
-
-
Purification:
-
Sepharose CL-4B or Sephadex G-25 size-exclusion chromatography column
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
-
General Lab Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
-
Dynamic Light Scattering (DLS) instrument
-
Spectrophotometer
-
Experimental Protocols
Preparation of Maleimide-Functionalized Liposomes
This protocol is based on the thin-film hydration method followed by extrusion.
-
Lipid Film Formation:
-
In a round-bottom flask, combine the lipids in chloroform. A typical molar ratio is HSPC:Cholesterol:DSPE-PEG(2000)-Maleimide at 55:40:5. For a 10 µmol total lipid preparation, this would be:
-
HSPC: 5.5 µmol
-
Cholesterol: 4.0 µmol
-
DSPE-PEG(2000)-Maleimide: 0.5 µmol
-
-
Mix thoroughly to ensure a homogenous solution.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC/HSPC).
-
Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent. A thin, uniform lipid film should be visible on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The final lipid concentration is typically between 10-20 mg/mL.
-
The hydration temperature should be kept above the lipid phase transition temperature.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion.
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Pass the liposome suspension through the extruder 10-20 times. This process should also be performed at a temperature above the lipid phase transition temperature.
-
The resulting solution should be a translucent suspension of maleimide-functionalized liposomes.
-
Conjugation of this compound to Maleimide Liposomes
The maleimide group is most reactive and specific towards thiols at a pH between 6.5 and 7.5.[1]
-
Prepare this compound Solution:
-
Dissolve this compound in a thiol-free buffer (e.g., 10 mM HEPES, pH 7.0).
-
-
Conjugation Reaction:
-
Add the this compound solution to the maleimide-functionalized liposome suspension. A molar excess of this compound to the maleimide lipid is recommended to ensure complete reaction. A starting point is a 2:1 to 5:1 molar ratio of thiol to maleimide.[2][3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Purification of Biotinylated Liposomes
Purification is essential to remove unreacted this compound.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a Sephadex G-25 or similar size-exclusion column with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the liposomes with PBS. The larger liposomes will elute first in the void volume, while the smaller, unreacted this compound molecules will be retained and elute later.
-
Collect the fractions corresponding to the liposomes (typically the turbid fractions).
-
-
Dialysis:
-
Alternatively, transfer the reaction mixture to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against a large volume of PBS (pH 7.4) at 4°C for 24-48 hours, with several buffer changes, to remove unreacted materials.
-
Characterization of Biotinylated Liposomes
Proper characterization is crucial to ensure the quality and functionality of the prepared liposomes.
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes before and after conjugation. The size should not change significantly. Zeta potential measurements can provide information about the surface charge.
-
Confirmation of Biotinylation: The presence of biotin on the liposome surface can be confirmed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with avidin or streptavidin. Biotin will displace HABA from the avidin-HABA complex, leading to a decrease in absorbance at 500 nm.
-
Conjugation Efficiency: To quantify the amount of conjugated biotin, a fluorescently labeled thiol can be used in a parallel experiment, or the unreacted thiol in the supernatant after purification can be quantified using Ellman's reagent.
Data Presentation
The following table summarizes typical quantitative data for the preparation of biotinylated liposomes.
| Parameter | Maleimide-Functionalized Liposomes | Biotinylated Liposomes | Method |
| Lipid Composition (molar ratio) | HSPC:Chol:DSPE-PEG-Mal (55:40:5) | HSPC:Chol:DSPE-PEG-Mal-Bio (55:40:5) | Thin-film hydration |
| Mean Hydrodynamic Diameter | 105 ± 5 nm | 108 ± 6 nm | DLS |
| Polydispersity Index (PDI) | < 0.1 | < 0.1 | DLS |
| Zeta Potential | -15 ± 3 mV | -17 ± 4 mV | DLS |
| Conjugation Efficiency | N/A | > 80% | HABA Assay / HPLC |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of biotinylated liposomes.
Thiol-Maleimide Conjugation Reaction
Caption: Thiol-maleimide conjugation on the liposome surface.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of maleimide group | Prepare liposomes fresh; ensure buffer pH is between 6.5-7.5.[2] |
| Oxidation of thiol group | Use degassed buffers; consider adding a small amount of a non-thiol reducing agent like TCEP to the this compound solution just before use. | |
| Liposome Aggregation | Insufficient PEGylation | Ensure correct molar ratio of PEGylated lipid. |
| Improper extrusion | Ensure extrusion is performed above the lipid Tc; check membrane integrity. | |
| Broad Size Distribution (High PDI) | Incomplete extrusion | Increase the number of extrusion cycles. |
| Lipid degradation | Store lipids properly under inert gas and at low temperature. |
Conclusion
The use of this compound in conjunction with maleimide-functionalized liposomes provides a robust and efficient method for producing biotinylated liposomes. This protocol offers high specificity and results in a stable covalent linkage, making it superior to other methods that may have issues with bond stability or non-specific binding. The resulting biotinylated liposomes are well-suited for a wide range of applications in targeted therapy and diagnostics. Careful control of reaction parameters, particularly pH, and thorough purification are key to obtaining a high-quality final product.
References
Application Notes and Protocols for Biotin-PEG3-SH in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG3-SH for the enrichment and identification of protein interaction partners through pull-down assays. This thiol-reactive biotinylation reagent enables the covalent labeling of cysteine-containing "bait" proteins, facilitating their subsequent capture on streptavidin-functionalized resins. The integrated polyethylene glycol (PEG) spacer arm enhances solubility and minimizes steric hindrance, thereby promoting efficient binding and reducing non-specific interactions.
Principle of the Assay
The pull-down assay is a powerful in vitro technique used to isolate and identify proteins that interact with a specific protein of interest (the "bait"). The methodology involves the immobilization of a biotinylated bait protein onto a solid support matrix coated with streptavidin. This complex is then incubated with a cell lysate or a purified protein mixture containing potential "prey" proteins. Proteins that bind to the bait are "pulled down" from the solution and subsequently identified through various analytical techniques, such as Western blotting or mass spectrometry.[1]
This compound is specifically designed to react with free sulfhydryl groups (-SH) on cysteine residues within the bait protein. The maleimide group of the reagent forms a stable thioether bond with the cysteine's sulfhydryl group, effectively tethering the biotin moiety to the protein.[2][3]
Experimental Protocols
Protocol 1: Biotinylation of a Cysteine-Containing Bait Protein
This protocol outlines the steps for the covalent attachment of this compound to a purified bait protein.
Materials:
-
Purified, cysteine-containing bait protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5).
-
Biotin-PEG3-Maleimide (the reactive form of this compound).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) if the protein has intramolecular disulfide bonds that need to be reduced to expose free thiols.
-
Desalting column (e.g., Sephadex G-25) for removal of excess biotinylation reagent.
Procedure:
-
Protein Preparation:
-
If necessary, treat the bait protein with a reducing agent to ensure the availability of free sulfhydryl groups. Note that the reducing agent must be removed prior to the addition of the maleimide reagent. This can be achieved through dialysis or using a desalting column.
-
Ensure the protein is in a buffer at a pH between 6.5 and 7.5 for optimal maleimide-thiol reaction.[2] Avoid buffers containing thiols (e.g., DTT) in the labeling step.
-
-
Biotinylation Reaction:
-
Prepare a 10 mM stock solution of Biotin-PEG3-Maleimide in DMF or DMSO.
-
Add a 10-20 fold molar excess of the Biotin-PEG3-Maleimide solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Removal of Excess Biotin:
-
To remove unreacted Biotin-PEG3-Maleimide, pass the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Verification of Biotinylation:
-
The efficiency of biotinylation can be assessed by various methods, including a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.
-
Protocol 2: Pull-Down Assay to Identify Interacting Proteins
This protocol describes the use of the biotinylated bait protein to capture and isolate its interaction partners from a cell lysate.
Materials:
-
Biotinylated bait protein (from Protocol 1).
-
Streptavidin-conjugated magnetic beads or agarose resin.
-
Cell lysate containing potential prey proteins.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin).
Procedure:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin beads and wash them three times with Wash Buffer.
-
-
Immobilization of Bait Protein:
-
Incubate the washed streptavidin beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for the biotin-streptavidin interaction.
-
Wash the beads three times with Wash Buffer to remove any unbound bait protein.
-
-
Binding of Prey Proteins:
-
Incubate the beads with the immobilized bait protein with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Denaturing Elution: Resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Competitive Elution: Incubate the beads with an excess of free biotin.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected prey protein.
-
For identification of unknown interacting proteins, mass spectrometry is the method of choice.
-
Data Presentation
The following tables present hypothetical quantitative data derived from a pull-down assay followed by mass spectrometry to identify proteins interacting with a biotinylated bait protein.
Table 1: Experimental Conditions for Pull-Down Assay
| Parameter | Condition |
| Bait Protein | Protein X (with an engineered cysteine) |
| Biotinylation Reagent | Biotin-PEG3-Maleimide |
| Prey Protein Source | HeLa Cell Lysate |
| Streptavidin Resin | Magnetic Beads |
| Elution Method | Denaturing Elution |
| Analysis Method | LC-MS/MS |
Table 2: Hypothetical Mass Spectrometry Results of Interacting Proteins
| Protein ID | Gene Name | Score | Unique Peptides | Fold Enrichment (Bait vs. Control) |
| P04637 | TP53 | 258 | 15 | 25.3 |
| P06400 | MDM2 | 197 | 11 | 18.9 |
| Q00987 | EP300 | 152 | 8 | 12.1 |
| P62993 | UBE2N | 121 | 7 | 9.5 |
| P63279 | UBE2D2 | 115 | 6 | 8.7 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Signaling Pathway: Ubiquitin-Proteasome System
The ubiquitin-proteasome pathway is a critical cellular process responsible for protein degradation. Pull-down assays are instrumental in identifying the substrates and interacting partners of the enzymes involved in this pathway, such as E3 ubiquitin ligases.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Experimental Workflow: Pull-Down Assay
The following diagram illustrates the key steps involved in a pull-down assay using a biotinylated bait protein.
Caption: Workflow of a Biotin-Based Pull-Down Assay.
References
Application Notes and Protocols for Protein Immobilization on Biosensor Surfaces using Biotin-PEG3-SH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the immobilization of proteins onto gold biosensor surfaces utilizing the heterobifunctional linker, Biotin-PEG3-SH. This method leverages the strong and specific interaction between biotin and streptavidin, coupled with the formation of a well-defined self-assembled monolayer (SAM) on gold surfaces. The inclusion of a polyethylene glycol (PEG) spacer serves to reduce non-specific binding and improve the accessibility of the immobilized protein.
Introduction
The precise immobilization of proteins on biosensor surfaces is critical for the development of reliable and sensitive assays for studying molecular interactions. The use of this compound offers a robust and versatile method for achieving this. The thiol (-SH) group readily forms a stable bond with gold surfaces, leading to the formation of a self-assembled monolayer. The PEG linker provides a hydrophilic spacer that minimizes steric hindrance and reduces non-specific protein adsorption. The terminal biotin group allows for the high-affinity capture of streptavidin, which in turn can bind biotinylated proteins of interest. This modular approach ensures a well-oriented and functional protein layer on the biosensor surface.
Experimental Overview
The overall workflow for protein immobilization using this compound on a gold biosensor surface can be summarized in the following key steps:
-
Gold Surface Preparation: Thorough cleaning of the gold substrate to ensure a pristine surface for SAM formation.
-
SAM Formation: Incubation of the gold surface with a solution of this compound to form a stable monolayer.
-
Streptavidin Immobilization: Introduction of a streptavidin solution to bind to the biotinylated surface.
-
Protein of Interest Capture: Immobilization of a biotinylated protein of interest onto the streptavidin-functionalized surface.
-
Surface Passivation: Blocking of any remaining non-specific binding sites on the surface.
Below is a visual representation of the experimental workflow:
Detailed Experimental Protocols
Materials and Reagents
-
Gold-coated biosensor chips
-
This compound
-
Streptavidin
-
Biotinylated protein of interest
-
Ethanol (absolute)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) or Casein for blocking
-
High-purity water (e.g., Milli-Q)
-
Nitrogen gas
Protocol for Gold Surface Preparation
-
Rinse the gold biosensor chip with absolute ethanol.
-
Dry the chip under a gentle stream of nitrogen gas.
-
Place the chip in a UV-Ozone cleaner for 10-15 minutes to remove any organic contaminants.
-
Immediately before use, rinse the chip again with absolute ethanol and dry with nitrogen.
Protocol for this compound SAM Formation
-
Prepare a 0.1 - 1.0 mM solution of this compound in absolute ethanol.
-
Immerse the clean, dry gold biosensor chip in the this compound solution.
-
Incubate for 12-18 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered SAM.[1]
-
After incubation, remove the chip from the solution and rinse thoroughly with absolute ethanol to remove any unbound linker.
-
Dry the chip under a gentle stream of nitrogen gas.
Protocol for Streptavidin Immobilization
-
Prepare a 10-50 µg/mL solution of streptavidin in PBS (pH 7.4).
-
Expose the this compound functionalized surface to the streptavidin solution. This can be done by either immersing the chip in the solution or by flowing the solution over the sensor surface in a biosensor instrument.
-
Incubate for 30-60 minutes at room temperature.
-
Rinse the surface thoroughly with PBS to remove any non-specifically bound streptavidin.
Protocol for Biotinylated Protein Capture
-
Prepare a solution of the biotinylated protein of interest in PBS (pH 7.4) at a suitable concentration (typically in the low µg/mL to ng/mL range, depending on the protein and the desired surface density).
-
Expose the streptavidin-functionalized surface to the biotinylated protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Rinse the surface with PBS to remove any unbound protein.
Protocol for Surface Passivation
-
Prepare a 1% (w/v) solution of BSA or casein in PBS.
-
Expose the surface with the immobilized protein to the blocking solution for 30-60 minutes at room temperature.
-
Rinse the surface with PBS. The biosensor surface is now ready for interaction analysis.
Data Presentation
The following tables provide representative quantitative data for the immobilization process. Note that the exact values can vary depending on the specific protein, linker density, and experimental conditions.
Table 1: Typical Surface Coverage at Each Immobilization Step
| Immobilization Step | Typical Surface Coverage (ng/cm²) |
| This compound SAM | 50 - 150 |
| Streptavidin | 200 - 400 |
| Biotinylated Antibody (e.g., IgG) | 300 - 600 |
Table 2: Binding Capacities and Affinities
| Interaction | Analyte | Typical KD (M) | Notes |
| Biotin - Streptavidin | Biotin | ~10-15 | Extremely high affinity, effectively irreversible binding.[2] |
| Immobilized Antibody - Antigen | Varies | 10-7 - 10-12 | Highly dependent on the specific antibody-antigen pair. |
Signaling Pathway and Logical Relationships
The immobilization strategy is based on a cascade of high-affinity interactions. The logical relationship between the components is illustrated below.
Conclusion
The use of this compound provides a reliable and straightforward method for the oriented immobilization of proteins on gold biosensor surfaces. The resulting functionalized surface exhibits high specificity and reduced non-specific binding, making it ideal for a wide range of applications in research and drug development, including kinetics and affinity studies, and the development of diagnostic assays.
References
Application Notes and Protocols: Biotin-PEG3-SH in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-SH is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. This molecule incorporates three key components: a biotin moiety for targeting, a polyethylene glycol (PEG) spacer, and a terminal thiol group (-SH) for conjugation. The high affinity of biotin for the biotin receptor (sodium-dependent multivitamin transporter, SMVT), which is often overexpressed on the surface of various cancer cells, makes it an excellent targeting ligand.[1][2] The PEG spacer enhances solubility and reduces steric hindrance, while the thiol group allows for covalent attachment to drug-loaded nanoparticles or therapeutic molecules, typically through a stable thioether bond with a maleimide-functionalized component.[3]
These application notes provide an overview of the utility of this compound in creating targeted drug delivery systems and offer detailed protocols for key experimental procedures.
Principle of Biotin-Targeted Drug Delivery
The core principle of this targeted approach lies in the highly specific and strong non-covalent interaction between biotin and its receptors on cancer cells.[1][2] This interaction facilitates receptor-mediated endocytosis, a process by which the cell internalizes the biotin-labeled drug delivery system. Once inside the cell, the therapeutic payload can be released, leading to a localized therapeutic effect and minimizing off-target toxicity.
Signaling Pathway: Biotin Receptor-Mediated Endocytosis
The binding of a biotinylated nanoparticle to the biotin receptor on the cell surface triggers an internalization process. This is often a clathrin-mediated or caveolae-dependent endocytosis pathway. The nanoparticle is enveloped in an endosome, which then traffics within the cell. The acidic environment of the endosome can facilitate the release of the drug from the nanoparticle, which can then exert its therapeutic effect.
References
Application Notes and Protocols for Crosslinking Proteins to Surfaces using Biotin-PEG3-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of proteins onto solid surfaces is a cornerstone of modern biotechnology, enabling advancements in areas ranging from biosensors and immunoassays to drug discovery and proteomics. A robust and versatile method for achieving this is through the use of the heterobifunctional crosslinker, Biotin-PEG3-SH. This molecule offers a strategic approach to protein attachment by combining the strong and specific interaction of biotin and streptavidin with the surface-binding properties of a thiol group, all while incorporating a polyethylene glycol (PEG) spacer to enhance protein stability and reduce non-specific binding.
These application notes provide a comprehensive overview of the principles, quantitative data, and detailed protocols for the successful crosslinking of proteins to surfaces, primarily gold, using this compound.
Principle of the Method
The immobilization strategy involves a multi-step process that leverages fundamental biochemical interactions:
-
Surface Functionalization: A self-assembled monolayer (SAM) is formed on a gold surface by incubating it with a solution containing this compound. The thiol (-SH) group of the linker forms a stable covalent bond with the gold surface. Often, a "spacer" thiol, such as a short-chain PEG-thiol, is co-immobilized to control the density of the biotin groups and to further minimize non-specific protein adsorption.
-
Streptavidin Binding: The biotinylated surface is then incubated with a solution of streptavidin (or avidin). Streptavidin, a tetrameric protein, has an exceptionally high affinity for biotin (dissociation constant, Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M), forming a nearly irreversible bond.[1][2] Each streptavidin molecule has four biotin-binding sites, allowing it to act as a bridge between the biotinylated surface and a biotinylated protein.[3]
-
Protein Immobilization: Finally, the protein of interest, which has been previously biotinylated, is introduced to the streptavidin-coated surface. The biotinylated protein binds to the unoccupied biotin-binding sites on the immobilized streptavidin, resulting in a stable and oriented immobilization of the protein on the surface.
The PEG linker plays a crucial role in this process. It extends the biotin moiety away from the surface, making it more accessible to the bulky streptavidin molecule. Furthermore, the hydrophilic nature of PEG helps to prevent the denaturation of the immobilized protein and reduces non-specific binding of other molecules to the surface.[4]
Quantitative Data
The following tables summarize key quantitative parameters associated with the immobilization of proteins using biotin-PEG linkers on surfaces. This data is compiled from various studies employing techniques such as Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), and X-ray Photoelectron Spectroscopy (XPS).
| Parameter | Value | Technique | Reference |
| Streptavidin Surface Coverage | |||
| Maximum Streptavidin Density | 0.005 pmol/mm² | Radiolabeled Streptavidin | [5] |
| Area per Streptavidin Molecule | 33 nm² | Radiolabeled Streptavidin | |
| Streptavidin Monolayer Mass | ~400 ng/cm² | QCM-D | |
| Biotin-Streptavidin Interaction Kinetics & Thermodynamics | |||
| Association Rate Constant (k_on) | 10⁵ - 10⁷ M⁻¹s⁻¹ | Stopped-flow, SPR | |
| Dissociation Constant (K_d) | ~10⁻¹⁵ M | ITC, SPR | |
| Gibbs Free Energy (ΔG) at 25°C | -18.5 kcal/mol | Isothermal Titration Calorimetry (ITC) | |
| Enthalpy (ΔH) at 25°C | -23.5 kcal/mol | Isothermal Titration Calorimetry (ITC) | |
| Entropy (TΔS) at 25°C | -5.0 kcal/mol | Isothermal Titration Calorimetry (ITC) |
Table 1: Quantitative data for streptavidin immobilization on biotinylated surfaces and the biotin-streptavidin interaction.
| Parameter | Condition | Value | Technique | Reference |
| Thiol-Maleimide Conjugation Efficiency | ||||
| cRGDfK peptide to maleimide-PEG-PLGA NPs | 2:1 maleimide:thiol molar ratio | 84 ± 4% | HPLC | |
| 11A4 nanobody to maleimide-PEG-PLGA NPs | 5:1 maleimide:protein molar ratio | 58 ± 12% | SDS-PAGE | |
| Self-Assembled Monolayer (SAM) Properties | ||||
| PEG Surface Density on Gold | High Density | 0.8 molecules/nm² | QCM-D | |
| PEG Surface Density on Gold | Low Density | 0.4 molecules/nm² | QCM-D | |
| Alkanethiol Packing on Gold | 7.6 x 10⁻¹⁰ mol/cm² | SPR |
Table 2: Data on conjugation efficiency and surface monolayer properties.
Experimental Protocols
This section provides detailed protocols for the key steps involved in crosslinking proteins to a gold surface using this compound.
Protocol 1: Preparation of a Biotinylated Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the formation of a mixed SAM of this compound and a spacer thiol (e.g., HS-(CH₂)₁₁-(OCH₂CH₂)₄-OH) on a clean gold substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide, QCM sensor)
-
This compound
-
Spacer thiol (e.g., HS-(CH₂)₁₁-(OCH₂CH₂)₄-OH)
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
-
Ultrapure water
-
Nitrogen gas
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in Piranha solution for 5-10 minutes to remove organic contaminants. (CAUTION!)
-
Rinse the substrate thoroughly with ultrapure water.
-
Rinse with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas. The gold surface should be hydrophilic if properly cleaned.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM total thiol solution in anhydrous ethanol. For a mixed SAM, the desired ratio of this compound to spacer thiol can be used. A common starting ratio is 1:10 (this compound:spacer thiol) to ensure good spacing of the biotin molecules.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the thiol solution in a clean container.
-
Incubate for at least 12-18 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
To prevent oxidation, the container can be purged with nitrogen or argon gas before sealing.
-
-
Washing:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with ethanol to remove non-specifically adsorbed thiols.
-
Rinse with ultrapure water.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the biotinylated substrate in a clean, dry environment. For long-term storage, a desiccator or a nitrogen-filled container is recommended.
-
Protocol 2: Immobilization of Streptavidin
Materials:
-
Biotinylated gold substrate (from Protocol 1)
-
Streptavidin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blocking buffer (e.g., PBS with 1% BSA or a commercial blocking solution)
Procedure:
-
Rehydration and Blocking:
-
Rehydrate the biotinylated substrate by immersing it in PBS for 10-15 minutes.
-
(Optional but recommended) Incubate the substrate in blocking buffer for 30 minutes at room temperature to minimize non-specific binding of streptavidin to any potential defects in the SAM.
-
Rinse briefly with PBS.
-
-
Streptavidin Incubation:
-
Prepare a solution of streptavidin in PBS. A typical concentration range is 10-100 µg/mL.
-
Incubate the biotinylated substrate with the streptavidin solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Rinse the substrate thoroughly with PBS to remove unbound streptavidin. It is advisable to perform several washes.
-
Protocol 3: Immobilization of Biotinylated Protein
Materials:
-
Streptavidin-coated substrate (from Protocol 2)
-
Biotinylated protein of interest
-
PBS, pH 7.4
Procedure:
-
Protein Incubation:
-
Prepare a solution of the biotinylated protein in PBS at the desired concentration.
-
Incubate the streptavidin-coated substrate with the biotinylated protein solution for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Rinse the substrate extensively with PBS to remove any unbound biotinylated protein.
-
The protein-functionalized surface is now ready for use in downstream applications.
-
Visualizations
The following diagrams illustrate the key processes and relationships described in these application notes.
Caption: Experimental workflow for protein immobilization.
Caption: Chemical structure and surface attachment chemistry.
References
Troubleshooting & Optimization
Troubleshooting low yield in Biotin-PEG3-SH conjugation reactions
Welcome to the Technical Support Center for Biotin-PEG3-SH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form, while the maleimide group remains stable. At a pH below 6.5, the reaction rate slows down considerably.[1] Conversely, at a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive, and the potential for side reactions with primary amines (e.g., lysine residues) increases.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
Q2: What are the best practices for storing and handling this compound?
Proper storage and handling of this compound are critical to maintain its reactivity. It is highly recommended to store the reagent as a powder at -20°C, protected from moisture and light.[2] For creating stock solutions, use an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and prepare the solution immediately before use. Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis. When preparing to use the powdered reagent, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Q3: My thiol-containing protein has disulfide bonds. How should I prepare it for conjugation?
If your protein or peptide contains disulfide bonds, these must be reduced to free thiols to make them available for conjugation with the maleimide group of this compound. The use of Tris(2-carboxyethyl)phosphine (TCEP) is recommended as the reducing agent. TCEP is advantageous because it does not contain a thiol group and therefore does not need to be removed from the reaction mixture before adding the maleimide reagent. A 10- to 100-fold molar excess of TCEP is typically used for the reduction.
Q4: How can I purify the final biotinylated conjugate?
Several methods can be used to purify the final conjugate, depending on the scale of your reaction and the properties of your biomolecule. Common techniques include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: Effective for removing excess, unreacted this compound and other small molecules from the larger protein or peptide conjugate.
-
Dialysis or Tangential Flow Filtration (TFF): Suitable for larger-volume samples and for buffer exchange.
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These methods provide higher resolution and are useful for both purification and analysis of the final product.
Troubleshooting Guide
This section addresses specific issues that may lead to low yield in your this compound conjugation reactions.
Issue 1: Low or No Conjugation Yield
Potential Cause 1: Inactive Maleimide Reagent
The maleimide group on the this compound is susceptible to hydrolysis, especially in aqueous solutions and at pH values above 7.5. Improper storage, such as exposure to moisture, can also lead to a loss of reactivity.
Solution:
-
Store the powdered this compound at -20°C and desiccated.
-
Prepare stock solutions in anhydrous DMSO or DMF immediately before the conjugation reaction.
-
Avoid storing the reagent in aqueous buffers.
Potential Cause 2: Oxidized or Unavailable Thiol Groups
The thiol groups on your protein or peptide may have re-oxidized to form disulfide bonds, rendering them unavailable to react with the maleimide. This can be exacerbated by the presence of dissolved oxygen in your buffers.
Solution:
-
Ensure complete reduction of disulfide bonds using a sufficient excess of a reducing agent like TCEP.
-
Degas all buffers before use to remove dissolved oxygen. You can do this by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.
-
Work with your solutions on ice when possible to slow down the rate of oxidation.
Potential Cause 3: Suboptimal Reaction Conditions
The efficiency of the conjugation reaction is highly dependent on the pH, molar ratio of reactants, reaction time, and temperature.
Solution:
-
pH: Maintain the reaction pH between 6.5 and 7.5.
-
Stoichiometry: Use a molar excess of the this compound reagent to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins. However, the optimal ratio is system-dependent and may require optimization. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was best for a larger nanobody.
-
Reaction Time and Temperature: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight. Longer incubation times may be necessary for less reactive molecules or when using lower temperatures.
Potential Cause 4: Steric Hindrance
For larger or more complex biomolecules, the thiol group may be located in a sterically hindered position, making it less accessible to the this compound reagent.
Solution:
-
Consider optimizing the length of the PEG linker to provide more flexibility and reduce steric hindrance.
-
If possible, genetic engineering of the protein to introduce a cysteine residue in a more accessible location can be an effective strategy.
Issue 2: Protein Aggregation or Precipitation During Conjugation
Potential Cause: Suboptimal Buffer Conditions or Protein Instability
The addition of the this compound reagent or changes in the reaction environment can sometimes lead to protein aggregation and precipitation, resulting in a loss of material and low yield.
Solution:
-
Optimize the buffer conditions, ensuring the pH and ionic strength are within the stability range of your protein.
-
Consider performing the conjugation at a lower temperature (e.g., 4°C) to minimize protein denaturation and aggregation.
-
If the this compound is dissolved in an organic solvent like DMSO, ensure that the final concentration of the organic solvent in the reaction mixture is low enough to not cause protein precipitation.
Quantitative Data Summary
The following tables provide quantitative data to guide your experimental design and troubleshooting efforts.
Table 1: Stability of Maleimide Reagents
| Storage Temperature | Duration | Approximate Loss of Reactivity |
| 4°C | 7 days | ~10% |
| 20°C | 7 days | ~40% |
| Data derived from a study on maleimide-functionalized nanoparticles. |
Table 2: Recommended Molar Ratios for Maleimide-Thiol Conjugation
| Biomolecule Type | Starting Molar Ratio (Maleimide:Thiol) | Optimized Molar Ratio (Example) | Conjugation Efficiency (Example) |
| General Proteins | 10:1 to 20:1 | - | - |
| Small Peptide (cRGDfK) | - | 2:1 | 84 ± 4% |
| Nanobody (11A4) | - | 5:1 | 58 ± 12% |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Proteins using TCEP
This protocol describes the reduction of disulfide bonds in a protein sample prior to conjugation.
-
Prepare the Protein Solution: Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
Prepare TCEP Stock Solution: Immediately before use, prepare a stock solution of TCEP in water (e.g., 0.5 M).
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve a final concentration that provides a 50-100 fold molar excess of TCEP over the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reduced protein solution can now be used directly in the conjugation reaction.
Protocol 2: General Procedure for this compound Conjugation
This protocol provides a general method for conjugating this compound to a thiol-containing protein.
-
Prepare the Reduced Protein: Follow the steps outlined in Protocol 1 to ensure the availability of free thiol groups on your protein.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point). b. Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to react with any excess maleimide.
-
Purification: Purify the biotinylated protein from excess reagent and byproducts using a suitable method such as a desalting column (size-exclusion chromatography) or dialysis.
Protocol 3: Quantification of Conjugation Efficiency by HPLC
This protocol outlines how to assess the efficiency of your conjugation reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Set up the HPLC System: Use a C18 column and set up a two-solvent mobile phase system:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Analyze Samples: Inject a sample of your reaction mixture onto the column.
-
Elution: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at 280 nm to detect the protein and the conjugate.
-
Analysis: The unconjugated protein and the biotinylated conjugate will have different retention times. Calculate the conjugation efficiency by integrating the peak areas:
-
Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100
-
Visualizations
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: General experimental workflow for this compound conjugation.
Caption: Key factors influencing this compound conjugation yield.
References
Technical Support Center: Preventing Protein Aggregation During Biotin-PEG3-SH Labeling
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protein aggregation during Biotin-PEG3-SH labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
A1: this compound is a labeling reagent used to attach a biotin molecule to a protein or other molecule of interest. It consists of three parts:
-
Biotin: A vitamin that binds with very high affinity to streptavidin and avidin, which is useful for detection, purification, and immobilization.
-
PEG3: A short, hydrophilic polyethylene glycol spacer arm. This spacer increases the water solubility of the labeled protein, which can help to minimize aggregation and reduces steric hindrance, making the biotin more accessible for binding to streptavidin.[1][2][3]
-
-SH (Thiol-reactive group): This reagent contains a maleimide group that specifically reacts with free sulfhydryl groups (-SH) on cysteine residues of a protein, forming a stable thioether bond.[4][5]
Q2: What are the common causes of protein aggregation during this compound labeling?
A2: Protein aggregation during labeling can be caused by several factors:
-
Suboptimal Buffer Conditions: The pH of the reaction buffer is critical. For maleimide-based labeling, a pH range of 6.5-7.5 is optimal for specific reaction with sulfhydryl groups. At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues), potentially leading to cross-linking and aggregation.
-
High Protein Concentration: High concentrations of proteins can increase the likelihood of intermolecular interactions and aggregation.
-
Presence of Reducing Agents During Labeling: While a reducing agent like TCEP is often used to reduce disulfide bonds and expose free thiols, its presence during the maleimide reaction can interfere with the labeling process.
-
Over-labeling: Attaching too many biotin-PEG molecules to a protein can alter its surface properties, leading to changes in its isoelectric point and increased hydrophobicity, which can promote aggregation.
-
Protein Instability: The inherent stability of the protein under the labeling conditions (temperature, incubation time) is a key factor.
-
Reagent Solubility: this compound may be dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solution to the aqueous protein solution can cause "solvent shock" and protein precipitation.
Q3: My protein precipitates immediately after adding the this compound reagent. What should I do?
A3: Immediate precipitation is often due to "solvent shock" from the reagent's solvent (e.g., DMSO). To mitigate this, add the this compound solution to your protein solution slowly and with gentle mixing. Also, ensure the final concentration of the organic solvent in the reaction mixture is low (typically under 10%).
Q4: Can I use DTT or β-mercaptoethanol to reduce my protein's disulfide bonds before labeling?
A4: While DTT and β-mercaptoethanol are effective reducing agents, they contain free thiols themselves and will compete with your protein for reaction with the maleimide group of the this compound. Therefore, they must be removed completely before adding the labeling reagent. A non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended because excess TCEP does not need to be removed before labeling.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Protein Aggregation/Precipitation | Suboptimal pH: Reaction pH is outside the optimal range of 6.5-7.5 for maleimide chemistry. | Ensure your reaction buffer is within the pH 6.5-7.5 range. Use buffers like phosphate, HEPES, or MOPS. Avoid buffers with primary amines like Tris if there's any possibility of side reactions. |
| High Protein Concentration: Protein concentration is too high, promoting intermolecular interactions. | Work with a lower protein concentration if possible. If a high final concentration is required, consider adding stabilizing excipients to the buffer. | |
| Over-labeling: Excessive molar excess of the biotin reagent is used. | Reduce the molar ratio of this compound to protein. A starting point is a 5- to 20-fold molar excess. Perform a titration to find the optimal ratio. | |
| Protein Instability: The protein is not stable under the reaction conditions (e.g., room temperature). | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight). | |
| Disulfide Bond Formation: Oxidation of free cysteines can lead to intermolecular disulfide bonds. | Add a chelating agent like EDTA to your buffer to prevent metal-catalyzed oxidation. Ensure the buffer is degassed. | |
| Low Labeling Efficiency | Insufficiently Reduced Protein: Disulfide bonds are not adequately reduced to expose free thiols. | If necessary, pre-treat your protein with a reducing agent like TCEP to reduce disulfide bonds. An incubation of 30-60 minutes at room temperature with a 10- to 20-fold molar excess of TCEP is a good starting point. |
| Hydrolyzed Labeling Reagent: The maleimide group on the this compound is sensitive to moisture and can hydrolyze. | Prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before use. | |
| Incorrect Buffer Composition: Presence of competing thiols in the buffer. | Ensure your buffer is free of thiol-containing compounds like DTT or β-mercaptoethanol during the labeling step. |
Quantitative Data Summary
The following table provides recommended starting conditions for this compound labeling to minimize aggregation. Optimization may be required for your specific protein.
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Maximizes the specific reaction of the maleimide group with thiols while minimizing side reactions with amines and hydrolysis of the maleimide. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can improve protein stability and reduce the risk of aggregation, though the reaction may proceed more slowly. |
| Incubation Time | 1-2 hours at RT, or overnight at 4°C | Allows for sufficient reaction completion. Longer times may be needed at lower temperatures. |
| Molar Ratio (Biotin:Protein) | 5:1 to 20:1 | A molar excess ensures efficient labeling, but a very high excess can lead to over-labeling and aggregation. This should be optimized for each protein. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase labeling efficiency but also the risk of aggregation. |
| TCEP Concentration (if used) | 10- to 20-fold molar excess over protein | Sufficient to reduce disulfide bonds without negatively impacting the labeling reaction. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This protocol is for proteins with disulfide bonds that need to be reduced to expose free sulfhydryl groups for labeling.
-
Protein Preparation: Prepare your protein in a suitable amine-free and thiol-free buffer (e.g., PBS, pH 7.2). The protein concentration should ideally be between 1-10 mg/mL.
-
TCEP Addition: Prepare a fresh stock solution of TCEP. Add a 10- to 20-fold molar excess of TCEP to your protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Proceed to Labeling: The protein solution is now ready for the addition of the this compound reagent. Excess TCEP does not need to be removed.
Protocol 2: this compound Labeling of a Thiol-Containing Protein
This protocol provides a general procedure for labeling a protein with this compound.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Labeling Reaction:
-
If your protein required reduction, use the TCEP-treated protein solution from Protocol 1.
-
If your protein already has free thiols, ensure it is in a suitable buffer (pH 6.5-7.5).
-
Slowly add the desired volume of the this compound stock solution to the protein solution while gently stirring. Aim for a 5- to 20-fold molar excess of the biotin reagent over the protein.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a free thiol, such as cysteine or β-mercaptoethanol, to a final concentration of ~10 mM.
-
Purification: Remove excess, unreacted this compound and any aggregates that may have formed using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purity and aggregation state of the biotinylated protein using SDS-PAGE and/or SEC. Determine the degree of labeling using a method like the HABA assay.
Visualizing the Workflow
Caption: Workflow for preventing protein aggregation during this compound labeling.
References
Technical Support Center: Optimizing Biotin-PEG3-SH Conjugation
Welcome to the technical support center for Biotin-PEG3-SH conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a maleimide-activated molecule?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4] This range ensures high selectivity of the maleimide group for the thiol group of your this compound, minimizing side reactions with other nucleophilic groups like amines.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: What buffers are recommended for the conjugation reaction?
Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a pH of 7.0-7.5 are commonly used for thiol-maleimide conjugations. It is critical that the buffer does not contain any extraneous thiols, such as dithiothreitol (DTT) or 2-mercaptoethanol, as these will compete with your this compound for reaction with the maleimide.
Q3: My protein/antibody has no free thiols. How can I conjugate it with Biotin-PEG3-Maleimide?
If your protein's cysteine residues are involved in disulfide bonds, these must be reduced to generate free thiols for conjugation. Alternatively, you can introduce thiol groups into your protein by reacting primary amines (e.g., on lysine residues) with reagents like SATA (N-succinimidyl S-acetylthioacetate) or SATP (N-succinimidyl S-acetylthiopropionate), followed by deacetylation to expose the thiol.
Q4: How should I prepare and store my this compound and maleimide-containing reagents?
This compound should be stored at -20°C in a dry, dark environment. Prepare stock solutions in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aqueous solutions of maleimides are not recommended for long-term storage due to their susceptibility to hydrolysis, which increases with pH. Always prepare aqueous solutions of maleimide-activated molecules immediately before use.
Troubleshooting Guide
This section addresses common problems encountered during this compound conjugation.
Problem 1: Low Conjugation Yield
| Potential Cause | Troubleshooting Solution |
| Oxidation of this compound | The thiol group on your this compound can oxidize to form disulfide-linked dimers, which are unreactive. Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. |
| Hydrolysis of Maleimide | The maleimide group on your target molecule is unstable in aqueous solutions, especially at pH > 7.5. Prepare maleimide-activated reagents fresh and perform the conjugation promptly. |
| Incorrect Molar Ratio | The stoichiometry of the reactants is crucial. A 10-20 fold molar excess of the maleimide-containing molecule to the this compound is a good starting point. This may need to be optimized for your specific molecules. |
| Suboptimal pH | The reaction rate is significantly slower at a pH below 6.5. Ensure your reaction buffer is within the optimal 6.5-7.5 pH range. |
Problem 2: Non-Specific Binding or Aggregation
| Potential Cause | Troubleshooting Solution |
| Reaction with Amines | At pH values above 7.5, maleimides can start to react with primary amines (e.g., lysine residues on a protein). Maintain the pH between 6.5 and 7.5 for optimal thiol selectivity. |
| Protein Aggregation | The hydrophilic PEG spacer on this compound is designed to reduce aggregation. However, if you are working with a protein that is prone to aggregation, consider performing the reaction at a lower concentration or including additives like arginine or glycerol in the buffer. |
Problem 3: Instability of the Conjugate
| Potential Cause | Troubleshooting Solution |
| Retro-Michael Reaction | The thioether bond formed can be reversible, especially in the presence of other thiols. This can lead to the transfer of the biotin-PEG linker to other molecules. To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed by adjusting the pH to 8.5-9.0 after the initial conjugation, followed by re-neutralization. |
| Thiazine Rearrangement | If you are conjugating to a molecule with an N-terminal cysteine, a side reaction can occur where the conjugate rearranges to a stable six-membered thiazine ring. This can be avoided by performing the conjugation at a more acidic pH (around 5-6), though this will slow down the primary reaction rate. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Maleimide-Activated Protein
This protocol provides a general procedure for conjugating this compound to a protein that has been activated with a maleimide group.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2 (degassed)
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine in conjugation buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess this compound and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or a HABA assay to quantify biotin incorporation.
Protocol 2: Reduction of Protein Disulfide Bonds and Subsequent Conjugation
This protocol is for proteins where free thiols need to be generated by reducing disulfide bonds prior to conjugation with a maleimide-activated Biotin-PEG3 linker.
Materials:
-
Protein with disulfide bonds
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated Biotin-PEG3 linker
-
Reduction Buffer: 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2 (degassed)
-
Conjugation Buffer: 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0 (degassed)
-
Anhydrous DMSO or DMF
-
Purification column
Procedure:
-
Protein Reduction: Dissolve the protein in the reduction buffer. Add a 10-50 fold molar excess of TCEP. Incubate for 1-2 hours at room temperature.
-
Buffer Exchange: Remove the excess TCEP by buffer exchange into the conjugation buffer using a desalting column. Note: TCEP does not need to be removed if the subsequent conjugation is with a maleimide, as it does not contain a thiol group.
-
Prepare Maleimide-Biotin-PEG3 Solution: Dissolve the maleimide-activated Biotin-PEG3 linker in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-biotin solution to the reduced protein solution.
-
Incubation and Purification: Follow steps 4-7 from Protocol 1.
Visual Guides
Caption: Workflow for this compound Conjugation.
Caption: Troubleshooting Low Conjugation Yield.
References
Technical Support Center: Reducing Non-Specific Binding of Biotin-PEG3-SH Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Biotin-PEG3-SH conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
A1: Non-specific binding (NSB) of this compound conjugates can arise from several factors:
-
Hydrophobic Interactions: The biotin moiety and other components of the conjugate can hydrophobically interact with surfaces or proteins, leading to unwanted binding.
-
Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or biomolecules. The overall charge of your conjugate and the experimental surface at a given pH is a critical factor.[1]
-
Endogenous Biotin: Many cells and tissues naturally contain biotin-dependent enzymes, which can be recognized by streptavidin or avidin, resulting in high background signals.[2][3][4] Tissues such as the kidney, liver, and spleen have particularly high levels of endogenous biotin.[3]
-
Thiol Group Reactivity: The terminal thiol (-SH) group, while intended for specific conjugation (e.g., to maleimide groups or gold surfaces), can potentially interact non-specifically with certain surfaces or proteins, especially those with available disulfide bonds or reactive metal ions.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on experimental surfaces (e.g., microplates, membranes, sensor chips) is a frequent cause of high background.
Q2: How does the PEG3 spacer in the this compound conjugate help reduce non-specific binding?
A2: The polyethylene glycol (PEG) spacer plays a significant role in minimizing NSB in several ways:
-
Hydrophilicity: PEG is a hydrophilic polymer that creates a hydration layer on the surface to which it is attached. This layer of water molecules acts as a physical barrier, repelling the non-specific adsorption of proteins and other hydrophobic molecules.
-
Steric Hindrance: The flexible PEG chain creates a "cloud" around the biotin molecule, sterically hindering non-specific interactions between the biotin or other parts of the conjugate and the surrounding environment. The length of the PEG spacer can influence its effectiveness, with longer chains generally providing better shielding.
-
Increased Solubility: The PEG spacer enhances the aqueous solubility of the conjugate, which can help prevent aggregation and subsequent non-specific precipitation onto surfaces.
Q3: When should I be concerned about endogenous biotin, and how can I block it?
A3: You should be concerned about endogenous biotin when working with cell lysates, tissue sections, or any biological sample that may contain biotin-dependent enzymes, especially when using streptavidin/avidin-based detection systems. A high background signal in your negative controls is a strong indicator of endogenous biotin interference.
To block endogenous biotin, a two-step procedure is typically employed:
-
Avidin/Streptavidin Incubation: The sample is first incubated with an excess of unlabeled avidin or streptavidin. This will bind to all the endogenous biotin in the sample.
-
Biotin Incubation: Following a wash step, the sample is incubated with an excess of free biotin. This saturates the remaining biotin-binding sites on the avidin/streptavidin molecules that were added in the first step.
This ensures that all endogenous biotin is masked and the blocking avidin/streptavidin is saturated, preventing them from binding to your biotinylated conjugate.
Troubleshooting Guides
High Background in ELISA
Problem: You are observing a high background signal in your ELISA wells when using a this compound conjugate.
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | 1. Optimize Blocking Buffer: Test different blocking agents. Casein and non-fat dry milk are often more effective than BSA. However, avoid non-fat milk if using a streptavidin-based detection system, as it contains endogenous biotin. 2. Increase Blocking Time/Temperature: Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). 3. Add Surfactant: Include a non-ionic surfactant like Tween-20 (0.05-0.1%) in your blocking and wash buffers to reduce hydrophobic interactions. |
| Sub-optimal Washing | 1. Increase Wash Steps: Increase the number of washes between each step to 4-6 times. 2. Increase Wash Volume and Vigor: Ensure complete aspiration of wash buffer from the wells and use a sufficient volume to cover the well surface entirely. |
| Endogenous Biotin | Perform an endogenous biotin blocking step after the initial blocking and before adding your biotinylated conjugate. (See FAQ Q3 for the protocol). |
| High Conjugate Concentration | Titrate your this compound conjugate to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Cross-reactivity | If your conjugate is attached to a primary or secondary antibody, run a control without the preceding antibody to check for non-specific binding of the conjugate itself. |
High Background in Surface Plasmon Resonance (SPR)
Problem: You are observing significant non-specific binding of your this compound conjugate to the sensor chip surface in your SPR experiments.
| Possible Cause | Troubleshooting Steps |
| Inadequate Surface Passivation | 1. Optimize Blocking Agent: After ligand immobilization, inject a blocking agent like ethanolamine to deactivate any remaining active esters. For further reduction of NSB, an injection of a protein-based blocker like BSA (0.5-1 mg/mL) can be effective. 2. Use a Reference Flow Cell: Always use a reference flow cell without the immobilized ligand to subtract any non-specific binding signal. |
| Buffer Composition | 1. Increase Salt Concentration: Increasing the ionic strength of the running buffer (e.g., up to 500 mM NaCl) can help to reduce electrostatic interactions. 2. Add Surfactant: Include a non-ionic surfactant such as Tween-20 (typically 0.05%) in the running buffer to minimize hydrophobic interactions. 3. Adjust pH: Modify the pH of the running buffer to be near the isoelectric point of the analyte to minimize charge-based interactions with the sensor surface. |
| Thiol-Surface Interactions | If using a gold sensor chip, ensure a well-formed and dense self-assembled monolayer (SAM) of the this compound conjugate to minimize exposed gold surfaces that can contribute to NSB. Co-immobilization with a short-chain thiol-PEG can help to passivate the surface. |
High Background in Flow Cytometry
Problem: You are observing high background staining in your negative control cell populations when using a this compound conjugate in flow cytometry.
| Possible Cause | Troubleshooting Steps |
| Endogenous Biotin | For intracellular staining, endogenous biotin is a common cause of high background. Use an endogenous biotin blocking kit prior to staining with your biotinylated probe. |
| Fc Receptor Binding | If your this compound is conjugated to an antibody, non-specific binding to Fc receptors on cells (e.g., macrophages, B cells) can be a problem. Pre-incubate your cells with an Fc block reagent or normal serum from the same species as the host of your primary antibody. |
| Insufficient Washing | Increase the number and volume of wash steps between antibody incubations. |
| High Conjugate Concentration | Titrate your this compound conjugate to find the optimal concentration that maximizes the signal from your positive population while minimizing background on your negative population. |
| Dead Cells | Dead cells can non-specifically bind antibodies and other reagents. Use a viability dye to exclude dead cells from your analysis. |
Quantitative Data Summary
The effectiveness of different strategies to reduce non-specific binding can be quantified. Below are tables summarizing data on the impact of blocking agents and PEG spacer length.
Table 1: Comparison of Blocking Agents in ELISA
| Blocking Agent | Concentration | % Reduction in Non-Specific Binding (Approx.) | Notes |
| Casein | 1% (w/v) | >90% | Often superior to other protein-based blockers. |
| Non-Fat Dry Milk | 3-5% (w/v) | ~90% | Cost-effective, but contains endogenous biotin. |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | 70-85% | A common and effective blocker, but can be less effective than casein for some systems. |
| Fish Gelatin | 0.5% (w/v) | >90% | Good alternative, especially when cross-reactivity with mammalian proteins is a concern. |
Data is generalized from multiple studies and the actual performance may vary depending on the specific assay conditions.
Table 2: Effect of PEG Spacer Length on Binding Affinity
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity (lower Kd) with increasing PEG spacer length compared to no spacer or hydrophobic alkyl spacers. A lower Kd indicates a stronger, more specific interaction.
Experimental Protocols
Protocol for Blocking Endogenous Biotin in Tissue Sections
This protocol is designed to block endogenous biotin in tissue sections prior to incubation with a this compound conjugate.
Materials:
-
Avidin solution (e.g., 0.1 mg/mL in PBS)
-
Biotin solution (e.g., 0.01 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Deparaffinize and rehydrate tissue sections as per standard protocols.
-
Perform any required antigen retrieval steps.
-
Wash the slides twice with PBS for 5 minutes each.
-
Incubate the sections with the avidin solution for 15 minutes at room temperature in a humidified chamber.
-
Wash the slides twice with PBS for 5 minutes each.
-
Incubate the sections with the biotin solution for 15 minutes at room temperature in a humidified chamber.
-
Wash the slides three times with PBS for 5 minutes each.
-
Proceed with your standard staining protocol, starting with the incubation of your this compound conjugate.
Protocol for Surface Plasmon Resonance (SPR) with a this compound Conjugate on a Gold Sensor Chip
This protocol outlines the immobilization of a this compound conjugate onto a gold sensor chip and subsequent analysis, with steps to minimize NSB.
Materials:
-
Gold SPR sensor chip
-
This compound conjugate solution (e.g., 0.1-1 mg/mL in ethanol or isopropanol)
-
Blocking thiol solution (e.g., 1 mM 6-mercapto-1-hexanol in ethanol)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Analyte solution in running buffer
Procedure:
-
Chip Cleaning: Clean the gold sensor chip with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV/ozone treatment to remove any organic contaminants.
-
SAM Formation: Incubate the cleaned chip with the this compound conjugate solution overnight in a humid environment to form a self-assembled monolayer (SAM).
-
Backfilling: To passivate any remaining bare gold surface, incubate the chip with the blocking thiol solution for at least 1 hour.
-
Washing: Thoroughly rinse the chip with ethanol and then with deionized water, and dry it under a gentle stream of nitrogen.
-
System Priming: Prime the SPR instrument with the running buffer until a stable baseline is achieved.
-
Analyte Injection: Inject the analyte solution over the functionalized surface at a constant flow rate.
-
Regeneration: If necessary, regenerate the surface using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).
-
Data Analysis: Use a reference-subtracted sensorgram for kinetic analysis.
Visualizations
Caption: General experimental workflow for assays using this compound conjugates.
Caption: Troubleshooting decision tree for high background signals.
Caption: Mechanisms of non-specific binding for this compound conjugates.
References
Issues with Biotin-PEG3-SH linker stability in different buffers
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Biotin-PEG3-SH linkers in various experimental conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My conjugation yield with this compound is consistently low. What could be the primary cause?
A1: Low conjugation efficiency with a thiol-containing linker like this compound is often due to the oxidation of the terminal sulfhydryl (-SH) group. This oxidation leads to the formation of a disulfide bond (-S-S-) between two linker molecules, creating a homodimer. This dimer is unreactive towards its intended target (e.g., a maleimide-functionalized protein), thus significantly reducing the yield of your desired conjugate.[1]
Q2: How does the buffer pH affect the stability of my this compound linker?
A2: The stability of the thiol group is highly pH-dependent. At alkaline pH (typically above 7.5-8.0), the thiol group is more likely to be deprotonated, forming a thiolate anion (-S⁻).[2] This thiolate is more nucleophilic and significantly more susceptible to oxidation by dissolved oxygen or other oxidizing agents present in the buffer.[3][4] Therefore, storing or performing reactions at a higher pH can accelerate the degradation of your linker. For reactions, a pH range of 6.5-7.5 is often a good compromise between thiol reactivity and stability.
Q3: I prepared a stock solution of this compound in an aqueous buffer and stored it for a week. Now my experiments are failing. Why?
A3: Aqueous stock solutions of thiol-containing reagents are not recommended for long-term storage.[5] Dissolved oxygen in aqueous buffers can lead to the gradual oxidation of the thiol groups to disulfides, diminishing the concentration of the active, reactive linker over time. For best results, it is recommended to prepare aqueous solutions of this compound immediately before use.
Q4: What are the best practices for storing and handling this compound to ensure its stability?
A4: To maintain the integrity of your this compound linker, follow these storage and handling guidelines:
-
Storage of Solid Compound: Store the lyophilized powder at -20°C or lower in a desiccated environment to protect it from moisture and atmospheric oxygen.
-
Stock Solutions: For stock solutions, dissolve the linker in a dry, water-miscible organic solvent like DMSO or DMF. These non-aqueous solutions are more stable for storage. Store aliquots at -20°C under an inert gas like argon or nitrogen to minimize exposure to air and moisture.
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Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation. When preparing to use the linker, take only the required amount and promptly reseal the container, flushing with inert gas if possible.
Q5: Can components of my buffer, other than pH, affect the stability of the thiol group?
A5: Yes, certain buffer components can impact the stability of the thiol group. The presence of trace metal ions, such as copper (Cu²⁺), can catalyze the oxidation of thiols. It is advisable to use buffers prepared with high-purity water and, if necessary, include a chelating agent like EDTA to sequester any contaminating metal ions. Additionally, some buffers themselves can influence oxidation rates. For instance, phosphate buffers have been shown to be less conducive to thiol oxidation compared to HEPES in the presence of ferric iron.
Q6: How can I prevent the formation of disulfide bonds in my this compound solution?
A6: To prevent disulfide bond formation, you can add a small amount of a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to your buffer. TCEP is a good choice as it is stable, odorless, and effective over a wide pH range. However, it's crucial to remove the reducing agent before proceeding with a conjugation reaction where the thiol is intended to react (e.g., with a maleimide), as it will compete for the reactive site. For storage, using deoxygenated buffers can also help slow down the oxidation process.
Q7: Are the biotin and PEG components of the linker also prone to degradation?
A7: The biotin and polyethylene glycol (PEG) moieties of the linker are generally very stable under typical bioconjugation conditions (e.g., physiological pH, aqueous buffers). Biotin itself has a very strong interaction with avidin and streptavidin, which is stable over a wide range of pH and denaturing conditions. PEG linkers are known for their high water solubility and stability, contributing to the overall stability of the conjugate. While extreme pH or harsh oxidizing conditions could potentially affect these components, the primary stability concern for this compound is the thiol group. However, some studies have noted that certain biotin-protein linkages can be unstable in plasma.
Quantitative Data on Linker Stability
The stability of the this compound linker is primarily determined by the rate of oxidation of its terminal thiol group. This rate is highly dependent on the buffer conditions. The following table summarizes the expected relative stability under different conditions.
| Buffer Condition | pH | Temperature (°C) | Additives | Expected Half-Life of Free Thiol | Rationale |
| Phosphate Buffer | 6.5 | 4 | 1 mM EDTA | > 1 week | Slightly acidic pH minimizes thiolate formation, low temperature slows oxidation, and EDTA chelates catalytic metal ions. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | None | 12-24 hours | Neutral pH leads to some thiolate formation, and room temperature allows for moderate oxidation. Dissolved oxygen contributes to degradation. |
| Tris Buffer | 8.5 | 25 | None | < 6 hours | Alkaline pH significantly increases the concentration of the highly reactive thiolate anion, leading to rapid oxidation. |
| HEPES Buffer | 7.4 | 25 | Trace Fe³⁺ | < 1 hour | HEPES can participate in redox cycling with metal ions like iron, accelerating the production of radicals that oxidize thiols. |
Note: The half-life values are estimates for illustrative purposes and can vary based on the concentration of the linker, the level of dissolved oxygen, and the presence of other reactive species.
Experimental Protocols
Protocol 1: Assessment of this compound Stability using Ellman's Test
Objective: To quantify the concentration of free thiol groups in a solution of this compound over time to assess its stability in a given buffer.
Principle: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm. The amount of TNB produced is stoichiometric with the amount of free thiol.
Materials:
-
This compound
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Ellman's Reagent Solution: 4 mg/mL DTNB in 0.1 M sodium phosphate buffer, pH 8.0.
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA.
-
Cysteine hydrochloride (for standard curve).
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a solution of this compound: Dissolve this compound in the buffer of interest to a known concentration (e.g., 1 mM).
-
Incubate the linker solution: Store the solution under the desired experimental conditions (e.g., at room temperature, exposed to air).
-
Prepare Cysteine Standards: Prepare a series of known concentrations of cysteine in the Reaction Buffer (e.g., from 0 to 1.5 mM) to generate a standard curve.
-
Sample at time points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the this compound solution.
-
Perform the assay: a. In a 96-well plate or cuvette, add 250 µL of each standard or diluted unknown sample. b. Add 50 µL of the Ellman's Reagent Solution to each well/cuvette. c. Mix well and incubate at room temperature for 15 minutes.
-
Measure Absorbance: Read the absorbance at 412 nm.
-
Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Plot the absorbance of the cysteine standards versus their concentration to create a standard curve. c. Use the standard curve to determine the concentration of free thiol in your this compound samples at each time point. d. Plot the concentration of free thiol versus time to determine the stability and calculate the half-life of the linker in that buffer.
Protocol 2: Functional Assessment of Biotin Activity
Objective: To confirm that the biotin moiety of the linker remains active and capable of binding to streptavidin after incubation in a specific buffer.
Principle: This assay is based on the displacement of HABA (4'-hydroxyazobenzene-2-carboxylic acid) from a pre-formed HABA-avidin complex by biotin. The displacement of HABA results in a decrease in absorbance at 500 nm, which is proportional to the amount of active biotin in the sample.
Materials:
-
This compound solution (incubated in the buffer of interest).
-
Pierce™ Biotin Quantitation Kit (or HABA and Avidin).
-
Buffer for assay (e.g., PBS).
-
Spectrophotometer.
Procedure:
-
Prepare HABA/Avidin Solution: Follow the kit manufacturer's instructions to prepare the HABA/Avidin working solution.
-
Incubate Linker: Prepare a solution of this compound in the buffer of interest and incubate under the desired conditions and for the desired time.
-
Assay: a. Pipette the HABA/Avidin solution into a cuvette and measure the initial absorbance at 500 nm. b. Add a known volume of your incubated this compound solution to the cuvette. c. Mix well and wait for the absorbance reading to stabilize (usually within a few minutes). d. Record the final absorbance at 500 nm.
-
Data Analysis: a. Calculate the change in absorbance (ΔA500 = Initial A500 - Final A500). b. Use the change in absorbance and the molar extinction coefficient of the HABA/avidin complex (provided in the kit manual) to calculate the concentration of active biotin in your sample. c. Comparing the calculated concentration to the initial concentration of the linker will indicate if the biotin functionality has been compromised.
Visualizations
Caption: Chemical pathway of this compound degradation via oxidation.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Purification of Biotinylated Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing unreacted Biotin-PEG3-SH from experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my sample?
A1: Residual, unreacted biotin can lead to several experimental issues. It can competitively bind to streptavidin or avidin-based detection and purification systems, leading to reduced signal, high background noise, and inaccurate quantification in downstream applications such as ELISAs, Western blots, or affinity chromatography.[1][2]
Q2: What are the most common methods to remove excess this compound?
A2: The most widely used techniques for removing small molecules like unreacted this compound from larger biotinylated molecules (e.g., proteins, antibodies) are size-exclusion chromatography (including desalting columns), dialysis, and tangential flow filtration (TFF).[3][4] Reverse-phase HPLC and magnetic beads are also applicable in certain scenarios.[5]
Q3: How do I choose the best removal method for my experiment?
A3: The choice of method depends on factors such as your sample volume, concentration, the molecular weight of your biotinylated molecule, and the required purity. For small sample volumes and quick processing, desalting spin columns are often preferred. For larger volumes where sample recovery is critical, dialysis or tangential flow filtration may be more suitable.
Q4: Can I quench the biotinylation reaction before purification?
A4: Yes, quenching the reaction is a recommended step before purification. This is typically done by adding a buffer containing primary amines, such as Tris or glycine, which will react with and cap any remaining reactive groups on the this compound, preventing further non-specific labeling of your target molecule.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in downstream assays (e.g., ELISA, Western Blot) | Incomplete removal of unreacted this compound. | - Optimize your chosen purification method (e.g., increase dialysis time, use a desalting column with a lower molecular weight cutoff).- Consider switching to a more stringent purification method (e.g., from desalting column to dialysis or TFF).- Ensure the quenching step was performed correctly. |
| Low recovery of my biotinylated protein | - The protein is sticking to the column resin or dialysis membrane.- The protein has precipitated due to over-labeling. | - For column chromatography, ensure you are using the recommended sample volume and protein concentration for the column size.- For dialysis, consider using a dialysis cassette with a low-binding membrane.- Reduce the molar excess of the biotinylation reagent in your reaction to avoid over-labeling and potential insolubility. |
| My biotinylated protein is not binding to the streptavidin beads/surface. | - Insufficient biotinylation of the target protein.- Residual unreacted biotin is competing for binding sites. | - Optimize the biotinylation reaction conditions (e.g., molar ratio of biotin reagent to protein, incubation time).- Ensure thorough removal of unreacted biotin using one of the recommended purification methods. |
| The desalting column seems to be ineffective. | The sample volume is outside the recommended range for the column. | Always use a sample volume that is within the manufacturer's specified range for the desalting column to ensure efficient separation. |
Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Processing Time |
| Size-Exclusion Chromatography (Desalting Columns) | Separates molecules based on size. Larger biotinylated molecules elute first, while smaller unreacted biotin molecules are retained. | - Fast and easy to use.- Suitable for small sample volumes. | - Potential for sample dilution.- Some sample loss may occur on the column. | 15-30 minutes |
| Dialysis | Uses a semi-permeable membrane to separate molecules based on size. Small, unreacted biotin molecules pass through the membrane into a larger volume of buffer, while the larger biotinylated molecules are retained. | - High sample recovery.- Gentle on the sample. | - Time-consuming (can take overnight or longer).- Requires large volumes of buffer. | 12-48 hours |
| Tangential Flow Filtration (TFF) | The sample flows tangentially across a membrane. Smaller molecules pass through the membrane (permeate), while larger molecules are retained (retentate) and concentrated. | - Rapid and efficient for both concentration and buffer exchange.- Scalable for a wide range of sample volumes. | - Requires specialized equipment.- Potential for membrane fouling. | 30 minutes to several hours, depending on volume |
| Reverse-Phase HPLC | Separates molecules based on their hydrophobicity. | - High-resolution separation.- Can be automated. | - Requires an HPLC system.- Organic solvents may denature some proteins. | Variable, depends on the method |
| Magnetic Beads | Magnetic beads coated with a proprietary chemistry bind and remove free biotin from the sample. | - Very fast and simple procedure.- Suitable for high-throughput applications. | - May not be as effective for very high concentrations of unreacted biotin.- Cost per sample can be higher. | < 15 minutes |
Experimental Protocols & Workflows
Method 1: Removal of Unreacted this compound using a Desalting Column
This protocol is suitable for the rapid cleanup of small sample volumes.
Workflow:
A simple workflow for removing unreacted biotin using a desalting column.
Protocol:
-
Column Equilibration: Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the same buffer your biotinylated sample is in.
-
Sample Loading: Apply your sample containing the biotinylated molecule and unreacted this compound to the top of the resin bed in the desalting column.
-
Elution: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The larger, biotinylated molecules will pass through the column and be collected, while the smaller, unreacted this compound molecules will be retained in the resin.
-
Sample Collection: The purified biotinylated sample is now in the collection tube, ready for downstream applications.
Method 2: Removal of Unreacted this compound using Dialysis
This method is ideal for larger sample volumes and when high sample recovery is a priority.
Workflow:
The workflow for removing unreacted biotin through dialysis.
Protocol:
-
Hydrate Dialysis Membrane: Hydrate the dialysis cassette or tubing in the dialysis buffer as per the manufacturer's instructions.
-
Load Sample: Load your sample into the dialysis cassette or tubing.
-
Dialysis: Place the sealed cassette or tubing in a large volume of dialysis buffer (at least 100 times the sample volume) at 4°C with gentle stirring.
-
Buffer Exchange: Allow dialysis to proceed for several hours or overnight. For efficient removal, perform at least two to three buffer changes.
-
Sample Recovery: Carefully remove the sample from the dialysis cassette or tubing. The sample is now purified and ready for use.
Method 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for concentrating and purifying biotinylated molecules.
Workflow:
A schematic of a tangential flow filtration system for sample purification.
Protocol:
-
System Setup: Set up the TFF system with the appropriate molecular weight cutoff (MWCO) membrane according to the manufacturer's guidelines. The MWCO should be significantly smaller than your biotinylated molecule.
-
Equilibration: Equilibrate the system by running your dialysis or final formulation buffer through the membrane.
-
Sample Processing: Load your sample into the reservoir and begin recirculation. The pressure difference across the membrane will force the smaller, unreacted this compound molecules and buffer into the permeate, while the larger, biotinylated molecules are retained in the retentate.
-
Diafiltration (Buffer Exchange): To further remove the unreacted biotin, perform diafiltration by adding fresh buffer to the sample reservoir at the same rate that permeate is being removed.
-
Concentration and Recovery: After sufficient buffer exchange, the purified and concentrated sample can be recovered from the retentate line.
References
- 1. bioclone.net [bioclone.net]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side products in Biotin-PEG3-SH reactions
Welcome to the technical support center for Biotin-PEG3-SH reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and minimize side products, and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: this compound is primarily used for biotinylation, where its terminal sulfhydryl (-SH) group reacts with an electrophilic functional group on a target molecule. A common application is the reaction with a maleimide-functionalized molecule to form a stable thioether bond.[1][2] This is a specific and efficient conjugation method.[1][3]
Q2: What are the most common side products in this compound reactions with maleimides?
A2: The two most common side products are:
-
Disulfide Dimer of this compound: In the presence of oxygen or other oxidizing agents, two molecules of this compound can react to form a disulfide-bridged dimer.
-
Hydrolyzed Maleimide: The maleimide group on the reaction partner is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive to the sulfhydryl group of this compound.[1]
Q3: What is the optimal pH for reacting this compound with a maleimide?
A3: The optimal pH range for the reaction between a thiol (like this compound) and a maleimide is 6.5-7.5. This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group. At pH values above 7.5, the rate of maleimide hydrolysis increases significantly.
Q4: How can I prevent the formation of this compound disulfide dimers?
A4: To minimize the formation of disulfide dimers, it is recommended to:
-
Use de-gassed buffers to remove dissolved oxygen.
-
Consider adding a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), although this should be done cautiously as it can interfere with other disulfide bonds in your target molecule if present.
-
Prepare the this compound solution immediately before use.
Q5: How should I store this compound?
A5: this compound should be stored at -20°C in a desiccated environment to prevent oxidation and hydrolysis. For solutions, it is best to prepare them fresh for each use. If a stock solution must be made, use an anhydrous solvent like DMF or DMSO and store it under an inert gas at -20°C.
Q6: How can I remove unreacted this compound and its side products after the reaction?
A6: Unreacted this compound and its dimer can be removed by size-based purification methods such as dialysis, size exclusion chromatography (SEC), or using spin desalting columns.
Q7: How can I quantify the extent of biotinylation?
A7: The degree of biotinylation can be determined using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or fluorescent-based biotin quantitation kits. These methods are based on the binding of biotin to avidin or streptavidin.
Troubleshooting Guides
Issue 1: Low Biotinylation Efficiency
Possible Causes:
-
Oxidation of this compound: The sulfhydryl group may have been oxidized to form disulfide dimers.
-
Hydrolysis of Maleimide: The maleimide group on the target molecule may have hydrolyzed before reacting.
-
Incorrect pH: The reaction buffer pH may be too low, reducing the reactivity of the thiol.
-
Presence of Competing Thiols: Other thiol-containing molecules in the reaction mixture can compete with this compound.
-
Suboptimal Molar Ratio: The molar ratio of this compound to the target molecule may be too low.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure this compound has been stored correctly. If in doubt, use a fresh vial.
-
Optimize Reaction Buffer: Use a degassed buffer with a pH between 6.5 and 7.5.
-
Prepare Reagents Fresh: Dissolve this compound and the maleimide-activated molecule immediately before starting the reaction.
-
Adjust Molar Ratio: Increase the molar excess of this compound to the target molecule (e.g., from 5-fold to 10- or 20-fold).
-
Check for Competing Molecules: Ensure your purified target molecule solution is free from other thiol-containing impurities.
A troubleshooting workflow for low biotinylation yield.
Issue 2: High Levels of this compound Dimer
Possible Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction buffer can promote disulfide bond formation.
-
Extended Reaction Times at Room Temperature: Longer incubation times can increase the likelihood of oxidation.
Troubleshooting Steps:
-
De-gas Buffers: Before use, thoroughly de-gas all buffers by sparging with an inert gas like nitrogen or argon, or by using a vacuum.
-
Optimize Incubation Time and Temperature: Consider shorter incubation times or performing the reaction at 4°C for a longer period.
-
Work Quickly: Prepare the this compound solution and add it to the reaction mixture promptly.
Quantitative Data Tables
Table 1: Recommended Reaction Conditions for this compound with Maleimide
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures may require longer incubation times. |
| Incubation Time | 30 minutes to 2 hours | Can be extended overnight at 4°C. |
| Molar Ratio | 5- to 20-fold excess of this compound | The optimal ratio depends on the concentration of the target molecule. |
| Solvent | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines like Tris will compete with the reaction. |
Experimental Protocols
Protocol 1: Biotinylation of a Maleimide-Activated Antibody with this compound
Materials:
-
Maleimide-activated antibody (in an amine-free buffer, pH 6.5-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, de-gassed
-
Desalting column
Procedure:
-
Prepare Antibody Solution: Adjust the concentration of the maleimide-activated antibody to 1-5 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Initiate the Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate: Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the Conjugate: Remove excess, unreacted this compound and any side products by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Quantify Biotinylation (Optional): Use a HABA assay or a similar method to determine the number of biotin molecules incorporated per antibody.
-
Store the Conjugate: Store the purified biotinylated antibody at 4°C or as appropriate for the specific antibody.
Protocol 2: Purification of Biotinylated Protein using a Desalting Column
Materials:
-
Biotinylation reaction mixture
-
Desalting column (e.g., PD-10)
-
Storage Buffer (e.g., PBS)
Procedure:
-
Equilibrate the Column: Remove the storage solution from the desalting column and equilibrate it with 3-4 column volumes of the desired storage buffer.
-
Load the Sample: Apply the biotinylation reaction mixture to the top of the column.
-
Elute the Conjugate: Add storage buffer and collect the eluate. The biotinylated protein, being larger, will elute first, while the smaller, unreacted this compound and its dimer will be retained longer.
-
Collect Fractions: Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Pool Fractions: Pool the fractions containing the purified biotinylated protein.
Visualizations
The desired reaction of this compound with a maleimide.
The formation of an undesired disulfide-linked dimer.
References
Technical Support Center: PROTAC Synthesis with Biotin-PEG3-SH
Welcome to the technical support center for troubleshooting PROTAC (Proteolysis Targeting Chimera) synthesis involving the Biotin-PEG3-SH linker. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of biotinylated PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in PROTAC synthesis?
A1: this compound serves as a heterobifunctional linker in PROTAC synthesis. The terminal thiol (-SH) group is typically reacted with an electrophilic functional group, such as a maleimide, on either the warhead (targeting the protein of interest) or the E3 ligase ligand. The biotin moiety provides a valuable handle for purification, immobilization, and various biochemical and cellular assays, such as affinity pull-downs or proximity-dependent biotinylation studies.[1][2][3] The PEG3 (polyethylene glycol) spacer enhances solubility and provides optimal length and flexibility for the formation of the ternary complex (PROTAC-target protein-E3 ligase).[4][5]
Q2: What is the most common reaction for incorporating this compound into a PROTAC?
A2: The most prevalent conjugation strategy is the Michael addition reaction between the thiol group of this compound and a maleimide group pre-installed on one of the PROTAC's ligands. This reaction is highly chemoselective for thiols within a specific pH range and proceeds efficiently under mild conditions, making it a popular choice in bioconjugation.
Q3: Why is the pH of the reaction crucial for the thiol-maleimide conjugation?
A3: The pH is a critical parameter for a successful and specific conjugation. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows considerably because the thiol group is predominantly in its protonated form (-SH) rather than the more reactive thiolate anion (-S⁻). Above pH 7.5, two main side reactions become more prevalent: hydrolysis of the maleimide ring and reaction of the maleimide with primary amines (e.g., lysine residues).
Q4: My final biotinylated PROTAC appears to be unstable. What could be the cause?
A4: A common cause of instability in PROTACs synthesized via thiol-maleimide chemistry is the reversibility of the resulting thiosuccinimide linkage. This can occur through a retro-Michael reaction, especially in the presence of other thiols like glutathione in a cellular environment, leading to deconjugation of your PROTAC. Some advanced linker technologies are designed to create more stable linkages to mitigate this issue.
Troubleshooting Guide for Synthesis Failures
This guide addresses specific failures you might encounter during the synthesis of a PROTAC using this compound.
Problem 1: Low or No Yield of the Final PROTAC Product
Possible Cause 1: Oxidation of the Thiol Group
The thiol group on this compound is susceptible to oxidation, forming disulfide bonds (-S-S-). Oxidized thiols will not react with maleimides. This oxidation can be catalyzed by dissolved oxygen or trace metal ions in the buffers.
-
Solution:
-
Degas Buffers: Before use, thoroughly degas all buffers and solvents to remove dissolved oxygen.
-
Use Chelating Agents: Add a chelating agent like EDTA (1-5 mM) to your reaction buffer to sequester metal ions that can catalyze oxidation.
-
Incorporate a Reducing Agent: If you suspect your this compound has oxidized, or if the molecule to which you are conjugating has internal disulfide bonds, pre-treat it with a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is effective over a wide pH range and does not need to be removed before conjugation. DTT (dithiothreitol) is also effective but must be removed before adding the maleimide reagent, as it will compete in the reaction.
-
Possible Cause 2: Hydrolysis of the Maleimide Group
The maleimide functional group on your warhead or E3 ligase ligand is prone to hydrolysis, especially at a pH above 7.5 or during prolonged storage in aqueous solutions. A hydrolyzed maleimide will not react with the thiol.
-
Solution:
-
Control pH: Maintain the reaction pH strictly between 6.5 and 7.5.
-
Prepare Maleimide Reagents Fresh: Dissolve the maleimide-functionalized component in an anhydrous solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer containing the this compound.
-
Possible Cause 3: Incorrect Stoichiometry
An inappropriate molar ratio of the reactants can lead to incomplete conversion.
-
Solution:
-
Typically, a slight molar excess (1.1 to 1.5-fold) of the this compound linker is used to drive the reaction to completion. However, the optimal ratio may need to be determined empirically for your specific substrates.
-
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |
| Reducing Agent | TCEP (if needed) | Reduces disulfide bonds without interfering with the subsequent reaction. |
| Chelating Agent | 1-5 mM EDTA | Sequesters metal ions that catalyze thiol oxidation. |
| Solvents | Degassed buffers; Anhydrous DMSO/DMF for stock solutions | Minimizes oxidation and hydrolysis of reactants. |
Problem 2: Complex Product Mixture or Unexpected Side Products
Possible Cause 1: Reaction with Other Nucleophiles
At a pH above 7.5, the maleimide group can react with other nucleophiles, most commonly the primary amines of lysine residues if your substrate is a peptide or protein.
-
Solution:
-
Strictly maintain the reaction pH at or below 7.5 to ensure chemoselectivity for the thiol group. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Possible Cause 2: Thiazine Rearrangement
If the thiol group is on an N-terminal cysteine of a peptide, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement. This results in a structurally different and potentially inactive product.
-
Solution:
-
If possible, avoid designs where the this compound is conjugated to an N-terminal cysteine.
-
Perform the conjugation at a slightly more acidic pH (e.g., 6.5) to keep the N-terminal amine protonated and less nucleophilic.
-
Problem 3: Difficulty in Purifying the Final PROTAC
Possible Cause: Similar Physicochemical Properties of Reactants and Product
The biotinylated PROTAC may have similar solubility and chromatographic behavior to the starting materials, making purification by standard methods like silica gel chromatography or reverse-phase HPLC challenging.
-
Solution:
-
Affinity Purification: Leverage the biotin tag for purification. Use streptavidin- or avidin-functionalized agarose beads or magnetic beads to capture the biotinylated PROTAC. After washing away impurities, the PROTAC can be eluted, although the strong biotin-streptavidin interaction may require harsh denaturing conditions.
-
Size-Exclusion Chromatography (SEC): If there is a significant difference in molecular weight between the final PROTAC and the unreacted starting materials, SEC can be an effective purification method.
-
Experimental Protocols
Protocol 1: Small-Scale Test Reaction for Troubleshooting
This protocol is designed to verify the reactivity of your this compound and maleimide-functionalized component under optimal conditions.
-
Prepare Buffers: Prepare a phosphate buffer (100 mM, pH 7.0) containing 5 mM EDTA. Degas the buffer thoroughly by bubbling with nitrogen or argon for at least 15 minutes.
-
Dissolve Reactants:
-
Dissolve this compound in the degassed buffer to a final concentration of 10 mM.
-
Immediately before starting the reaction, dissolve your maleimide-containing molecule in a minimal amount of anhydrous DMSO to a high concentration (e.g., 100 mM).
-
-
Set up the Reaction: In a microcentrifuge tube, add the this compound solution. Then, add the maleimide-DMSO solution to achieve a 1.2-fold molar excess of the maleimide component. The final DMSO concentration should ideally be below 10%.
-
Incubate: Allow the reaction to proceed at room temperature for 2 hours.
-
Analysis: Analyze the reaction mixture by LC-MS to check for the formation of the desired product mass. Compare this to the starting material masses.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol helps determine if the thiol on your this compound is available for reaction.
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in the reaction buffer.
-
Thiol Standard: A solution of known concentration of a thiol-containing compound (e.g., cysteine) in the reaction buffer.
-
-
Standard Curve: Prepare a dilution series of the cysteine standard in the reaction buffer.
-
Sample Preparation: Prepare a solution of your this compound in the reaction buffer.
-
Assay:
-
To 50 µL of each standard and your this compound sample in a 96-well plate, add 250 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
Visualizations
Caption: A workflow diagram illustrating the synthesis of a biotinylated PROTAC, highlighting key steps and potential points of failure.
Caption: The desired thiol-maleimide reaction pathway versus common side reactions and product instability issues.
References
- 1. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. nbinno.com [nbinno.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. explorationpub.com [explorationpub.com]
Improving the solubility of proteins after Biotin-PEG3-SH conjugation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the solubility of proteins after conjugation with Biotin-PEG3-SH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a biotinylation reagent used to attach a biotin label to proteins and other molecules. It consists of three parts:
-
Biotin: A vitamin that binds with extremely high affinity to streptavidin and avidin, making it an excellent tag for detection, purification, and immobilization.
-
PEG3 (Polyethylene Glycol): A short, hydrophilic spacer arm. The PEG linker is designed to be non-antigenic, non-immunogenic, and to increase the water solubility of the labeled molecule, which can help minimize protein aggregation.[1][2]
-
SH (Sulfhydryl/Thiol Group): A reactive group that specifically targets and forms a stable bond with maleimide-activated groups on a protein or other molecule.
This reagent is commonly used in applications like ELISA, Western blotting, affinity chromatography, and cell sorting.[3][4]
Q2: Why is my protein precipitating after conjugation with this compound?
Protein precipitation or aggregation after biotinylation is a common issue that can arise from several factors:
-
Increased Hydrophobicity: Although the PEG linker is hydrophilic, the biotin molecule itself is hydrophobic.[5] Conjugating it to the protein surface can expose or create hydrophobic patches, leading to aggregation as protein molecules interact with each other to minimize contact with the aqueous buffer.
-
Changes in Isoelectric Point (pI): The conjugation reaction modifies the surface charge of the protein. This shift in the isoelectric point can lead to reduced solubility if the reaction or final buffer pH is close to the new pI of the conjugated protein.
-
Over-modification: Attaching too many biotin molecules to a single protein can drastically alter its properties and lead to precipitation. This is especially true if critical residues necessary for maintaining the protein's native structure and solubility are modified.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer used during and after the conjugation reaction are critical for maintaining protein stability.
-
Protein Unfolding: The process of preparing a protein for conjugation, such as reducing disulfide bonds to create free thiols for maleimide chemistry, can sometimes lead to partial unfolding, exposing hydrophobic cores and promoting aggregation.
Troubleshooting Guide
Problem: Significant protein precipitation or cloudiness is observed during or after the conjugation reaction.
This is the most common issue. The following steps provide a logical workflow to diagnose and solve the problem.
// Nodes start [label="Precipitation Observed During/\nPost-Conjugation", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ratio [label="Was the Biotin:Protein\nmolar ratio optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_ratio [label="Reduce Molar Ratio\n(Try 5:1, 10:1, 20:1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_buffer [label="Is the reaction buffer\noptimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_buffer [label="Optimize Buffer:\n- Adjust pH (away from pI)\n- Check ionic strength", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_additives [label="Are solubility-enhancing\nexcipients being used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_excipients [label="Add Excipients:\n- Sugars (Sucrose)\n- Amino Acids (Arginine)\n- Surfactants (Polysorbate 20)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Was the reaction performed\nat a low temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Perform reaction at 4°C\nto slow aggregation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_purification [label="Proceed to Final Purification\n(e.g., SEC, Dialysis)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_ratio; check_ratio -> reduce_ratio [label="No"]; reduce_ratio -> check_buffer; check_ratio -> check_buffer [label="Yes"]; check_buffer -> optimize_buffer [label="No"]; optimize_buffer -> check_additives; check_buffer -> check_additives [label="Yes"]; check_additives -> add_excipients [label="No"]; add_excipients -> check_temp; check_additives -> check_temp [label="Yes"]; check_temp -> lower_temp [label="No"]; lower_temp -> final_purification; check_temp -> final_purification [label="Yes"]; } dot Caption: Troubleshooting flowchart for protein precipitation after biotinylation.
Experimental Protocols & Data
Protocol 1: General this compound Conjugation to a Maleimide-Activated Protein
This protocol assumes the target protein has been activated to contain a reactive maleimide group.
A. Materials:
-
Maleimide-activated protein in an amine-free, thiol-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5).
-
This compound (dissolved immediately before use in DMSO or DMF).
-
Reaction Buffer: PBS, pH 7.2-7.5.
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Purification System: Size-Exclusion Chromatography (SEC) or dialysis cassettes.
B. Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL. The buffer must be free of thiols.
-
Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of high-quality anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Reactions at 4°C can help minimize aggregation.
-
-
Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-5 mM to react with any excess this compound. Incubate for 15-30 minutes.
-
Purification: Remove excess biotin reagent and reaction byproducts by SEC (preferred for speed) or extensive dialysis against a suitable storage buffer.
Protocol 2: Screening for Optimal Solubility Conditions
If precipitation occurs, perform small-scale screening to identify optimal buffer conditions.
A. Materials:
-
Aliquots of your biotinylated, precipitated protein or a fresh conjugation reaction mix.
-
A panel of buffers with varying pH (e.g., pH 6.5, 7.5, 8.5).
-
Stock solutions of solubility-enhancing excipients (see Table 1).
B. Procedure:
-
Setup: Aliquot the protein sample into multiple microcentrifuge tubes.
-
Additive Screening: To each tube, add a different excipient or a combination from Table 1.
-
pH Screening: Resuspend protein pellets in or dialyze against buffers of different pH values, ensuring the pH is not close to the protein's pI.
-
Incubation: Gently mix and incubate the samples for 1-2 hours at 4°C.
-
Analysis: Centrifuge the tubes to pellet any remaining insoluble aggregate. Measure the protein concentration in the supernatant (e.g., via A280 or BCA assay) to quantify the amount of soluble protein. The condition yielding the highest supernatant concentration is optimal.
Data Presentation: Common Solubility-Enhancing Excipients
Stabilizing excipients are added to formulations to prevent or slow down protein aggregation. They work through various mechanisms, such as preferential exclusion, direct binding to the protein, or preventing surface adsorption. The optimal choice and concentration are protein-dependent and often require empirical testing.
| Excipient Category | Example | Typical Working Concentration | Mechanism of Action & Notes |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50 - 500 mM | Inhibit protein-protein interactions and can suppress aggregation. Arginine is particularly effective. |
| Polyols/Sugars | Sucrose, Trehalose, Sorbitol | 5% - 10% (w/v) or 250 - 500 mM | Stabilize proteins by being preferentially excluded from the protein surface, which strengthens the protein's hydration shell. |
| Surfactants | Polysorbate 20/80 (Tween) | 0.01% - 0.1% (v/v) | Non-ionic surfactants that prevent surface-induced aggregation and can solubilize aggregates. Use with caution as some can be contaminated with peroxides that cause oxidation. |
| Salts | Sodium Chloride (NaCl) | 150 - 500 mM | Modulate ionic strength to minimize electrostatic interactions between protein molecules. Optimal concentration is protein-dependent. |
Table 1: A summary of commonly used excipients to improve protein solubility.
Visualization of Experimental Workflow
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// Invisible node for branching dummy [shape=point, width=0];
// Edges prep_protein -> conjugate; prep_biotin -> conjugate; conjugate -> quench; quench -> purify; purify -> analyze;
// Troubleshooting Loop conjugate -> dummy [arrowhead=none]; dummy -> conjugate [dir=back, label=" If Precipitation:\n - Lower Ratio\n - Add Excipients\n - Lower Temp", fontcolor="#EA4335"]; } dot Caption: Standard workflow for this compound conjugation with troubleshooting loop.
References
Quality control and purity assessment of Biotin-PEG3-SH
Welcome to the technical support center for Biotin-PEG3-SH. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information on quality control, purity assessment, and troubleshooting for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It consists of a biotin moiety for high-affinity binding to streptavidin or avidin, a three-unit polyethylene glycol (PEG) spacer to increase hydrophilicity and reduce steric hindrance, and a terminal thiol (-SH) group. The thiol group allows for covalent conjugation to maleimides, haloacetamides, and other thiol-reactive groups on proteins, peptides, or surfaces like gold nanoparticles. It is commonly used for biotinylating molecules, affinity capture, and targeted drug delivery.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure stability and prevent degradation, this compound should be stored at -20°C in a desiccated environment.[1][4] For use, it is recommended to warm the vial to room temperature before opening to prevent moisture condensation. Stock solutions can be prepared in solvents like DMSO, DMF, or water and should be stored at -20°C or -80°C for long-term use.
Q3: What purity level should I expect for this compound?
A3: High-quality this compound should have a purity of ≥95%, as determined by methods such as HPLC and NMR. Always refer to the certificate of analysis provided by the supplier for batch-specific purity data.
Q4: How can I confirm the identity and purity of my this compound reagent?
A4: The identity and purity can be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To verify the correct molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. ¹H NMR should show characteristic peaks for the biotin, PEG, and thiol moieties.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity by identifying and quantifying the main peak versus any impurities.
Quality Control and Purity Assessment
Ensuring the quality of your this compound reagent is critical for reproducible and reliable experimental results. The following table summarizes the key quality control specifications and the analytical methods used for their assessment.
| Parameter | Specification | Analytical Method | Purpose |
| Appearance | White to off-white solid | Visual Inspection | Confirms basic physical state of the reagent. |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry | Verifies the correct chemical structure and molecular weight. |
| Purity | ≥95% | RP-HPLC, NMR | Quantifies the percentage of the desired compound and detects impurities. |
| Molecular Weight | 435.6 g/mol | Mass Spectrometry | Confirms the identity of the molecule. |
| Solubility | Soluble in Water, DMSO, DMF | Solubility Test | Determines appropriate solvents for stock solution preparation. |
Experimental Protocols
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18, 3-5 µm particle size (e.g., 150 x 4.6 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200-220 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter before injection.
-
Analysis: Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of this compound in a suitable solvent like acetonitrile/water with 0.1% formic acid.
-
Analysis: Infuse the sample directly into the mass spectrometer. In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of this compound plus a proton. This technique is highly effective for confirming the identity of the compound.
Structural Verification by ¹H NMR
-
Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.
-
Analysis: The ¹H NMR spectrum should display characteristic peaks corresponding to the protons of the biotin ring system, the ethylene glycol repeats of the PEG linker, and the protons adjacent to the thiol group. The integration of these peaks should be consistent with the number of protons in each part of the molecule.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound, particularly in bioconjugation reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Thiol Oxidation: The -SH group has oxidized to form a disulfide bond (-S-S-), which is unreactive with maleimides. | 1. Reduce Disulfide Bonds: Pre-treat your protein/peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. 2. Use Degassed Buffers: Remove dissolved oxygen from all buffers to minimize re-oxidation. 3. Add a Chelator: Include 1-5 mM EDTA in your reaction buffer to sequester metal ions that catalyze oxidation. |
| Incorrect pH: The reaction pH is outside the optimal range (6.5-7.5) for maleimide-thiol conjugation. | Adjust the reaction buffer to pH 6.5-7.5. Below pH 6.5, the reaction is very slow; above pH 7.5, the maleimide group can hydrolyze or react with amines (e.g., lysine). | |
| Competing Thiols: If DTT was used as a reducing agent, excess DTT will compete with your target molecule for the this compound. | Remove excess DTT using a desalting column or dialysis before adding the this compound reagent. | |
| High Non-Specific Binding in Pull-Down Assays | Hydrophobic Interactions: The biotin moiety or the conjugated molecule may have hydrophobic regions causing non-specific binding to surfaces or other proteins. | 1. Increase Detergent Concentration: Add a mild non-ionic detergent (e.g., Tween-20, Triton X-100) to your wash buffers (0.05% - 0.5%). 2. Increase Salt Concentration: Increase the salt concentration (e.g., 150-500 mM NaCl) in wash buffers to disrupt ionic interactions. |
| Insufficient Blocking: Non-specific binding sites on beads or surfaces are not adequately blocked. | Block streptavidin/avidin beads with a blocking buffer containing a non-relevant protein like BSA or casein before adding your sample. | |
| Precipitation of Reagent or Conjugate | Low Solubility: The final conjugate may have poor aqueous solubility. | The PEG3 linker is designed to enhance solubility. If precipitation still occurs, consider performing the reaction in a buffer containing a small percentage of an organic co-solvent like DMSO. |
| Inaccurate Results in Biotin-Based Assays | Biotin Interference: High concentrations of free biotin or biotinylated molecules can interfere with assays that use the biotin-streptavidin interaction for detection (e.g., some ELISAs). | This is a known issue in clinical diagnostics. In a research context, ensure that excess, unreacted this compound is removed after the conjugation step via dialysis or size-exclusion chromatography. |
Visual Guides
Below are diagrams illustrating key workflows and logical relationships relevant to using this compound.
Caption: Quality control workflow for incoming this compound reagent.
Caption: Decision tree for troubleshooting low thiol conjugation efficiency.
References
Technical Support Center: Effective Quenching Strategies for Biotin-PEG3-SH Reactions
Welcome to our technical support center for Biotin-PEG3-SH reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for challenges encountered during bioconjugation experiments. Here you will find detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the success of your this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a biotinylation reagent used for bioconjugation. It features a biotin group for high-affinity binding to streptavidin or avidin, a three-unit polyethylene glycol (PEG) spacer to increase solubility and reduce steric hindrance, and a terminal sulfhydryl (thiol, -SH) group.[1][2][3] The reactive thiol group allows for the covalent attachment of biotin to other molecules, commonly those containing a maleimide group, via a stable thioether bond.[2][4]
Q2: What is the optimal pH for a this compound reaction with a maleimide?
A2: The optimal pH range for the thiol-maleimide conjugation is between 6.5 and 7.5. Below pH 6.5, the reaction rate decreases because the thiol group is less likely to be in its reactive thiolate form. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with primary amines (like lysine residues) can occur. At pH 7, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.
Q3: Why is quenching the reaction necessary?
A3: Quenching is a critical step to stop the conjugation reaction and ensure the homogeneity of the final product. It involves adding a reagent to react with any excess, unreacted this compound or the maleimide-containing molecule. This prevents unintended reactions in subsequent steps of your experiment or during storage. For instance, unquenched maleimides could react with other thiol-containing molecules in your sample, while unquenched this compound could interfere with downstream applications.
Q4: What are the most common reagents for quenching excess maleimide?
A4: Small molecule thiols are typically used to quench excess maleimide. Common choices include:
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L-cysteine or N-acetyl cysteine : These are effective and commonly used.
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2-Mercaptoethanol (BME) : Another widely used quenching agent.
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Dithiothreitol (DTT) : Can also be used, but care must be taken as it can reduce disulfide bonds in proteins.
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Glutathione : A naturally occurring thiol that can effectively quench maleimides.
Q5: How do I quench unreacted this compound?
A5: To quench excess thiol groups from this compound, you can add a maleimide-containing compound or other thiol-reactive reagents like iodoacetamide. This is particularly important if the presence of free thiols could interfere with downstream processes.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Oxidation of Thiol Groups | The thiol group of this compound can oxidize to form disulfide bonds, which are unreactive with maleimides. Solution: Prepare solutions in degassed buffers to minimize oxygen exposure. Including a chelating agent like 5-10 mM EDTA in the buffer can help prevent metal-catalyzed oxidation. |
| Suboptimal pH | The reaction pH is outside the optimal 6.5-7.5 range. Solution: Ensure your reaction buffer is maintained within the pH 6.5-7.5 range for maximal efficiency and specificity. |
| Hydrolysis of Maleimide | The maleimide group on your target molecule has hydrolyzed due to high pH (>7.5) or prolonged storage in aqueous solution. Solution: Prepare the maleimide-activated molecule solution immediately before use. Maintain the reaction pH at or slightly below 7.5. |
| Presence of Competing Thiols in Buffer | Buffers containing thiol reagents like DTT or BME will compete with this compound for reaction with the maleimide. Solution: Ensure your buffers are free of any thiol-containing compounds. If a reducing agent is needed to reduce disulfide bonds in a protein, use a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine), or remove the thiol-containing reducing agent (e.g., DTT) by dialysis or a desalting column before adding the maleimide reagent. |
Issue 2: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
| Incomplete Quenching | Excess maleimide reagent was not fully quenched and is reacting with other components in your assay. Solution: Ensure the quenching step is performed correctly. Add a sufficient molar excess of a thiol-containing quenching agent and allow enough time for the reaction to complete (see protocol below). |
| Reaction with Amines | The reaction was performed at a pH above 7.5, leading to the maleimide reacting with primary amines (e.g., lysine residues on a protein). Solution: Strictly maintain the reaction pH between 6.5 and 7.5 to ensure the reaction is specific to thiols. |
| Precipitation of Conjugate | The biotinylated product has precipitated out of solution. Solution: The PEG3 linker in this compound generally improves water solubility. However, if precipitation occurs, consider optimizing the protein concentration or the buffer composition. |
Issue 3: Instability of the Final Conjugate
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction (Reversibility) | The thioether bond formed between the thiol and maleimide can, under certain conditions (e.g., in the presence of other thiols), be reversible. Solution: While generally stable, if instability is observed, ensure the conjugate is stored in a thiol-free buffer. Some studies suggest that certain maleimide structures can be engineered for greater stability. |
| Thiazine Rearrangement | If conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to an unstable product. This is more likely at pH 7.3 and above. Solution: Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less reactive. Alternatively, acetylating the N-terminal cysteine can prevent this side reaction. |
Experimental Protocols
Protocol 1: General Biotinylation of a Maleimide-Activated Molecule with this compound
-
Preparation of Reactants:
-
Dissolve your maleimide-activated molecule in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2) containing 5-10 mM EDTA.
-
Immediately before use, dissolve this compound in the same degassed buffer.
-
-
Conjugation Reaction:
-
Add this compound to the maleimide-activated molecule solution. A 1.5 to 2-fold molar excess of the component that is not your molecule of interest is a common starting point, but this should be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if either component is light-sensitive.
-
-
Quenching the Reaction:
-
To quench unreacted maleimide, add a thiol-containing quenching agent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess this compound, quenching reagent, and other reaction byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable purification method.
-
Protocol 2: Quantification of Free Thiols with Ellman's Reagent
To optimize the stoichiometry of your reaction, it can be beneficial to quantify the concentration of free thiols in your this compound solution or on a protein to be conjugated.
-
Prepare Reagents:
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Ellman's Reagent (DTNB) Stock Solution: Dissolve DTNB in the reaction buffer to a concentration of 4 mg/mL.
-
Thiol Standard: Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.
-
-
Assay:
-
Add your thiol-containing sample and standards to separate wells of a microplate.
-
Add the DTNB solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of thiols in your sample by comparing its absorbance to the standard curve.
-
Data Summary
The following table summarizes key quantitative parameters for successful thiol-maleimide reactions.
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 (for labeling proteins) | Highly dependent on the specific molecules and should be optimized empirically. |
| Quenching Agent Concentration | 10 - 50 mM | Sufficient to react with all excess maleimide. |
| Quenching Time | 15 - 30 minutes | Typically sufficient for the quenching reaction to complete at room temperature. |
Visual Guides
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Proper storage and handling of Biotin-PEG3-SH to maintain activity
Technical Support Center: Biotin-PEG3-SH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of this compound to ensure its optimal performance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at -20°C for long-term stability.[1][2] Some suppliers suggest that storage at -5°C is also acceptable.[3]
Q2: How should I handle the product upon receipt?
A2: The product is typically shipped at ambient temperature or on blue ice.[4] Upon receipt, it should be stored immediately at the recommended temperature of -20°C.
Q3: What precautions should I take when preparing to use the reagent?
A3: Before opening, it is crucial to allow the vial to equilibrate to room temperature. This prevents condensation of moisture inside the vial, which can compromise the stability of the compound.[5]
Q4: How should I prepare stock solutions of this compound?
A4: It is recommended to prepare fresh solutions immediately before use. If a stock solution is necessary, dissolve the compound in an anhydrous solvent such as DMSO or DMF. For aqueous applications, use a thiol-free buffer, for instance, a phosphate buffer at a pH between 6.5 and 7.5 for reactions with maleimides.
Q5: How should I store stock solutions?
A5: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For solutions in organic solvents like DMSO, storage at -80°C is recommended for up to one year. Aqueous solutions are less stable and should ideally be used fresh.
Q6: What is the primary cause of this compound inactivation?
A6: The primary cause of inactivation is the oxidation of the sulfhydryl (-SH) group. This can lead to the formation of a disulfide bridge between two this compound molecules, rendering the thiol group unavailable for conjugation reactions. The biotin moiety itself can also undergo oxidation to biotin sulfoxide, although this is less common under standard handling conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Oxidation of the thiol group to a disulfide. | Confirm the presence of free thiols using Ellman's Assay. If a disulfide is present, reduce it using DTT or TCEP. |
| Incorrect buffer pH for the conjugation reaction. | For reactions with maleimides, ensure the pH is between 6.5 and 7.5. | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Contamination of the reagent with moisture. | Always allow the vial to warm to room temperature before opening to prevent condensation. | |
| Loss of binding to streptavidin/avidin | Degradation of the biotin moiety. | While less common, improper storage or harsh chemical treatment could damage the biotin. Confirm biotin activity with a streptavidin-binding assay. |
Storage and Stability Data
| Form | Storage Temperature | Atmosphere | Duration |
| Powder | -20°C | Desiccated, under inert gas (e.g., nitrogen or argon) | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Sealed, protected from light | Up to 1 year |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol is used to determine the concentration of active, free sulfhydryl groups in a solution of this compound.
Materials:
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Ellman's Reagent (DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Thiol standard (e.g., L-cysteine)
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96-well clear flat-bottom microplate
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Microplate reader
Procedure:
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Prepare Standards: Create a dilution series of the L-cysteine standard in the reaction buffer.
-
Sample Preparation: Dissolve the this compound in the reaction buffer.
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Assay Setup: In the 96-well plate, add the standards and the this compound sample to separate wells. Include a blank well with only the reaction buffer.
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Initiate Reaction: Add the DTNB solution to all wells.
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Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
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Measurement: Measure the absorbance at 412 nm using a microplate reader.
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Data Analysis: Subtract the blank's absorbance from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Determine the concentration of free thiols in the this compound sample from this curve.
Protocol 2: Reduction of Disulfide Bonds
This protocol can be used to regenerate the free thiol if oxidation has occurred.
Materials:
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Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound sample suspected of oxidation
-
Appropriate buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the this compound in the buffer.
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Add DTT to a final concentration of 1-10 mM. Alternatively, use TCEP at a similar concentration.
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Incubate the solution at room temperature for 30 minutes.
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The reduced this compound is now ready for use in conjugation reactions. Note that the reducing agent will need to be removed (e.g., via a desalting column) before proceeding with reactions that are sensitive to it.
Protocol 3: Functional Biotin Assay with Streptavidin
This protocol provides a qualitative assessment of the biotin moiety's ability to bind to streptavidin.
Materials:
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Streptavidin-coated magnetic beads
-
This compound solution
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
A method for detecting the PEG component (e.g., if conjugated to a fluorescent molecule or protein that can be detected)
Procedure:
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them with the binding/wash buffer.
-
Binding: Incubate the this compound solution with the prepared beads for 30-60 minutes at room temperature with gentle agitation.
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Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with the binding/wash buffer to remove any non-specifically bound reagent.
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Detection: The presence of this compound bound to the beads can be confirmed by detecting the PEG or any conjugated molecule. This confirms that the biotin is active.
Visual Guides
Caption: Logical workflow for proper storage and handling of this compound.
Caption: Troubleshooting workflow for this compound activity issues.
References
Technical Support Center: Optimizing Gold Nanoparticle Functionalization with Biotin-PEG3-SH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of gold nanoparticles (AuNPs) with Biotin-PEG3-SH.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a PEG linker in this compound for AuNP functionalization?
A1: The polyethylene glycol (PEG) linker serves multiple crucial functions. Firstly, it provides a hydrophilic and biocompatible "stealth" coating to the gold nanoparticles, which helps to prevent protein adsorption and reduces clearance by the immune system, thereby increasing circulation time in vivo.[1] Secondly, the PEG spacer provides steric hindrance, which is critical for preventing the aggregation of AuNPs during and after functionalization, a common issue that can compromise experimental results.[2]
Q2: How does the thiol group (-SH) facilitate the attachment of the molecule to the gold nanoparticle?
A2: The thiol group has a strong affinity for gold surfaces, forming a stable gold-thiol (Au-S) covalent bond. This robust interaction is the basis for the self-assembly of a dense monolayer of this compound onto the AuNP surface.
Q3: What are the primary causes of gold nanoparticle aggregation during functionalization?
A3: Aggregation of AuNPs during functionalization is a common problem that can arise from several factors that disrupt their colloidal stability.[3] Key causes include:
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Suboptimal pH: The pH of the solution affects the surface charge of both the AuNPs and the ligand. An incorrect pH can reduce electrostatic repulsion between particles, leading to aggregation.[3]
-
Solvent Incompatibility: The choice of solvent is crucial for maintaining nanoparticle stability.[3]
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Inadequate Ligand Concentration: Insufficient this compound may result in incomplete surface coverage, leaving exposed areas on the AuNPs that can lead to aggregation.
-
Improper Mixing: Rapid addition of the ligand or harsh mixing can create localized high concentrations, causing uncontrolled particle aggregation.
Q4: How can I confirm successful functionalization of AuNPs with this compound?
A4: Several characterization techniques can be employed:
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UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance (SPR) peak of the AuNPs typically indicates a change in the local refractive index around the nanoparticles, suggesting successful surface modification. Conversely, a significant broadening or the appearance of a second peak at a longer wavelength is indicative of aggregation.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles post-functionalization confirms the presence of the this compound layer.
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Zeta Potential Measurement: A change in the surface charge of the nanoparticles after ligand exchange can indicate successful functionalization. A zeta potential of at least ±20 mV is generally considered necessary for good colloidal stability.
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Transmission Electron Microscopy (TEM): TEM can be used to visualize the size and morphology of the nanoparticles and to confirm the absence of significant aggregation.
Q5: What is the role of streptavidin in applications involving biotinylated gold nanoparticles?
A5: Streptavidin is a protein with an exceptionally high affinity for biotin. This strong and specific interaction is widely utilized to link the biotinylated AuNPs to other biotinylated molecules, such as antibodies, proteins, or DNA, for various applications in diagnostics and targeted drug delivery. The interaction can also be used to induce controlled aggregation for certain sensing applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the functionalization of gold nanoparticles with this compound.
| Problem | Potential Cause | Recommended Solution |
| Visible color change of the AuNP solution from red to blue/purple, or precipitation. | Nanoparticle aggregation. | - Verify pH: Ensure the pH of the AuNP solution is appropriate for stability (typically pH > 7.5 for citrate-stabilized AuNPs) before adding the ligand. - Optimize Ligand Concentration: Titrate the concentration of this compound to find the optimal amount that provides full surface coverage without causing aggregation. - Control Addition Rate: Add the this compound solution slowly and with gentle mixing to avoid localized high concentrations. - Solvent Considerations: Ensure the solvent used to dissolve the this compound is compatible with the aqueous AuNP solution. |
| UV-Vis spectrum shows a significant broadening of the SPR peak or a second peak appears. | Nanoparticle aggregation. | Follow the same solutions as for a visible color change. This is an instrumental confirmation of aggregation. |
| DLS results show a very large hydrodynamic diameter and high polydispersity index (PDI). | Nanoparticle aggregation or presence of dust/contaminants. | - Address Aggregation: Implement the solutions mentioned above to prevent aggregation. - Sample Preparation: Ensure all solutions are filtered to remove dust and other contaminants before DLS measurement. |
| Functionalized AuNPs aggregate after purification (e.g., centrifugation). | Incomplete surface coverage or removal of stabilizing ions. | - Increase Incubation Time: Allow for a longer reaction time (e.g., overnight) to ensure complete ligand exchange. - Optimize Washing Steps: Use a less harsh centrifugation speed or consider alternative purification methods like dialysis. Resuspend the pellet gently. |
| Low efficiency of subsequent binding to streptavidin. | - Insufficient biotinylation on the AuNP surface. - Steric hindrance. | - Increase this compound Concentration: Use a higher concentration of the ligand during functionalization. - Characterize Biotin Density: Quantify the amount of biotin on the surface using appropriate assays if possible. - PEG Length: The PEG3 linker is relatively short; for larger biomolecules, a longer PEG chain might be necessary to overcome steric hindrance. |
Experimental Protocols
Detailed Methodology for Functionalization of Gold Nanoparticles with this compound
This protocol is a generalized procedure based on common practices for thiol-PEG functionalization of AuNPs. Optimization of concentrations and incubation times may be necessary depending on the specific AuNP size and concentration.
Materials:
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Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-purity deionized (DI) water
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DI water or PBS to a stock concentration of 1-2 mM. Ensure the solution is fresh.
-
-
Functionalization Reaction:
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To 1 mL of the AuNP solution, add the this compound solution to achieve a final concentration typically in the micromolar range (e.g., 4 µM). The optimal concentration should be determined empirically.
-
Incubate the mixture for at least 12-24 hours at room temperature with gentle mixing (e.g., on a rotator or shaker) to facilitate the ligand exchange process.
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-
Purification of Functionalized AuNPs:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for 15 nm AuNPs, ~12,000 x g for 25 minutes).
-
Carefully remove the supernatant which contains excess, unbound this compound.
-
Resuspend the nanoparticle pellet in a fresh volume of PBS or DI water. Gentle vortexing or sonication can be used, but avoid harsh conditions that could induce aggregation.
-
Repeat the washing step (centrifugation and resuspension) at least two more times to ensure complete removal of unbound ligand.
-
-
Storage:
-
Resuspend the final pellet of biotinylated AuNPs in a suitable buffer (e.g., PBS with 0.1% BSA and 0.02% Tween 20 for enhanced stability) and store at 4°C.
-
Characterization of Biotinylated AuNPs
-
UV-Vis Spectroscopy:
-
Acquire the UV-Vis spectrum of the initial citrate-stabilized AuNPs (typically from 400 nm to 700 nm).
-
After functionalization and purification, acquire the spectrum of the biotinylated AuNPs.
-
Compare the spectra. A slight red-shift (2-5 nm) in the SPR peak is expected upon successful functionalization.
-
-
Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter and PDI of the initial AuNPs.
-
Measure the hydrodynamic diameter and PDI of the purified, functionalized AuNPs.
-
An increase in the hydrodynamic diameter is indicative of the added this compound layer.
-
Visualizations
Caption: Workflow for the functionalization of gold nanoparticles.
References
How to avoid cleavage of the thiol linkage in Biotin-PEG3-SH conjugates
Strategies to Prevent Thiol Linkage Cleavage
The sulfhydryl or thiol group (-SH) on Biotin-PEG3-SH is a critical functional group for conjugation, typically through reactions with maleimides to form a stable thioether bond. However, this thiol group is susceptible to oxidation, which leads to the formation of a disulfide bond (S-S). This dimerization prevents the desired conjugation reaction and is a primary cause of experimental failure. This guide provides detailed troubleshooting advice, FAQs, and experimental protocols to help you maintain the integrity of the thiol linkage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thiol linkage cleavage or inactivity in this compound?
A1: The most common issue is not cleavage, but the oxidation of the thiol group (-SH) to a disulfide bond (-S-S-).[1] This oxidation dimerizes the this compound molecule, rendering the thiol group unavailable for its intended conjugation reaction (e.g., with a maleimide). This process is accelerated by exposure to oxygen, alkaline pH, and the presence of certain metal ions.[2]
Q2: How can I detect if my this compound has been oxidized?
A2: While direct detection can be complex without advanced analytical methods, a functional test is often the best indicator. If your conjugation reaction yield is low or non-existent despite confirming the activity of your other reagents, oxidation of the thiol is a likely cause.[3] You can also use Ellman's reagent (DTNB) to quantify the amount of free sulfhydryl groups in your sample before and after the reaction to assess the efficiency.[4]
Q3: Is it possible to reverse the oxidation of the thiol group?
A3: Yes, disulfide bonds can be reduced back to free thiols using reducing agents.[1] Common choices include TCEP (Tris(2-carboxyethyl)phosphine) and DTT (Dithiothreitol). TCEP is often preferred as it is stable, odorless, and effective over a wider pH range. It's crucial to remove the reducing agent before proceeding with your conjugation, as it will compete for the target reactive group (e.g., maleimide).
Q4: What are the ideal storage conditions for this compound?
A4: To minimize oxidation, this compound should be stored as a powder at -20°C in a desiccated environment. If you need to prepare a stock solution, use a dry, oxygen-free solvent like anhydrous DMSO or DMF and store it at -80°C. Avoid preparing aqueous stock solutions for long-term storage.
Troubleshooting Guide: Low Conjugation Yield
This section addresses the most common issues encountered during the conjugation process in a question-and-answer format.
Problem: My conjugation yield is significantly lower than expected.
This issue often points to problems with the thiol group's availability, the reactivity of the conjugation partner (e.g., maleimide), or the reaction conditions.
-
Possible Cause 1: Oxidation of this compound
-
Solution: Before the conjugation step, treat your this compound solution with a reducing agent like TCEP to ensure all disulfide bonds are cleaved. It is critical to then remove the TCEP, often with a desalting column, before adding it to your maleimide-containing molecule.
-
-
Possible Cause 2: Incorrect Reaction Buffer pH
-
Solution: The thiol-maleimide reaction is highly pH-dependent. The optimal pH range is 6.5-7.5. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can react with amines, reducing specificity.
-
-
Possible Cause 3: Presence of Competing Thiols in the Buffer
-
Solution: Ensure your reaction buffer is free of any extraneous thiol-containing compounds (e.g., DTT, β-mercaptoethanol) that were not removed after a reduction step. These will compete with your this compound for the maleimide.
-
-
Possible Cause 4: Degradation of the Maleimide Group
-
Solution: Maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5. Ensure your maleimide-functionalized molecule is fresh and has been stored correctly. If possible, perform a test to confirm the maleimide's reactivity.
-
Quantitative Data Summary
The success of your conjugation experiment is highly dependent on controlling key reaction parameters. The table below summarizes the optimal conditions for a typical thiol-maleimide conjugation.
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability and selectivity. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins to minimize degradation, though the reaction will be slower. |
| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | A molar excess of the maleimide-containing reagent is often used to drive the reaction to completion. |
| Reducing Agent (for pre-reaction) | TCEP (10-20 fold molar excess) | Effectively reduces disulfide bonds and is less likely to interfere with subsequent steps than DTT. |
Detailed Experimental Protocols
Protocol 1: Reduction of Oxidized this compound
This protocol describes how to reduce disulfide bonds in a this compound sample prior to conjugation.
-
Prepare TCEP Solution: Prepare a fresh 10 mM stock solution of TCEP in a degassed, thiol-free buffer (e.g., phosphate buffer, pH 7.2).
-
Dissolve this compound: Dissolve the this compound powder in the same degassed buffer to a known concentration.
-
Reduction Reaction: Add a 10- to 20-fold molar excess of the TCEP solution to the this compound solution.
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes.
-
Removal of TCEP: Immediately purify the reduced this compound using a desalting column or size-exclusion chromatography to completely remove the TCEP. The resulting solution contains the active, free-thiol conjugate and is ready for the next step.
Protocol 2: General Thiol-Maleimide Conjugation
This protocol provides a general procedure for conjugating the free-thiol this compound to a maleimide-functionalized molecule (e.g., a protein).
-
Buffer Preparation: Prepare a reaction buffer such as PBS, MES, or HEPES at a pH between 6.5 and 7.5. Degas the buffer by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Prepare Reactants:
-
Dissolve your maleimide-containing molecule in the degassed reaction buffer to the desired concentration.
-
Use the freshly prepared, TCEP-free this compound solution from Protocol 1.
-
-
Conjugation Reaction: Add the this compound solution to the maleimide-containing molecule solution. A 10-20 fold molar excess of the biotin reagent is a common starting point.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, you can add a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.
-
Purification: Purify the final biotinylated conjugate using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess, unreacted biotin reagent.
Visualizations
References
Validation & Comparative
How to confirm successful conjugation of Biotin-PEG3-SH to a protein
A comprehensive comparison of methods to verify the successful conjugation of Biotin-PEG3-SH to a protein, providing researchers with the insights needed to select the optimal validation strategy.
In the realm of life sciences and drug development, the precise modification of proteins is paramount. Biotinylation, the process of covalently attaching biotin to a protein, is a cornerstone technique for a multitude of applications, including affinity purification, immunoassays, and protein interaction studies. The use of this compound, a thiol-reactive biotinylation reagent, allows for the specific labeling of cysteine residues within a protein. However, the success of any downstream application hinges on the confident confirmation of this conjugation.
This guide provides a detailed comparison of the most common methods used to verify the successful biotinylation of a protein using this compound. We will delve into the principles, protocols, and performance of each technique, offering a clear and objective analysis to aid researchers in making informed decisions for their experimental design.
Methods for Confirming Biotinylation at a Glance
A variety of analytical techniques can be employed to confirm the covalent attachment of this compound to a protein. These methods vary in their sensitivity, the nature of the data they provide (qualitative vs. quantitative), cost, and time commitment. The choice of method will ultimately depend on the specific requirements of the research.
| Method | Principle | Data Output | Sensitivity | Throughput | Relative Cost | Time |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for the precise determination of molecular weight changes upon biotinylation. | Quantitative (degree of labeling, site of modification) | Very High | Low to Medium | High | Long |
| Western Blot | Utilizes the high affinity of streptavidin for biotin to detect biotinylated proteins on a membrane. | Qualitative/Semi-quantitative | High | High | Medium | Medium |
| SDS-PAGE Gel Shift Assay | Detects the increase in molecular weight of a protein upon binding to streptavidin. | Qualitative | Medium | High | Low | Short |
| HABA Assay | A colorimetric assay that quantifies the amount of biotin in a sample based on the displacement of the HABA dye from avidin. | Quantitative (moles of biotin per mole of protein) | Low to Medium | High | Low | Short |
In-Depth Analysis of Confirmation Methods
Mass Spectrometry: The Gold Standard for Precision
Mass spectrometry stands as the most definitive method for confirming protein biotinylation. It provides unambiguous evidence of conjugation by detecting the mass shift corresponding to the addition of the this compound moiety.
Experimental Workflow:
Caption: Workflow for Mass Spectrometry Analysis of Biotinylated Proteins.
Experimental Protocol:
-
Sample Preparation:
-
For intact mass analysis, the biotinylated protein is desalted using methods like dialysis or size-exclusion chromatography to remove excess biotinylation reagent.
-
For peptide mapping to identify the specific site of biotinylation, the protein is first denatured, reduced, and alkylated, followed by enzymatic digestion (e.g., with trypsin). The resulting peptide mixture is then desalted.
-
-
Mass Spectrometry Analysis:
-
The prepared sample is introduced into the mass spectrometer. Common ionization techniques include Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).
-
The mass-to-charge ratio of the intact protein or the digested peptides is measured.
-
-
Data Analysis:
-
The mass spectrum of the biotinylated protein is compared to that of the unmodified protein. A successful conjugation will result in a mass increase corresponding to the molecular weight of the this compound reagent.
-
In peptide mapping experiments, the mass of individual peptides is analyzed to pinpoint the modified cysteine residue(s).
-
Performance Comparison:
Mass spectrometry, particularly with methods like "Direct Detection of Biotin-containing Tags" (DiDBiT), offers significantly improved detection of biotinylated proteins compared to conventional methods.[1][2] The DiDBiT strategy, which involves digesting proteins before enriching for biotin-tagged peptides, can increase the identification of biotinylated peptides several fold.[1]
Western Blot: A Widely Accessible Detection Method
Western blotting is a staple technique in molecular biology and provides a straightforward method for the qualitative or semi-quantitative detection of biotinylated proteins.[3][4] This method leverages the strong and specific interaction between biotin and streptavidin (or avidin) conjugated to a reporter enzyme, such as horseradish peroxidase (HRP).
Experimental Workflow:
References
Validating Biotin-PEG3-SH Functionalization of Nanoparticles: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the successful functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, diagnostic agents, and other nanomedical applications. This guide provides a comprehensive comparison of common methods used to validate the attachment of Biotin-PEG3-SH to nanoparticle surfaces, offering insights into their principles, advantages, and limitations, supported by experimental data and detailed protocols.
The covalent attachment of this compound to nanoparticles leverages the high-affinity interaction between biotin and avidin (or streptavidin) for targeted applications. The polyethylene glycol (PEG) linker enhances solubility and biocompatibility, while the thiol group (-SH) enables robust conjugation to the surface of various nanoparticles, particularly gold and other metallic nanoparticles. Validating this functionalization process is paramount to ensure the desired biological activity and performance of the final nanoconstruct.
Qualitative Validation Techniques
Qualitative methods are essential for the initial confirmation of successful surface modification. These techniques provide evidence of the presence of the this compound ligand on the nanoparticle surface.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups in a sample.[1] By analyzing the vibrational modes of molecules, FTIR can confirm the presence of characteristic chemical bonds associated with the this compound ligand on the nanoparticle surface.[2]
Key Spectral Features for this compound Functionalization:
-
C-O-C stretch: From the PEG linker, typically observed around 1100 cm⁻¹.
-
N-H and C=O stretches: From the biotin molecule, appearing in the regions of 3300-3500 cm⁻¹ and 1600-1700 cm⁻¹, respectively.
-
S-H stretch: From the thiol group, which should diminish or disappear upon successful covalent attachment to the nanoparticle surface (typically around 2550 cm⁻¹).
Dynamic Light Scattering (DLS)
DLS is a widely used technique to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[3][4] An increase in the hydrodynamic diameter after the functionalization reaction provides strong evidence of successful surface modification.[5] Additionally, changes in the polydispersity index (PDI) can indicate the stability and aggregation state of the functionalized nanoparticles.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the nanoparticle surface. It is particularly useful for confirming the presence of elements specific to the this compound ligand, such as nitrogen (from biotin) and sulfur (from the thiol group).
Quantitative Validation Techniques
Quantitative methods are crucial for determining the efficiency of the functionalization reaction and for ensuring batch-to-batch consistency. These techniques measure the amount of this compound conjugated to each nanoparticle.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a traditional colorimetric method for quantifying biotin. It relies on the displacement of the HABA dye from avidin by biotin, which leads to a decrease in absorbance at 500 nm. While widely used, the HABA assay can suffer from inaccuracies due to steric hindrance, especially with nanoparticle-bound biotin, and has limited sensitivity.
Fluorescent-Based Assays
Fluorescent-based assays offer a more sensitive alternative to the HABA assay for biotin quantification. These assays often utilize a fluorescently labeled avidin or a quencher displacement mechanism. The change in fluorescence intensity upon binding to the biotinylated nanoparticles allows for accurate quantification.
QuantTag™ Biotin Quantitation Kit
The QuantTag™ kit is a commercially available assay that provides a more accurate determination of biotin content compared to avidin-based methods. This method is not susceptible to steric hindrance from the nanoparticle, as it involves a chemical reaction with the biotin molecule itself, resulting in a colored product that can be quantified spectrophotometrically.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For PEGylated nanoparticles, TGA can be used to quantify the amount of grafted PEG by measuring the weight loss in the temperature range where PEG degrades (typically 300-450 °C). This provides an indirect measure of the this compound functionalization.
Comparison of Biotin Quantification Methods
| Method | Principle | Advantages | Limitations | Typical Sensitivity |
| HABA Assay | Colorimetric; displacement of HABA from avidin by biotin. | Simple, inexpensive, widely available. | Prone to steric hindrance, lower sensitivity, can be destructive. | Micromolar range |
| Fluorescent Assays | Fluorometric; change in fluorescence upon binding to biotin. | High sensitivity, wider dynamic range. | Requires a fluorometer, potential for interference from autofluorescent compounds. | Nanomolar to picomolar range |
| QuantTag™ Kit | Colorimetric; chemical reaction with biotin. | Not affected by steric hindrance, high accuracy. | Proprietary reagents. | Nanomolar range |
| TGA | Gravimetric; measures weight loss upon heating. | Provides quantitative information on PEG content. | Indirect measurement of biotin, requires a significant amount of dried sample. | N/A (measures % weight loss) |
Experimental Protocols
General Workflow for Nanoparticle Functionalization Validation
Protocol 1: Qualitative Validation using FTIR
-
Sample Preparation:
-
Acquire FTIR spectra of the following:
-
Bare (unfunctionalized) nanoparticles.
-
This compound ligand.
-
This compound functionalized nanoparticles (lyophilized).
-
-
Prepare KBr pellets or use an ATR-FTIR setup for solid samples.
-
-
Data Acquisition:
-
Collect spectra over a range of 4000-400 cm⁻¹.
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectrum of the functionalized nanoparticles with those of the bare nanoparticles and the free ligand.
-
Identify characteristic peaks of the this compound ligand on the functionalized nanoparticle spectrum.
-
Protocol 2: Quantitative Validation using a Fluorescent Assay
-
Preparation of Standards:
-
Prepare a series of known concentrations of free biotin to generate a standard curve.
-
-
Sample Preparation:
-
Prepare dilutions of the biotinylated nanoparticle suspension.
-
-
Assay Procedure:
-
Add the fluorescently labeled avidin reagent to both the standards and the nanoparticle samples in a 96-well plate.
-
Incubate according to the manufacturer's instructions to allow for binding.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of biotin in the nanoparticle samples.
-
Calculate the number of biotin molecules per nanoparticle based on the nanoparticle concentration.
-
Conclusion
The validation of this compound functionalization on nanoparticles is a multi-faceted process that requires a combination of qualitative and quantitative techniques. While FTIR, DLS, and XPS are invaluable for confirming the presence of the ligand on the nanoparticle surface, quantitative assays such as fluorescent-based methods and the QuantTag™ kit are essential for determining the degree of functionalization with high accuracy. The choice of validation methods will depend on the specific nanoparticles, the available instrumentation, and the required level of characterization for the intended application. By employing a systematic and multi-technique approach, researchers can ensure the quality and reliability of their biotinylated nanoparticles for successful outcomes in their research and development endeavors.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spie.org [spie.org]
- 3. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Light Scattering Techniques for Nanoparticle Sizing [eureka.patsnap.com]
- 5. Characterization of magnetic nanoparticle by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biotin-PEG3-SH vs. NHS-PEG-Biotin for Antibody Labeling
For researchers, scientists, and drug development professionals, the choice of biotinylation reagent is a critical step in the development of sensitive and robust immunoassays and therapeutics. This guide provides an in-depth, objective comparison of two commonly used biotinylation reagents, Biotin-PEG3-SH and NHS-PEG-Biotin, for the labeling of antibodies. We will delve into their respective reaction chemistries, compare their performance based on available experimental data, and provide detailed protocols to guide your selection and experimental design.
At a Glance: Key Differences
| Feature | This compound (via Maleimide Chemistry) | NHS-PEG-Biotin |
| Target Functional Group | Thiol (Sulfhydryl) groups on Cysteine residues | Primary Amine groups on Lysine residues and N-terminus |
| Reaction Chemistry | Michael addition (Thioether bond formation) | Nucleophilic Acyl Substitution (Amide bond formation) |
| Antibody Pre-treatment | Reduction of disulfide bonds required | Generally not required |
| Site-Specificity | More site-specific | Less site-specific (random labeling) |
| Bond Stability | Generally stable thioether bond, but potential for retro-Michael reaction | Highly stable amide bond |
| Homogeneity of Labeled Antibody | More homogeneous | More heterogeneous |
Delving into the Chemistry: How They Work
The fundamental difference between this compound and NHS-PEG-Biotin lies in the functional groups they target on the antibody. This dictates the reaction chemistry and the characteristics of the final biotinylated antibody.
NHS-PEG-Biotin: Targeting Primary Amines
NHS-PEG-Biotin utilizes N-Hydroxysuccinimide (NHS) ester chemistry to target primary amines, which are abundant on antibodies, primarily on the side chains of lysine residues and the N-terminus of each polypeptide chain.[] The reaction is a nucleophilic acyl substitution that occurs under mild alkaline conditions (pH 7-9), resulting in the formation of a highly stable amide bond.[][2]
This compound: Targeting Thiols via Maleimide Chemistry
This compound possesses a terminal thiol (-SH) group. For antibody labeling, this reagent is typically used in conjunction with a thiol-reactive crosslinker, most commonly a maleimide. The antibody's native disulfide bonds, which are prevalent in the hinge region, are first reduced to generate free thiol groups.[3][4] These free thiols then react with a maleimide-functionalized biotin, such as Biotin-PEG-Maleimide, via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.
Performance Comparison: A Data-Driven Analysis
| Parameter | This compound (via Maleimide) | NHS-PEG-Biotin | Supporting Data Insights |
| Labeling Efficiency (Degree of Labeling - DOL) | More controllable, leading to a more defined DOL. | Can lead to a higher DOL due to the abundance of primary amines, but with less control. | Thiol-based methods can achieve a quantitative and homogenous incorporation of about seven labeled groups per antibody molecule. For NHS-biotin, the DOL can be modulated by adjusting the molar ratio of the reagent to the antibody. |
| Impact on Antibody Affinity | Generally lower impact due to site-specific nature, often avoiding the antigen-binding site. | Higher potential to impact affinity if lysine residues in the antigen-binding site are modified. | A study showed that none of the tested amine- or thiol-conjugated antibody-drug conjugates exhibited altered antigen affinity. However, the random nature of NHS-ester labeling carries a higher risk of modifying the antigen-binding site. |
| Stability of the Conjugate | The thioether bond is generally stable, but the thiosuccinimide ring can undergo a retro-Michael reaction, leading to deconjugation. N-aryl maleimides show improved stability. | The amide bond is highly stable and considered essentially irreversible under physiological conditions. | Thiol-coupled antibody-drug conjugates have been observed to have decreased thermostability compared to amine-coupled conjugates. |
| Homogeneity of the Product | Produces a more homogeneous population of biotinylated antibodies. | Results in a heterogeneous mixture of antibodies with varying numbers and locations of biotin labels. | The site-specific nature of thiol-based conjugation leads to well-defined and more homogenous antibody conjugates. |
Experimental Protocols
Protocol 1: Antibody Labeling with NHS-PEG-Biotin
This protocol is a general guideline and may require optimization for specific antibodies and applications.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
NHS-PEG-Biotin
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG-Biotin to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometric methods (e.g., HABA assay).
Protocol 2: Antibody Labeling with Biotin-PEG-Maleimide (following disulfide reduction)
This protocol involves a two-step process: reduction of disulfide bonds followed by conjugation to a maleimide-activated biotin.
Materials:
-
Antibody to be labeled
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: PBS, pH 6.5-7.5, containing EDTA (e.g., 5 mM)
-
Biotin-PEG-Maleimide
-
Anhydrous DMSO or DMF
-
Quenching Reagent: N-ethylmaleimide or L-cysteine
-
Desalting column or dialysis cassette
Procedure:
Step 1: Reduction of Antibody Disulfide Bonds
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Reduction: Add a 10- to 50-fold molar excess of TCEP or DTT to the antibody solution.
-
Incubation: Incubate the mixture for 30-90 minutes at 37°C. The optimal time and temperature should be optimized.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent the reducing agent from reacting with the maleimide.
Step 2: Conjugation with Biotin-PEG-Maleimide
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-Maleimide in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG-Maleimide to the reduced antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching reagent like N-ethylmaleimide or L-cysteine to a final concentration of 1-2 mM to react with any excess maleimide groups.
-
Purification: Purify the biotinylated antibody from excess reagents using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL).
Logical Relationships in Antibody Labeling Strategy
Conclusion: Making the Right Choice
The selection between this compound (via maleimide chemistry) and NHS-PEG-Biotin depends heavily on the specific requirements of your application.
-
Choose NHS-PEG-Biotin for:
-
Simplicity and ease of use, as no prior antibody modification is required.
-
Applications where a high degree of biotinylation is desired and potential heterogeneity is acceptable.
-
Situations where the absolute stability of the linkage is paramount.
-
-
Choose this compound (via maleimide chemistry) for:
-
Applications requiring site-specific labeling to preserve antibody function, particularly the antigen-binding affinity.
-
Experiments where a homogeneous population of biotinylated antibodies is crucial for reproducibility and quantitative analysis.
-
Instances where the potential for a retro-Michael reaction is considered an acceptable risk or can be mitigated by using stabilized maleimides.
-
By carefully considering the trade-offs between these two powerful biotinylation strategies, researchers can optimize their antibody labeling protocols to achieve reliable and meaningful results in their scientific endeavors.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling of antibodies by in situ modification of thiol groups generated from selenol-catalyzed reduction of native disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Biotinylation Reagents: Focus on Biotin-PEG3-SH
For researchers, scientists, and drug development professionals, the selective modification of proteins is a cornerstone of experimental design. Biotinylation, the covalent attachment of biotin to a biomolecule, is a powerful technique for purification, detection, and immobilization. When targeting cysteine residues, a variety of thiol-reactive biotinylation reagents are available, each with distinct properties. This guide provides an objective comparison of Biotin-PEG3-SH with other common thiol-reactive alternatives, supported by experimental data and detailed protocols.
Introduction to Thiol-Reactive Biotinylation
Thiol-reactive biotinylation reagents specifically target the sulfhydryl group (-SH) of cysteine residues within proteins and peptides. This specificity is advantageous as cysteine is a relatively rare amino acid, allowing for more controlled and site-specific labeling compared to amine-reactive strategies that target abundant lysine residues.[1][2] The choice of a thiol-reactive reagent depends on several factors, including the desired bond stability, reaction conditions, and the properties of the target molecule.[3][4]
This guide focuses on the comparison of four key thiol-reactive biotinylation reagents:
-
This compound: A reagent that itself contains a thiol group, enabling its conjugation to other molecules through various chemistries, often involving maleimides or other thiol-reactive groups.
-
Maleimide-PEG-Biotin: A highly reactive reagent that forms a stable thioether bond with sulfhydryl groups.[5]
-
Iodoacetyl-Biotin: An alkylating agent that also forms a stable thioether bond with thiols.
-
Pyridyldithiol-Biotin: A reagent that forms a reversible disulfide bond, which can be cleaved by reducing agents.
Performance Comparison of Thiol-Reactive Biotinylation Reagents
The performance of these reagents can be evaluated based on several key parameters: reactivity and specificity, bond stability, solubility and steric hindrance, and cell permeability.
Data Presentation: Quantitative Comparison
| Feature | This compound | Maleimide-PEG-Biotin | Iodoacetyl-Biotin | Pyridyldithiol-Biotin |
| Reactive Group | Thiol (-SH) | Maleimide | Iodoacetyl | Pyridyldithiol |
| Target | Maleimides, haloacetyls, etc. | Thiols (-SH) | Thiols (-SH) | Thiols (-SH) |
| Bond Type | Thioether or Disulfide | Stable Thioether | Stable Thioether | Reversible Disulfide |
| Optimal pH | 6.5 - 7.5 (for reaction with maleimide) | 6.5 - 7.5 | 7.5 - 8.5 | 7.0 - 8.0 |
| Relative Reactivity | Dependent on reaction partner | Very High | High | Moderate |
| Bond Stability | High (Thioether) or Reversible (Disulfide) | High (Irreversible) | High (Irreversible) | Low (Reversible) |
| Spacer Arm | PEG3 | PEG (variable length) | Variable | Variable |
| Solubility | High (PEG enhances) | High (PEG enhances) | Variable | Variable |
| Cell Permeability | Generally low (PEG) | Generally low (PEG) | Can be permeable | Can be permeable |
Note: Quantitative kinetic data for direct comparison is often context-dependent and not always available in a standardized format. The relative reactivity is based on established chemical principles.
Key Performance Attributes
Reactivity and Specificity
-
Maleimide-PEG-Biotin is generally considered the most reactive and specific of the thiol-reactive reagents, reacting rapidly with sulfhydryls at neutral pH to form a stable thioether bond. At pH values above 7.5, some cross-reactivity with primary amines can occur.
-
Iodoacetyl-Biotin also exhibits high reactivity towards thiols, forming a stable thioether bond. The optimal pH for this reaction is slightly higher than for maleimides, typically between 7.5 and 8.5.
-
Pyridyldithiol-Biotin reacts with thiols to form a disulfide bond, releasing a pyridine-2-thione molecule which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.
-
This compound itself possesses a thiol group and is therefore used to react with other thiol-reactive moieties, such as maleimides, on a target molecule. Its reactivity is dictated by the reaction partner.
Bond Stability
A critical differentiator is the stability of the resulting bond.
-
Both Maleimide-PEG-Biotin and Iodoacetyl-Biotin form highly stable thioether bonds that are considered irreversible under physiological conditions. This is ideal for applications requiring long-term, stable labeling. However, the stability of the maleimide-thiol adduct can be compromised by a retro-Michael reaction, especially in the presence of other thiols.
-
Pyridyldithiol-Biotin forms a disulfide bond, which is susceptible to cleavage by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reversibility is advantageous for applications like affinity purification where the release of the biotinylated molecule is desired.
Solubility and Steric Hindrance
The inclusion of a polyethylene glycol (PEG) spacer in reagents like This compound and Maleimide-PEG-Biotin offers significant advantages.
-
Enhanced Solubility: The hydrophilic PEG chain increases the water solubility of the biotinylation reagent and the resulting biotinylated protein, which can help prevent aggregation.
-
Reduced Steric Hindrance: The flexible PEG spacer arm reduces steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Protocol 1: General Procedure for Protein Biotinylation with Maleimide-PEG-Biotin
-
Protein Preparation:
-
Dissolve the protein to be biotinylated in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 6.5-7.5.
-
If the protein contains disulfide bonds, reduce them using a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve Maleimide-PEG-Biotin in an organic solvent like DMSO or DMF to prepare a 10 mM stock solution.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG-Biotin stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-5 mM.
-
Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.
-
Protocol 2: Quantification of Protein Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Sample: Add a known concentration of the purified biotinylated protein to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: Once the absorbance at 500 nm stabilizes, record the final reading.
-
Calculate Biotin-to-Protein Ratio: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein using the provided formulas, which take into account the extinction coefficients of the HABA/avidin complex and the protein concentration.
Mandatory Visualizations
Signaling Pathway: Redox Regulation of Protein Thiols
Protein thiols are key players in redox signaling pathways. Reactive oxygen species (ROS) can reversibly oxidize cysteine residues, leading to the formation of sulfenic acids, disulfides, or glutathionylated proteins. These modifications can act as a "redox switch," altering protein function, localization, and interactions.
References
A Researcher's Guide to Validating Biotin-PEG3-SH Labeling Efficiency: A Comparison of Fluorescent and Alternative Methods
For researchers in drug development and various scientific fields, the successful conjugation of molecules using linkers like Biotin-PEG3-SH is critical. This guide provides an objective comparison of fluorescent and alternative methods to validate the efficiency of this labeling process. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
Comparing Methods for Labeling Efficiency Validation
Two primary approaches are used to determine the efficiency of this compound labeling: quantifying the unreacted free thiol (-SH) groups of the this compound reagent after the conjugation reaction, and measuring the amount of biotin successfully conjugated to the target molecule.
Quantitative Comparison of Validation Methods
The following table summarizes the key performance indicators for various fluorescent and non-fluorescent methods used to assess this compound labeling efficiency.
| Method Category | Specific Assay | Principle | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| Fluorescent Methods | Thiol Quantification | |||||
| Thiol-reactive Fluorescent Dyes | A non-fluorescent dye becomes highly fluorescent upon reaction with a free thiol group.[1] | ~1 picomole (10 nM)[1] | High | High sensitivity, simple "add-mix-measure" protocol.[1][2] | Potential interference from other reducing agents. | |
| Biotin Quantification | ||||||
| Fluorescence Resonance Energy Transfer (FRET) Assay | Displacement of a quencher (HABA) from a fluorescently-labeled avidin by biotin leads to increased fluorescence.[3] | ~4 pmol | High | High sensitivity, no-wash protocol, suitable for high-throughput screening. | Can be affected by colored compounds or proteins that absorb in a similar range. | |
| Non-Fluorescent Methods | Biotin Quantification | |||||
| HABA Assay | Biotin displaces the colored HABA dye from avidin, causing a measurable decrease in absorbance at 500 nm. | ~200 pmol | Medium | Simple, colorimetric, and well-established method. | Lower sensitivity and reproducibility compared to fluorescent methods. | |
| Overall Conjugate Analysis | ||||||
| Mass Spectrometry (MALDI-TOF) | Measures the mass increase of the target molecule after biotinylation. | N/A | Low | Provides direct confirmation of conjugation and can identify the number of biotin molecules per target. | Requires specialized equipment and expertise; ionization efficiency can vary. | |
| Gel-Shift Assay (SDS-PAGE) | The biotinylated molecule is incubated with streptavidin, and the resulting complex shows a mobility shift on a gel. | N/A | Low | Simple, visual confirmation of biotinylation. | Not quantitative, can be difficult to interpret with glycosylated or large proteins. |
Experimental Protocols
Fluorescent Thiol Quantification Assay
This protocol is based on the use of a proprietary non-fluorescent dye that reacts with thiols to become fluorescent (Excitation/Emission ~490/520 nm).
Materials:
-
Thiol quantification assay kit (e.g., Abcam ab112158 or similar)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
Glutathione (GSH) or Cysteine for standard curve
-
Assay buffer
Procedure:
-
Prepare Standards:
-
Prepare a 1 mM stock solution of GSH or Cysteine.
-
Perform serial dilutions to create standards ranging from 0 to 30 µM.
-
-
Prepare Samples:
-
Dilute your post-reaction samples (containing potentially unreacted this compound) in assay buffer to fall within the range of the standard curve.
-
-
Assay:
-
Add 50 µL of standards and samples to the wells of the black 96-well plate.
-
Prepare the reaction mixture containing the fluorescent thiol detector according to the kit's instructions.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate at room temperature for 10-60 minutes, protected from light.
-
-
Measurement:
-
Read the fluorescence intensity at Ex/Em = 490/520 nm.
-
-
Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence of the standards versus their concentration to create a standard curve.
-
Determine the concentration of unreacted thiol in your samples from the standard curve.
-
FRET-Based Biotin Quantification Assay
This protocol utilizes a complex of fluorescently labeled avidin and a quencher (HABA). Biotin displaces the quencher, leading to an increase in fluorescence.
Materials:
-
Fluorescence Biotin Quantitation Kit (e.g., Thermo Scientific 46610)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
Biocytin for standard curve
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Standards:
-
Prepare a stock solution of biocytin.
-
Create a series of standards by diluting the stock solution in PBS.
-
-
Prepare Samples:
-
Ensure your biotinylated samples are free of unconjugated biotin by dialysis or desalting.
-
Dilute the samples in PBS.
-
-
Assay:
-
Add 10 µL of standards and samples to the wells of the black 96-well plate.
-
Add the fluorescent avidin/HABA premix (DyLight Reporter) to each well according to the kit's instructions.
-
Incubate for a short period (typically ~15 minutes) at room temperature.
-
-
Measurement:
-
Measure the fluorescence at an excitation of ~494 nm and an emission of ~520 nm.
-
-
Analysis:
-
Generate a standard curve by plotting the fluorescence of the biocytin standards against their concentration.
-
Calculate the biotin concentration in your samples based on the standard curve.
-
Visualizing the Workflow
Workflow for Fluorescent Validation of this compound Labeling
Caption: Workflow for validating this compound labeling efficiency.
Signaling Pathway for FRET-Based Biotin Assay
Caption: FRET-based assay for biotin quantification.
References
A Head-to-Head Comparison: Biotin-PEG3-SH vs. Cleavable Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that dictates the success of applications ranging from affinity purification to targeted drug delivery. This guide provides an objective comparison between the stable, non-cleavable Biotin-PEG3-SH linker and a variety of cleavable linkers, supported by experimental data and detailed protocols to inform the selection of the optimal tool for specific research needs.
The fundamental difference lies in the reversibility of the linkage. This compound forms a stable thioether bond, creating a permanent link between the biotin tag and the molecule of interest. In contrast, cleavable linkers incorporate a labile bond that can be broken under specific chemical or enzymatic conditions, allowing for the release of the conjugated molecule. This distinction has profound implications for experimental workflows, efficacy, and data quality across various applications.
At a Glance: Key Differences
| Feature | This compound (Non-Cleavable) | Cleavable Linkers |
| Linkage Type | Stable Thioether Bond | Disulfide, Ester, Hydrazone, Peptide, etc. |
| Release of Cargo | Requires harsh, denaturing conditions to disrupt biotin-streptavidin interaction. | Triggered by specific stimuli (e.g., reducing agents, pH, enzymes, light). |
| Primary Applications | Immobilization, affinity capture for pull-downs followed by on-bead analysis, surface functionalization. | Affinity purification with mild elution, targeted drug delivery, dynamic protein interaction studies, chemical proteomics. |
| Advantages | High stability, simple conjugation chemistry. | Mild release of target molecules, preserves protein function, reduces background in pull-down experiments. |
| Disadvantages | Harsh elution can denature proteins and co-elute contaminants; not suitable for targeted release of active molecules. | Potential for premature cleavage, can be more complex to synthesize and use. |
Quantitative Performance Comparison
The choice of linker significantly impacts the outcome of an experiment. The following tables summarize quantitative data from studies comparing the performance of cleavable and non-cleavable linkers in proteomics applications.
Table 1: Performance in Affinity Purification and Mass Spectrometry
| Linker Type | Application | Key Performance Metric | Result | Reference |
| Non-Cleavable (Biotin-PEG-alkyne) | Proteomics (BONCAT) | Number of Identified Peptides | ~2,500 | [] |
| Acid-Cleavable (DADPS) | Proteomics (BONCAT) | Number of Identified Peptides | >4,000 (>50% more than non-cleavable) | [] |
| Non-Cleavable (General Biotin) | Proteomics (On-bead digestion) | Background Proteins Identified | High levels of co-eluting contaminants | [2] |
| Diol-Cleavable | Proteomics (Chemical elution) | Background Proteins Identified | Up to 87% decrease in background proteins | [2] |
| Azobenzene (AZO) Cleavable | Cysteine Reactivity Profiling | Unique Cysteine Residues Identified | ~2,800 | [3] |
| Dialkoxydiphenylsilane (DADPS) Cleavable | Cysteine Reactivity Profiling | Unique Cysteine Residues Identified | ~4,300 |
Note: The non-cleavable linker in the referenced study was Biotin-PEG-alkyne, which is structurally analogous to this compound in its non-cleavable nature for the purpose of this comparison.
Deciding on the Right Linker for Your Application
Affinity Purification/Pull-Down Assays: For simple capture and subsequent on-bead analysis (e.g., by mass spectrometry of digested proteins), the stability of This compound is an advantage. However, for the elution of intact, functional proteins or protein complexes, cleavable linkers are superior as they allow for mild release, preserving biological activity and reducing the co-purification of contaminants like streptavidin and endogenously biotinylated proteins.
Targeted Drug Delivery: In this application, the use of cleavable linkers is paramount. The stability of a non-cleavable linker like this compound would prevent the release of the therapeutic payload at the target site. Different cleavable linkers offer distinct release mechanisms tailored to the tumor microenvironment or intracellular conditions:
-
Disulfide linkers are cleaved by the high intracellular concentration of glutathione.
-
pH-sensitive linkers (e.g., hydrazones) are hydrolyzed in the acidic environment of endosomes and lysosomes.
-
Protease-sensitive linkers (e.g., peptide sequences) are cleaved by enzymes that are overexpressed in tumor cells.
Surface Immobilization: For applications requiring the stable attachment of a molecule to a surface (e.g., in biosensors), the robust and permanent bond formed by This compound is ideal.
Experimental Protocols
Protocol 1: Protein Biotinylation with Biotin-PEG3-Maleimide
This protocol describes the conjugation of a thiol-reactive biotin linker to a protein, analogous to the reactivity of this compound.
Materials:
-
Protein to be labeled (containing free sulfhydryl groups)
-
Biotin-PEG3-Maleimide
-
Reaction Buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5)
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG3-Maleimide in anhydrous DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotinylation reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Affinity Purification and Cleavage of a Disulfide-Linked Biotinylated Protein
Materials:
-
Biotinylated protein (with a disulfide-cleavable linker)
-
Streptavidin-agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing 10-50 mM DTT or 2-mercaptoethanol)
Procedure:
-
Bead Preparation: Wash the streptavidin-agarose beads three times with Binding/Wash Buffer.
-
Binding: Incubate the biotinylated protein sample with the washed beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution (Cleavage): Resuspend the beads in Elution Buffer and incubate for 1-2 hours at room temperature with gentle agitation to cleave the disulfide bond and release the protein.
-
Collection: Pellet the beads by centrifugation and collect the supernatant containing the purified, tag-free protein.
Protocol 3: Elution from a Non-Cleavable this compound Linker
Note: This protocol results in the denaturation of the eluted protein.
Materials:
-
This compound labeled protein bound to streptavidin beads
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or 8 M guanidine-HCl, pH 1.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Washing: After binding and washing as described in Protocol 2, resuspend the beads in the harsh Elution Buffer.
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Elution: Pellet the beads by centrifugation and immediately transfer the supernatant to a new tube containing Neutralization Buffer to bring the pH back to a neutral range.
Visualizing the Concepts
Caption: Workflow for affinity purification: non-cleavable vs. cleavable linkers.
Caption: Signaling pathway for ADC internalization and drug release via cleavable linkers.
Caption: Structural comparison of non-cleavable and various cleavable linkers.
References
A Comparative Guide to Measuring the Binding of Biotin-PEG3-SH Conjugates Using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
The high-affinity interaction between biotin and streptavidin is a cornerstone of many biotechnological applications. Understanding the binding thermodynamics of biotinylated molecules, such as Biotin-PEG3-SH conjugates, is crucial for the development of sensitive and reliable assays, diagnostics, and targeted drug delivery systems. Isothermal Titration Calorimetry (ITC) provides a direct, in-solution measurement of the heat changes associated with binding events, offering a complete thermodynamic profile of the interaction. This guide objectively compares the use of ITC for characterizing the binding of this compound conjugates to streptavidin with other common techniques, providing supporting data and detailed experimental protocols.
I. Overview of Binding Measurement Techniques
Several biophysical techniques are available to study the interaction between biotinylated molecules and streptavidin. Each method has distinct principles, advantages, and limitations.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[1][2][3] This allows for the determination of the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment without the need for labeling or immobilization.[1][2]
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. It provides real-time kinetic data, including association (k a ) and dissociation (k d ) rates, from which the binding affinity (K D ) can be calculated.
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is a label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip. Binding of molecules to the biosensor surface causes a wavelength shift that is proportional to the number of bound molecules, allowing for the determination of kinetic parameters.
Fluorescence-Based Assays: These assays utilize fluorescently labeled molecules to detect and quantify binding. Common approaches include fluorescence quenching or fluorescence resonance energy transfer (FRET) assays, where the binding event leads to a measurable change in the fluorescence signal.
II. Quantitative Data Comparison
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Fluorescence-Based Assays |
| Binding Affinity (K D ) | ~10⁻¹³ - 10⁻¹⁵ M | ~10⁻¹⁴ - 10⁻¹⁵ M | ~10⁻¹² - 10⁻¹⁴ M | Not typically used for precise K D of this high affinity |
| Association Rate (k a ) | Not directly measured | ~10⁷ M⁻¹s⁻¹ | ~10⁷ M⁻¹s⁻¹ | Not directly measured |
| Dissociation Rate (k d ) | Not directly measured | ~10⁻⁶ - 10⁻⁷ s⁻¹ | ~10⁻⁶ - 10⁻⁷ s⁻¹ | Not directly measured |
| Enthalpy (ΔH) | -20 to -32 kcal/mol | Not directly measured | Not directly measured | Not directly measured |
| Entropy (ΔS) | Favorable or unfavorable, temperature-dependent | Not directly measured | Not directly measured | Not directly measured |
| Stoichiometry (n) | ~1 biotin per streptavidin monomer (4 per tetramer) | Not directly measured | Not directly measured | Can be determined |
| Labeling Requirement | None | None (ligand is immobilized) | None (ligand is immobilized) | Yes (fluorescent label) |
| Immobilization | No (in solution) | Yes (one binding partner) | Yes (one binding partner) | Can be in solution or immobilized |
III. Experimental Protocols
This protocol outlines the steps for measuring the binding of a this compound conjugate to streptavidin.
1. Materials:
-
Affinity ITC instrument (e.g., TA Instruments)
-
Streptavidin, lyophilized powder
-
This compound conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) for dissolving the biotin conjugate if necessary
2. Sample Preparation:
-
Prepare a stock solution of streptavidin (e.g., 40 µM) in PBS. It is crucial to accurately determine the concentration of active streptavidin.
-
Prepare a stock solution of the this compound conjugate (e.g., 750 µM) in the same PBS buffer. If DMSO is used to dissolve the conjugate, ensure the final concentration of DMSO is low (<1%) and identical in both the streptavidin and biotin solutions to minimize buffer mismatch effects.
-
Thoroughly degas both solutions before loading them into the calorimeter to prevent bubble formation.
3. ITC Experiment:
-
Load the streptavidin solution (e.g., 40 µM) into the sample cell of the calorimeter.
-
Load the this compound conjugate solution (e.g., 750 µM) into the titration syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 30 injections of 5 µL each) of the biotin conjugate into the streptavidin solution at regular intervals (e.g., 200 seconds).
-
Stir the sample cell continuously (e.g., 75 rpm) to ensure proper mixing.
4. Data Analysis:
-
The raw data will show heat pulses corresponding to each injection.
-
Integrate the heat pulses to obtain the heat change per injection (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of biotin conjugate to streptavidin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine K D , ΔH, ΔS, and n.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
This compound conjugate
-
Running buffer (e.g., HBS-EP+)
2. Experimental Procedure:
-
Equilibrate the streptavidin-coated sensor chip with running buffer.
-
Prepare a series of dilutions of the this compound conjugate in the running buffer (e.g., ranging from low nM to high pM).
-
Inject the different concentrations of the biotin conjugate over the sensor surface and monitor the change in the SPR signal (response units, RU) in real-time.
-
After each association phase, flow the running buffer over the chip to monitor the dissociation of the conjugate. Due to the very slow dissociation of the biotin-streptavidin interaction, regeneration of the surface is often not practical.
3. Data Analysis:
-
The sensorgrams (plots of RU versus time) are analyzed to determine the association (k a ) and dissociation (k d ) rate constants.
-
The equilibrium dissociation constant (K D ) is calculated as the ratio of k d /k a .
IV. Visualizations
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Caption: Comparison of ITC, SPR/BLI, and Fluorescence assays.
V. Conclusion
Isothermal Titration Calorimetry is a powerful technique for characterizing the binding of this compound conjugates to streptavidin, providing a complete thermodynamic signature of the interaction without the need for modification or immobilization. While techniques like SPR and BLI offer valuable kinetic information, ITC's ability to directly measure enthalpy and entropy changes provides deeper insights into the driving forces of the binding event. For researchers and drug development professionals, the choice of technique will depend on the specific information required, but ITC stands out as the gold standard for a comprehensive thermodynamic characterization of biomolecular interactions in solution.
References
The Influence of PEG Spacer Length on Biotinylation Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biotin to proteins and other macromolecules is a cornerstone technique in life sciences, enabling highly sensitive detection, purification, and immobilization of target molecules through its high-affinity interaction with streptavidin. The choice of biotinylation reagent, particularly the length of the polyethylene glycol (PEG) spacer arm that links biotin to its reactive group, is a critical parameter that can significantly impact experimental outcomes. A longer spacer is often thought to reduce steric hindrance, allowing for more efficient binding of the bulky streptavidin tetramer. This guide provides an objective comparison of biotinylation reagents with different PEG spacer lengths, supported by experimental data, to help researchers select the optimal reagent for their specific applications.
The Role of the PEG Spacer
A PEG spacer is a flexible, hydrophilic chain of repeating ethylene glycol units. In the context of biotinylation, it serves several key functions:
-
Reduces Steric Hindrance: The primary role of the spacer is to extend the biotin moiety away from the surface of the labeled molecule, overcoming potential steric hindrance and making it more accessible to the binding pockets of streptavidin.
-
Increases Solubility: The hydrophilic nature of PEG can help to prevent the aggregation of biotinylated proteins, especially at high labeling densities.
-
Minimizes Non-specific Binding: PEG is known to reduce non-specific protein adsorption to surfaces, which can lower background signals in assays.
However, the optimal spacer length is not universal and can depend on the specific application, the nature of the molecule being biotinylated, and the experimental conditions.
Comparative Analysis of Biotinylation Efficiency
The efficiency of biotinylation can be assessed in two main ways: the degree of biotin incorporation onto the target molecule and the subsequent binding capacity for streptavidin. The data below, compiled from various studies, compares these parameters across different spacer arm lengths.
Quantitative Data Summary
The following table summarizes experimental findings on the effect of spacer arm length on streptavidin binding and labeling efficiency. Longer spacers generally improve the signal in solid-phase assays by making the biotin more accessible to bulky streptavidin conjugates.
| Biotinylation Reagent | Spacer Arm Length (Å) | Key Findings | Reference |
| PFP-biotin | 9.6 | In a competitive solid-phase assay, showed the lowest dose-response curve for HRP-streptavidin binding, suggesting significant steric hindrance. | [1] |
| NHS-biotin | 13.5 | Showed an improved dose-response curve for HRP-streptavidin binding compared to the shorter PFP-biotin. | [1] |
| Sulfo-NHS-LC-biotin | 22.4 | Demonstrated a further improved dose-response curve for HRP-streptavidin binding. | [1] |
| NHS-LC-LC-biotin | 30.5 | Provided the best dose-response curve for HRP-streptavidin binding in the solid-phase assay, indicating reduced steric hindrance. | [1] |
| Biotin with (BE)4 spacer | ~40 | Achieved the highest signal-to-noise ratio in streptavidin binding on a polymer-grafted glass surface. | [2] |
| Biotin-PEG-DSPE (1kDa) | Variable | Could not effectively prevent non-specific protein adsorption (BSA). Streptavidin was found to bind to multiple neighboring biotin-PEG-lipids. | |
| Biotin-PEG-DSPE (5kDa) | Variable | Completely prevented non-specific protein adsorption. Streptavidin bound to multiple neighboring biotin-PEG-lipids. | |
| Biotin-PEG-DSPE (40kDa) | Variable | Due to strong static repulsion, could not be packed at high density, leading to some non-specific protein adsorption. Streptavidins bound at a one-to-one stoichiometry. |
Note: The spacer arm lengths are approximate and can vary slightly based on the chemical structure.
Visualizing the Impact of Spacer Length
The length of the PEG spacer arm plays a crucial role in mediating the interaction between a biotinylated surface and the streptavidin molecule. A short spacer may not provide enough clearance for the bulky streptavidin to bind efficiently, whereas a longer, flexible spacer can extend the biotin moiety away from the surface, making it more accessible.
Caption: Effect of PEG spacer length on streptavidin binding.
Experimental Protocols
To objectively compare the efficiency of different PEG spacer lengths for biotinylation, a standardized experimental approach is crucial. Below are detailed methodologies for key experiments.
Protocol 1: Biotinylation of Proteins in Solution using NHS-PEG-Biotin Reagents
This protocol describes a general method for biotinylating proteins with primary amines (e.g., lysine residues) using N-hydroxysuccinimide (NHS) ester-activated biotin reagents with different PEG spacer lengths (e.g., NHS-PEG4-Biotin, NHS-PEG8-Biotin, NHS-PEG12-Biotin).
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
NHS-PEGn-Biotin reagents (with varying PEG lengths, n)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffers.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or glycine solution.
-
Desalting column or dialysis cassette for purification.
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-PEGn-Biotin reagent in a small amount of DMF or DMSO to create a 10 mM stock solution.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved biotin reagent to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against PBS.
-
Quantification: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantitation kit.
Protocol 2: Comparative ELISA for Streptavidin Binding to Biotinylated Surfaces
This protocol, adapted from the work of Muratsugu and Nishida, allows for the comparison of streptavidin binding to surfaces modified with biotin reagents of different spacer lengths.
Materials:
-
Amino-group-rich 96-well microplates.
-
Biotinylation reagents with different spacer lengths (e.g., PFP-biotin, NHS-biotin, Sulfo-NHS-LC-biotin, NHS-LC-LC-biotin).
-
Dimethyl sulfoxide (DMSO).
-
Wash Buffer: 0.1 M sodium phosphate buffer, pH 7.4, containing 0.15 M NaCl.
-
Blocking Buffer: Bovine Serum Albumin (BSA) in Wash Buffer.
-
HRP-conjugated Streptavidin.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 1 N H₂SO₄).
Procedure:
-
Plate Biotinylation: Dissolve each biotinylation reagent in DMSO and then dilute with Wash Buffer. Add 100 µL of the biotinylation reagent solution to the wells of the amino-group-rich microplate. Incubate to allow covalent attachment.
-
Washing: Wash the wells multiple times with Wash Buffer to remove unreacted biotinylation reagent.
-
Blocking: Add Blocking Buffer to each well and incubate to block any remaining non-specific binding sites.
-
Streptavidin Binding: Add HRP-conjugated streptavidin (diluted in Wash Buffer) to the wells. For competitive assays, free biotin standards of known concentrations are also added at this step. Incubate to allow binding.
-
Washing: Wash the wells thoroughly with Wash Buffer to remove unbound HRP-streptavidin.
-
Detection: Add TMB substrate to each well and incubate in the dark.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. A higher absorbance indicates a greater amount of bound HRP-streptavidin.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for comparing the efficiency of different biotinylation reagents.
Caption: Workflow for comparing biotinylation efficiency.
Conclusion and Recommendations
The experimental evidence suggests that for applications involving the binding of streptavidin to a biotinylated surface, such as in ELISAs, biosensors, or affinity chromatography, a longer PEG spacer arm is generally beneficial. Spacers in the range of 20-40 Å (e.g., NHS-LC-LC-Biotin or longer PEG variants) appear to provide a significant advantage by minimizing steric hindrance and maximizing the accessibility of the biotin to streptavidin's binding sites.
However, for applications where the biotinylated molecule must interact with a cellular receptor or another protein in a complex biological environment, the optimal spacer length may be different. For instance, in nanoparticle-based cell targeting, shorter PEG linkers have been shown to be more effective in some contexts, while longer linkers are required in others. This highlights the importance of empirical testing to determine the ideal spacer length for a specific application.
Researchers should consider the geometry of their system:
-
For surface-based assays (ELISA, SPR, pull-downs): Start with a biotinylation reagent featuring a longer spacer arm (e.g., PEG8, PEG12, or LC-LC) to ensure maximum streptavidin binding.
-
For in-solution or cellular applications: The choice is less straightforward. A shorter spacer (e.g., PEG4) might be sufficient and more cost-effective. However, if steric hindrance is suspected to be an issue, testing a panel of reagents with varying spacer lengths is recommended.
By carefully selecting the biotinylation reagent with the appropriate PEG spacer length, researchers can enhance the sensitivity, specificity, and overall success of their experiments.
References
A Researcher's Guide to Validating PROTAC Ternary Complex Formation Using Biotin-PEG3-SH
For researchers, scientists, and drug development professionals, confirming the formation of a stable ternary complex—composed of the PROTAC, the target protein (Protein of Interest or POI), and an E3 ligase—is a critical step in the development of effective proteolysis-targeting chimeras (PROTACs). The incorporation of a Biotin-PEG3-SH linker into a PROTAC design offers a versatile tool for various validation assays. This guide provides a comparative overview of key methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The formation of a productive ternary complex is the foundational step for subsequent ubiquitination and degradation of the target protein.[1][2][3] The stability and kinetics of this complex are often predictive of a PROTAC's cellular efficacy.[4][5] A variety of biophysical and cellular techniques can be employed to characterize these interactions, each with its own set of advantages and limitations. The presence of a biotin tag on the PROTAC itself, or on one of the interacting proteins, can be leveraged for immobilization, purification, or detection in several of these assays.
Comparative Analysis of Key Validation Methods
The choice of assay for validating ternary complex formation depends on several factors, including the specific scientific question being addressed (e.g., kinetics vs. thermodynamics), the availability of reagents and instrumentation, and the desired throughput. Below is a comparison of commonly used methods compatible with biotinylated systems.
| Method | Principle | Information Obtained | Advantages | Disadvantages | Compatibility with this compound |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding affinity (K_D), association (k_on) and dissociation (k_off) rates, cooperativity (α). | Real-time, label-free detection of binding kinetics. High sensitivity. | Requires specialized equipment. Protein immobilization can sometimes affect activity. Potential for non-specific binding. | High: A biotinylated E3 ligase or POI can be immobilized on a streptavidin-coated chip. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Provides a complete thermodynamic profile of the interaction. Solution-based, no immobilization required. | Requires large amounts of pure protein and compound. Low throughput. Sensitive to buffer mismatches. | Moderate: The biotin tag does not directly participate in the assay but the PROTAC can be used as the titrant. |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures energy transfer between a donor and an acceptor fluorophore when in close proximity. | Ternary complex formation, binding affinity (K_D), cooperativity. | Homogeneous assay format, high throughput. Sensitive and robust. | Requires labeling of proteins with specific fluorophores. Potential for fluorescent artifacts. | High: Biotinylated proteins can be coupled to streptavidin-conjugated fluorophores. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in cells or cell lysates. | Target engagement in a cellular context. | Provides evidence of target binding in a physiological environment. No need for protein purification or modification. | Indirect measure of binding. Lower throughput compared to in vitro assays. | Moderate: The biotin tag does not directly participate but the assay validates the intracellular activity of the PROTAC. |
| Proximity-Dependent Biotinylation (e.g., BioID) | An enzyme (e.g., BirA*) fused to a protein of interest biotinylates proximal proteins. | Identifies proteins in close proximity to the protein of interest in living cells. | Can identify bona fide intracellular interaction partners, including off-targets. | Requires genetic modification of cells. Biotinylation is not a direct measure of binding affinity. | High: Can be used to identify PROTAC-induced proximity between the E3 ligase and neo-substrates. |
| Pull-down Assays followed by Western Blot or Mass Spectrometry | Uses an immobilized "bait" (e.g., biotinylated PROTAC) to capture interacting proteins from a cell lysate. | Identification of interacting proteins. | Relatively simple and inexpensive. Can be used for discovery of new binders. | Often qualitative or semi-quantitative. Prone to false positives from non-specific binding. | High: A biotinylated PROTAC can be immobilized on streptavidin beads to pull down the POI and E3 ligase. |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies validating ternary complex formation for well-characterized PROTACs. These values can serve as a benchmark for new PROTAC development.
| PROTAC | Target (POI) | E3 Ligase | Method | Binary K_D (PROTAC to E3) | Binary K_D (PROTAC to POI) | Ternary K_D | Cooperativity (α) | Reference |
| MZ1 | BRD4(BD2) | VHL | ITC | 66 nM | 4 nM | - | 13 | |
| MZ1 | BRD4(BD2) | VHL | SPR | 29 nM | 1 nM | - | >10 | |
| ARV-771 | BRD4(BD1) | VHL | SPR | 1800 nM | 190 nM | 25 nM | 7.6 | |
| dBET1 | BRD4 | CRBN | TR-FRET | - | - | EC50 = 412 nM | - |
Note: Cooperativity (α) is calculated as the ratio of the binary binding affinity of the weaker interacting partner to the ternary complex affinity. An α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological mechanism is crucial for understanding and implementing these validation methods.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Workflow for SPR-based ternary complex analysis.
Caption: Workflow for a biotin-PROTAC pull-down assay.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol describes the analysis of a ternary complex using a biotinylated E3 ligase immobilized on a streptavidin sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip (e.g., Sensor Chip SA)
-
Biotinylated E3 ligase complex (e.g., biotin-VHL-ElonginB-ElonginC)
-
Purified target protein (POI)
-
PROTAC of interest
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Immobilization:
-
Prime the SPR instrument with running buffer.
-
Activate the streptavidin surface according to the manufacturer's instructions.
-
Inject the biotinylated E3 ligase over the desired flow cell at a low concentration (e.g., 10-50 nM) until the desired immobilization level is reached (e.g., 100-200 Response Units).
-
Use an adjacent flow cell as a reference surface (immobilize streptavidin only).
-
-
Binary Interaction (PROTAC and E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the E3 ligase and reference surfaces, from lowest to highest concentration.
-
Include a buffer-only injection as a blank.
-
Collect data for association and dissociation phases.
-
-
Ternary Interaction (POI-PROTAC-E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer containing a constant, near-saturating concentration of the POI (e.g., 20-50 times the K_D of the PROTAC-POI interaction).
-
Inject these mixtures over the E3 ligase and reference surfaces.
-
Collect data for association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = K_D (binary) / K_D (ternary).
-
Biotin-PROTAC Pull-down Assay
This protocol uses a PROTAC containing a this compound linker to pull down its binding partners from a cell lysate.
Materials:
-
This compound-conjugated PROTAC
-
Streptavidin-coated magnetic beads
-
Cells expressing the target protein and E3 ligase
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies against the POI and E3 ligase for Western blotting
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Bead Preparation and Incubation:
-
Wash the streptavidin beads with lysis buffer.
-
Incubate the beads with the biotinylated PROTAC for 1 hour at 4°C with gentle rotation to immobilize the PROTAC.
-
Wash the PROTAC-conjugated beads to remove any unbound PROTAC.
-
-
Pull-down:
-
Incubate the PROTAC-conjugated beads with a defined amount of cell lysate (e.g., 1-2 mg) for 2-4 hours or overnight at 4°C.
-
Include a control with beads incubated with a biotinylated linker alone or an inactive PROTAC analog.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specific binders.
-
Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using specific antibodies to detect the presence of the POI and the E3 ligase in the pull-down fraction.
-
Alternative Approaches and Considerations
While the methods described above are powerful, it is often beneficial to use orthogonal techniques to validate findings. For instance, after identifying promising candidates through in vitro assays like SPR or TR-FRET, cellular methods like CETSA or NanoBRET™ can provide crucial evidence of target engagement and ternary complex formation within a more physiologically relevant environment.
Furthermore, for PROTACs that do not contain a biotin tag, alternative immobilization strategies for SPR can be employed, such as amine coupling or using affinity tags (e.g., His-tags). For cellular assays, proximity-ligation assays (PLA) or co-immunoprecipitation (Co-IP) can also be used to detect the PROTAC-induced association of the POI and E3 ligase.
Ultimately, a multi-faceted approach, combining robust biophysical characterization with validation in a cellular context, will provide the most comprehensive understanding of a PROTAC's mechanism of action and the highest confidence in its potential for therapeutic development.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Biotin-PEG3-SH
For researchers and professionals in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Biotin-PEG3-SH, a thiol-containing PEGylation reagent.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, the presence of a thiol (-SH) group warrants careful handling and disposal due to the potential for strong, unpleasant odors and the general reactivity of thiols.[1][2] The following procedures are designed to neutralize the thiol group and ensure the safe and compliant disposal of this reagent.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a laboratory coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation and odor dissemination.
Step-by-Step Disposal Protocol
The primary method for neutralizing thiol-containing waste is through oxidation, which converts the volatile and malodorous thiols into less harmful and odorless compounds.[1] A solution of sodium hypochlorite (household bleach) is a readily available and effective oxidizing agent for this purpose.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated gloves, weigh papers, and pipette tips, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound into a separate, labeled hazardous waste container.
-
Glassware: Any glassware that has come into contact with this compound should be decontaminated immediately after use.
2. Decontamination of Glassware:
-
Prepare a bleach bath in a designated plastic container within a chemical fume hood. A 1:1 mixture of household bleach and water is generally effective.[1][2]
-
Submerge the contaminated glassware in the bleach bath.
-
Allow the glassware to soak for a minimum of 14 hours to ensure complete oxidation of any residual thiol.
-
After soaking, the glassware should be thoroughly rinsed with water before standard cleaning procedures.
3. Neutralization of Bulk Waste:
-
For larger quantities of this compound waste, slowly and carefully add an excess of bleach solution to the waste container. This procedure should be performed in a chemical fume hood, as the reaction can be exothermic.
-
After a minimum of 24 hours, cautiously check for the characteristic thiol odor. If the odor persists, add more bleach and allow for additional reaction time.
4. Final Disposal:
-
Once the thiol has been neutralized (indicated by the absence of odor), the resulting solution should be disposed of in accordanceance with local and institutional regulations for chemical waste.
-
Even though this compound is not classified as hazardous, it is best practice to offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated solid waste should be sealed in its designated container and disposed of through your institution's hazardous waste management program.
Quantitative Data for Disposal
| Parameter | Value/Recommendation | Source |
| Bleach Solution for Decontamination | 1:1 mixture of household bleach and water | |
| Minimum Soaking Time for Glassware | 14 hours | |
| Minimum Reaction Time for Bulk Waste | 24 hours | |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves, safety glasses/goggles | General Lab Safety |
| Work Environment | Certified chemical fume hood |
Experimental Protocol: Thiol Neutralization Verification
A simple qualitative test can be performed to ensure the neutralization of the thiol group.
-
Materials: Neutralized waste solution, lead acetate paper.
-
Procedure: a. After the recommended reaction time with bleach, carefully open the waste container in a fume hood. b. Hold a strip of lead acetate test paper over the opening of the container, being careful not to touch the solution. c. If the paper turns black or brown, it indicates the presence of hydrogen sulfide, which can be formed from residual thiols, and further treatment with bleach is necessary. d. If the paper remains unchanged, it is a strong indication that the thiol has been effectively oxidized.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can effectively manage the disposal of this compound, ensuring a safe working environment and maintaining compliance with institutional and regulatory standards. This proactive approach to chemical waste management is fundamental to responsible scientific practice.
References
Personal protective equipment for handling Biotin-PEG3-SH
Essential Safety and Handling Guide for Biotin-PEG3-SH
This guide provides crucial safety, logistical, and handling information for this compound, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from SDSs of analogous thiol-containing and polyethylene glycol (PEG) compounds to establish a robust safety protocol. All procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not available, compounds with similar structures (biotin, polyethylene glycol, and a thiol group) provide a basis for safe handling practices. Thiol-containing compounds are known for potential skin, eye, and respiratory irritation. Polyethylene glycol is generally considered to have low toxicity, but dust inhalation should be avoided.
A multi-layered approach to PPE is critical to ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. | Protects against splashes and dust. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a laboratory coat. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. For operations that may generate dust, use a NIOSH-approved respirator. | Minimizes inhalation of dust or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Gloves must be inspected prior to use. | Provides a barrier against direct skin contact. |
Quantitative Data Summary
The following table summarizes key quantitative data based on similar compounds. It is essential to treat these values as guidelines in the absence of specific data for this compound.
| Property | Value | Source/Analogy |
| Molecular Weight | 435.6 g/mol | This compound Datasheet |
| Storage Temperature | -20°C | Manufacturer's recommendation for similar compounds. |
| Permissible Exposure Limit (PEL) for respirable dust | 5.00 mg/m³ | Analogy to Polyethylene Glycol (OSHA)[1] |
| Threshold Limit Value (TLV) - Time Weighted Average (TWA) for PEG | 10.00 mg/m³ | Analogy to Polyethylene Glycol (ACGIH)[1] |
Operational and Handling Plan
Adherence to a strict protocol is necessary to minimize exposure and prevent accidents.
Preparation:
-
Ensure a certified chemical fume hood is operational if handling large quantities or if dust generation is likely.
-
Assemble all necessary personal protective equipment (PPE).
-
Have designated, labeled waste containers ready for solid and liquid chemical waste.
Handling and Use:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
Handle the solid in a well-ventilated area. For weighing and preparing solutions, a chemical fume hood is recommended.
-
Avoid creating dust.
-
To facilitate easier handling, consider preparing a stock solution by dissolving the solid in an appropriate solvent like DMSO or DMF.
-
Keep the container tightly sealed when not in use.
-
Wash hands thoroughly after handling.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance.
-
Solid Waste:
-
Collect unused this compound powder and contaminated materials (e.g., gloves, weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate glassware and work surfaces that have come into contact with the chemical.
-
-
Waste Disposal:
-
Dispose of all waste through a licensed chemical waste disposal contractor, following all local, state, and federal regulations. Polyethylene glycol is biodegradable, which may influence disposal methods.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Caption: A diagram illustrating the proper disposal workflow for waste containing this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
